molecular formula C6H10O3 B094354 Methyl 2-methyl-3-oxobutanoate CAS No. 17094-21-2

Methyl 2-methyl-3-oxobutanoate

Cat. No.: B094354
CAS No.: 17094-21-2
M. Wt: 130.14 g/mol
InChI Key: NDTWZHURUDSPQV-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxobutanoate is a β-keto ester compound that serves as a versatile building block in organic synthesis and research applications. This compound is of significant interest in the study of chemical reaction mechanisms, particularly in condensation reactions similar to those used in the synthesis of complex α,β-unsaturated ketones, which are valuable intermediates for various bioactive molecules . Its structure is characteristic of a 1,3-dicarbonyl system, which allows it to exhibit tautomerism and act as a substrate for the formation of carbon-carbon bonds. While an enzyme that acts on the similar compound 3-methyl-2-oxobutanoate is known to play a role in the degradation of branched-chain amino acids like valine, leucine, and isoleucine , the specific biological role and applications of this compound itself are areas for further scientific exploration. Researchers value this chemical for its potential in developing novel synthetic pathways and for its use as a model compound in thermodynamic and kinetic studies, supported by critically evaluated thermophysical data available through sources like the NIST Web Thermo Tables .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-3-oxobutanoate
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InChI

InChI=1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NDTWZHURUDSPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O3
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DSSTOX Substance ID

DTXSID80871972
Record name Methyl 2-methyl-3-oxobutanoate
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Molecular Weight

130.14 g/mol
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CAS No.

17094-21-2
Record name Methyl 2-methylacetoacetate
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Record name Methyl 2-methylacetoacetate
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl 2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-oxobutanoate, also known as methyl 2-methylacetoacetate, is a keto ester of significant interest in various chemical and biological fields. Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its core properties, including its physicochemical characteristics, spectroscopic data, synthesis, and known biological relevance.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
CAS Number 17094-21-2[2]
Boiling Point 177 °C
Refractive Index 1.418

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the expected spectral data is provided below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.7Singlet3HO-CH₃ (ester)
~3.5Quartet1HCH (at C2)
~2.2Singlet3HCO-CH₃ (ketone)
~1.3Doublet3HCH-CH₃ (at C2)
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)Carbon TypeAssignment
~202QuaternaryC=O (ketone)
~171QuaternaryC=O (ester)
~52PrimaryO-CH₃ (ester)
~50TertiaryCH (at C2)
~28PrimaryCO-CH₃ (ketone)
~14PrimaryCH-CH₃ (at C2)
Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of two strong carbonyl absorption bands.

Wavenumber (cm⁻¹)IntensityFunctional Group
~1745StrongC=O stretch (ester)
~1720StrongC=O stretch (ketone)
~2980-2850MediumC-H stretch (alkane)
Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityPossible Fragment
130[M]⁺Molecular Ion
115[M - CH₃]⁺
99[M - OCH₃]⁺
87[M - COCH₃]⁺
74[CH₃OOC-CH(CH₃)]⁺
43[CH₃CO]⁺ (often the base peak)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the alkylation of methyl acetoacetate (B1235776).

Materials:

  • Methyl acetoacetate

  • Sodium methoxide (B1231860) (or another suitable base)

  • Methyl iodide

  • Anhydrous methanol (B129727) (or another suitable solvent)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Methyl acetoacetate is added dropwise to the stirred solution at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the enolate.

  • Methyl iodide is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for several hours or until completion (monitored by TLC or GC).

  • The reaction mixture is then quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Purification and Analysis

Purification: Fractional distillation under reduced pressure is the primary method for purifying this compound.

Analysis: The purity of the synthesized compound can be assessed using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of a known standard.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product MAA Methyl Acetoacetate Enolate Enolate Formation MAA->Enolate Base Sodium Methoxide Base->Enolate MeI Methyl Iodide Alkylation Alkylation MeI->Alkylation Enolate->Alkylation Workup Aqueous Workup Alkylation->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Logical_Relationships cluster_synthesis Synthesis & Precursors cluster_biological Biological Relevance cluster_development Potential Applications MMOB This compound Organic_Synthesis Versatile Building Block MMOB->Organic_Synthesis Nonactin_Precursor Precursor to Nonactin (Herbicide) MMOB->Nonactin_Precursor Insect_Attractant Insect Attractant MMOB->Insect_Attractant BCAA_Metabolism Metabolite in Branched-Chain Amino Acid Metabolism MMOB->BCAA_Metabolism Drug_Development Intermediate in Drug Synthesis Organic_Synthesis->Drug_Development

Caption: Known applications and relationships of the compound.

Biological Relevance and Applications

This compound has been identified in several biological contexts and has found applications in various fields.

  • Insect Attractant: It has been used in studies as an attractant for certain insects.[1]

  • Herbicide Precursor: The compound serves as a precursor in the synthesis of nonactin, a herbicide that functions by interfering with photosynthesis in plants.[1]

  • Metabolic Intermediate: In enzymology, 3-methyl-2-oxobutanoate (B1236294) (the corresponding carboxylate) is a key intermediate in the metabolic pathway of branched-chain amino acids such as valine, leucine, and isoleucine.[3] The metabolism of this keto acid is crucial for cellular energy production and protein synthesis. The enzyme 3-methyl-2-oxobutanoate dehydrogenase plays a critical role in its catabolism.[3]

  • Organic Synthesis: Due to its reactive functional groups, it is a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.

Safety Information

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. As a general precaution, this compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This compound is a chemical compound with a range of interesting properties and applications. Its role as a synthetic intermediate and its presence in biological pathways make it a subject of ongoing interest for researchers in chemistry, biochemistry, and drug development. This guide has provided a foundational overview of its key characteristics to support further research and application development.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Methyl 2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-oxobutanoate, a β-keto ester, is a valuable building block in organic synthesis, finding applications in the preparation of a variety of more complex molecules. Its structure, characterized by the presence of both a ketone and an ester functional group separated by a single carbon, imparts a unique reactivity profile that is of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical and spectroscopic properties of this compound.

Chemical Structure and Bonding

This compound possesses the chemical formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[1] The molecule features a chiral center at the C2 position, leading to the existence of two enantiomers. The structural backbone is a four-carbon butanoate chain with a methyl group at the second carbon and a ketone at the third position. The ester functional group is a methyl ester.

The bonding within the molecule is characterized by a combination of covalent sigma (σ) and pi (π) bonds. The carbonyl groups of both the ketone and the ester are sp² hybridized, resulting in a trigonal planar geometry around these carbon atoms. The remaining carbon atoms are sp³ hybridized, leading to a tetrahedral geometry.

Molecular Structure Diagram

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol [1]
CAS Number 17094-21-2[1]
Density 1.030 g/cm³
SMILES CC(C(=O)C)C(=O)OC

Spectroscopic Data

Due to the limited availability of experimentally derived spectroscopic data in the public domain, this section provides predicted spectroscopic information based on computational models and analysis of similar compounds. This data should be used as a reference and for comparison purposes.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR chemical shifts for this compound are detailed in the table below.

ProtonMultiplicityPredicted Chemical Shift (δ, ppm)
Ha (CH₃-C=O)Singlet2.2
Hb (CH-CH₃)Doublet1.3
Hc (CH-CH₃)Quartet3.6
Hd (O-CH₃)Singlet3.7
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are as follows:

CarbonPredicted Chemical Shift (δ, ppm)
C1 (C=O, ester)171
C2 (CH)51
C3 (C=O, ketone)204
C4 (CH₃)27
C5 (CH₃)15
C6 (O-CH₃)52
Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
C=O (Ester)Stretch1745
C=O (Ketone)Stretch1720
C-O (Ester)Stretch1250-1100
C-H (sp³)Stretch2950-2850
Mass Spectrometry (Predicted Fragmentation)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major fragments for this compound are shown in the table.

m/zFragment
130[M]⁺ (Molecular Ion)
115[M - CH₃]⁺
99[M - OCH₃]⁺
87[M - CH₃CO]⁺
74[CH₃O-C(O)-CH(CH₃)]⁺
43[CH₃CO]⁺ (Base Peak)

Synthesis

A common and effective method for the synthesis of this compound is the alkylation of methyl acetoacetate (B1235776). This reaction involves the deprotonation of the α-carbon of methyl acetoacetate to form an enolate, which then acts as a nucleophile to attack an alkyl halide, in this case, a methyl halide.

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps Reactant1 Methyl Acetoacetate Step1 Deprotonation to form Enolate Reactant1->Step1 Reactant2 Sodium Methoxide (B1231860) (Base) Reactant2->Step1 Reactant3 Methyl Iodide (Alkylating Agent) Step2 Nucleophilic Attack by Enolate Reactant3->Step2 Step1->Step2 Step3 Work-up and Purification Step2->Step3 Product This compound Step3->Product

Caption: Logical workflow for the synthesis via alkylation of methyl acetoacetate.

Experimental Protocols

Synthesis of this compound via Alkylation of Methyl Acetoacetate

Materials:

  • Methyl acetoacetate

  • Sodium methoxide

  • Methyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of sodium methoxide in methanol (B129727) is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • Methyl acetoacetate is added dropwise to the sodium methoxide solution at 0 °C with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for one hour to ensure complete formation of the enolate.

  • The reaction is cooled back to 0 °C, and methyl iodide is added dropwise.

  • The mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation to yield pure this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, and key properties of this compound. The provided data, including predicted spectroscopic information and a detailed synthesis protocol, serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The unique structural features of this β-keto ester make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. Further experimental validation of the predicted data is encouraged to enhance the understanding of this important chemical entity.

References

An In-depth Technical Guide to Methyl 2-methyl-3-oxobutanoate (CAS: 17094-21-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-3-oxobutanoate, a versatile β-keto ester, holds significant potential as a building block in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. Furthermore, it explores the current understanding of its applications, particularly within the realm of drug development, including its role as a precursor to bioactive molecules and its interactions with biological systems. This document aims to serve as a critical resource for researchers leveraging this compound in their scientific endeavors.

Chemical and Physical Properties

This compound is a colorless liquid with a chemical structure that features both a ketone and an ester functional group, making it a reactive and useful intermediate in various chemical transformations. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 17094-21-2[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
IUPAC Name This compound
Synonyms Methyl α-methylacetoacetate[2]
Appearance Colorless liquid-
Purity Typically ≥95%[3]

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the alkylation of methyl acetoacetate (B1235776) with a methylating agent, such as methyl iodide. This reaction proceeds via the formation of an enolate from methyl acetoacetate, which then acts as a nucleophile.

Experimental Protocol: Synthesis via Alkylation

This protocol details the synthesis of this compound from methyl acetoacetate and methyl iodide.

Materials:

  • Methyl acetoacetate

  • Sodium methoxide (B1231860)

  • Methyl iodide

  • Methanol (B129727) (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and add methyl acetoacetate (1.0 equivalent) dropwise via the dropping funnel with continuous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • After the addition of methyl iodide, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by vacuum distillation to yield a colorless, pure liquid.[4]

Table 2: Distillation Parameters for Purification

ParameterValue
Boiling Point 80 °C at 20 mmHg

Alternatively, for smaller scales or to remove closely related impurities, purification can be achieved by silica (B1680970) gel flash column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.[4]

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.7Singlet3HO-CH ₃ (Ester)
~3.5Quartet1HCH -CH₃
~2.2Singlet3HC(=O)-CH ₃ (Ketone)
~1.3Doublet3HCH-CH

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~203C =O (Ketone)
~171C =O (Ester)
~52O-C H₃ (Ester)
~51C H-CH₃
~28C(=O)-C H₃ (Ketone)
~14CH-C H₃
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1745StrongC=O Stretch (Ester)
~1720StrongC=O Stretch (Ketone)
~2980-2850MediumC-H Stretch (Aliphatic)
~1200StrongC-O Stretch (Ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of β-keto esters is often characterized by α-cleavage around the carbonyl groups.[5]

Table 6: Predicted Mass Spectrometry Fragmentation

m/zFragment
130[M]⁺ (Molecular Ion)
87[M - CH₃CO]⁺
74[CH₃OC(O)CHCH₃]⁺ (McLafferty Rearrangement)
59[COOCH₃]⁺
43[CH₃CO]⁺

Applications in Drug Development and Research

While specific applications of this compound in marketed drugs are not extensively documented, its structural motif as a β-keto ester makes it a valuable precursor and building block in medicinal chemistry.

Precursor in the Synthesis of Bioactive Molecules

β-Keto esters are known intermediates in the synthesis of a variety of pharmaceuticals.[6] They can undergo a range of chemical transformations, including reduction, amination, and cyclization, to generate diverse molecular scaffolds. For instance, the ethyl ester analog, ethyl 2-methyl-3-oxobutanoate, is a known precursor for the synthesis of compounds used in BioNMR applications for studying protein structures.

Potential Biological Activity

Research into the biological activities of β-keto esters has indicated their potential as antimicrobial agents.[7][8] The mechanism of action is thought to involve the inhibition of bacterial quorum sensing, a cell-to-cell communication system.[6] The structural similarity of some β-keto esters to natural signaling molecules allows them to act as competitive inhibitors in these pathways.[6]

Enzymatic Transformations

The enzymatic reduction of the ethyl ester of 2-methyl-3-oxobutanoate has been studied, indicating that this class of molecules can interact with biological systems and be transformed by enzymes.[9] This suggests that this compound could be a substrate for various reductases, potentially leading to the stereoselective synthesis of chiral building blocks for drug development.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Methyl Acetoacetate + Sodium Methoxide B Enolate Formation A->B Stirring at RT C Methyl Iodide Addition B->C D Alkylation Reaction (Reflux) C->D E Quenching with Aqueous NH4Cl D->E F Extraction with Diethyl Ether E->F G Drying and Concentration F->G H Vacuum Distillation or Column Chromatography G->H I Pure this compound H->I

Caption: Synthesis and purification workflow.

Potential Role in Quorum Sensing Inhibition

This diagram illustrates a hypothetical mechanism by which a β-keto ester could interfere with bacterial quorum sensing.

Hypothetical Quorum Sensing Inhibition AHL Natural AHL Signaling Molecule Receptor LuxR-type Receptor Protein AHL->Receptor Binds to Gene Target Gene Expression Receptor->Gene Activates Receptor->Gene Inhibits Activation BKE β-Keto Ester (e.g., this compound) BKE->Receptor Competitively Binds to Virulence Virulence Factor Production Gene->Virulence

Caption: Hypothetical quorum sensing inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in organic synthesis and drug discovery. This guide has provided a detailed overview of its properties, synthesis, purification, and spectroscopic characterization. While its direct role in drug development is still an emerging area of research, the known biological activities of the broader class of β-keto esters suggest that this compound warrants further investigation. The experimental protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in their work.

References

Spectroscopic Profile of Methyl 2-methyl-3-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-methyl-3-oxobutanoate (CAS No. 17094-21-2), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits four distinct signals, corresponding to the different types of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.77Singlet--OCH₃ (Ester methyl protons)
3.55Quartet7.2-CH- (Methine proton)
2.27Singlet--C(O)CH₃ (Ketone methyl protons)
1.38Doublet7.2-CH(CH ₃)- (Methyl protons on C2)

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)[1].

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
203.6C=O (Ketone carbonyl carbon)
171.0C=O (Ester carbonyl carbon)
53.4-CH- (Methine carbon)
52.4-OCH₃ (Ester methyl carbon)
28.5-C(O)CH₃ (Ketone methyl carbon)
12.8-CH(CH₃)- (Methyl carbon on C2)

Table 2: ¹³C NMR Data for this compound (500 MHz, CDCl₃)[1].

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~1745C=O (Ester)Stretch
~1715C=O (Ketone)Stretch
~2950-2850C-H (Alkyl)Stretch
~1250-1000C-O (Ester)Stretch

Table 3: Predicted Infrared Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern. While a full experimental mass spectrum is not available, the main fragments observed in the mass spectrum of this compound have been reported.

m/zRelative IntensityPossible Fragment
43Most Abundant[CH₃CO]⁺
88Second Highest[M - CH₃CO]⁺ or [CH₃OOCCH(CH₃)]⁺
57Third Highest[C₄H₉]⁺ or [CH₃CHCO]⁺

Table 4: Key Mass Spectrometry Fragments for this compound[2].

Experimental Protocols

The following sections describe the general experimental methodologies for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 500 MHz or higher.

  • Sample Preparation: A small amount of the analyte (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: The sample tube is placed in the NMR probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

ATR-FTIR is a common technique for obtaining the infrared spectrum of liquid and solid samples.

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric and instrumental absorptions.

  • Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The IR beam is passed through the crystal, and the attenuated total reflectance is measured by the detector. The resulting interferogram is then Fourier-transformed to produce the infrared spectrum.

  • Cleaning: After the measurement, the sample is wiped from the crystal surface with a suitable solvent.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS is a hard ionization technique that is well-suited for volatile and thermally stable compounds like this compound.

  • Sample Introduction: The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum, which is a plot of ion intensity versus m/z, is generated.

Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Peak Assignments NMR->NMR_Data IR_Data Vibrational Frequencies Functional Group ID IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-Depth Technical Guide to the Synthesis of Methyl 2-methyl-3-oxobutanoate from Methyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-methyl-3-oxobutanoate, a valuable building block in organic synthesis, prepared from the readily available starting material, methyl acetoacetate (B1235776). This document details the underlying chemical principles, a comprehensive experimental protocol, and relevant quantitative and spectroscopic data.

Introduction

This compound is a keto ester that serves as a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Its synthesis is a classic example of the alkylation of an active methylene (B1212753) compound, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The most common and straightforward method for its preparation is the methylation of methyl acetoacetate. This process involves the deprotonation of the α-carbon of methyl acetoacetate to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with a methylating agent.

Reaction Mechanism and Principles

The synthesis of this compound from methyl acetoacetate proceeds via a two-step mechanism:

  • Enolate Formation: Methyl acetoacetate possesses acidic protons on the α-carbon (the carbon atom between the two carbonyl groups). In the presence of a suitable base, such as sodium methoxide (B1231860) (NaOCH₃), a proton is abstracted to form a resonance-stabilized enolate ion. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, which increases the stability of the enolate.

  • Alkylation: The resulting enolate ion is a potent nucleophile. It reacts with an electrophilic methylating agent, typically methyl iodide (CH₃I), in an Sₙ2 (bimolecular nucleophilic substitution) reaction. The enolate attacks the methyl group of methyl iodide, displacing the iodide ion and forming a new carbon-carbon bond at the α-position.

The overall transformation can be represented as follows:

G cluster_reagents1 cluster_reagents2 start Methyl Acetoacetate enolate Resonance-Stabilized Enolate start->enolate Deprotonation product This compound enolate->product SN2 Alkylation reagent1 + NaOCH₃ (Sodium Methoxide) reagent2 + CH₃I (Methyl Iodide) G A 1. Dissolve NaOCH₃ in anhydrous MeOH B 2. Add Methyl Acetoacetate dropwise at <10°C A->B C 3. Add CH₃I dropwise B->C D 4. Reflux for 2-3 hours C->D E 5. Remove MeOH under reduced pressure D->E F 6. Quench with aq. NH₄Cl and extract with Et₂O E->F G 7. Wash combined organic layers with brine F->G H 8. Dry with MgSO₄ and concentrate G->H I 9. Purify by fractional distillation H->I J Pure this compound I->J

An In-depth Technical Guide to Methyl 2-methyl-3-oxobutanoate: Discovery, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-3-oxobutanoate, a derivative of the classic acetoacetic ester, holds a significant place in the landscape of synthetic organic chemistry. Its utility as a versatile building block stems from the reactivity of its β-keto ester functionality, allowing for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the historical context of its discovery through the lens of the acetoacetic ester synthesis, detailed experimental protocols for its preparation, and a compilation of its critically evaluated physicochemical and spectral data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of the acetoacetic ester synthesis , a cornerstone of carbon-carbon bond formation in organic chemistry. While a specific date for the first synthesis of the methyl-substituted methyl ester is not prominently documented as a landmark discovery, its conceptual origins can be traced back to the pioneering work on acetoacetic esters in the mid-19th century.

In 1863, August Geuther's work on the reaction of sodium with ethyl acetate (B1210297) led to the formation of what was later identified as the enol form of ethyl acetoacetate (B1235776).[1] This was a pivotal moment, as it unveiled the unique reactivity of the α-hydrogens situated between two carbonyl groups. Building upon this, Edward Frankland and B. F. Duppa, in 1866, confirmed the structure and demonstrated the formation of mono- and disodium (B8443419) derivatives, which highlighted the potential for alkylation.[1]

The subsequent work by Johannes Wislicenus in 1877 was crucial in establishing that dialkylation occurs in a stepwise manner.[1] This laid the theoretical groundwork for the controlled synthesis of α-substituted and α,α-disubstituted β-keto esters, including this compound. The classical synthesis of this compound is an application of this well-established acetoacetic ester synthesis, where methyl acetoacetate is alkylated with a methylating agent.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes critically evaluated data for this compound.

PropertyValueSource
Molecular Formula C₆H₁₀O₃--INVALID-LINK--
Molecular Weight 130.14 g/mol --INVALID-LINK--
CAS Number 17094-21-2--INVALID-LINK--
Boiling Point 177 °C--INVALID-LINK--
Density 1.030 g/mL--INVALID-LINK--
Refractive Index (n_D) 1.418--INVALID-LINK--

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the alkylation of methyl acetoacetate. This reaction proceeds via the formation of an enolate from methyl acetoacetate, which then acts as a nucleophile to attack a methylating agent.

General Reaction Scheme

The overall transformation can be depicted as follows:

G cluster_0 Methyl Acetoacetate cluster_1 Base (e.g., NaOCH3) cluster_2 Methylating Agent (e.g., CH3I) cluster_3 This compound CH3C(O)CH2C(O)OCH3 CH3C(O)CH2C(O)OCH3 enolate Enolate Intermediate CH3C(O)CH2C(O)OCH3->enolate + Base Base Base CH3I CH3I CH3C(O)CH(CH3)C(O)OCH3 CH3C(O)CH(CH3)C(O)OCH3 enolate->CH3C(O)CH(CH3)C(O)OCH3 + CH3I

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the methylation of a β-keto ester, adapted for the synthesis of this compound.

Materials:

  • Methyl acetoacetate

  • Sodium methoxide (B1231860) (NaOCH₃)

  • Methyl iodide (CH₃I)

  • Anhydrous methanol (B129727) (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Enolate: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.0 equivalent) in anhydrous methanol.

  • To this solution, add methyl acetoacetate (1.0 equivalent) dropwise at room temperature. The mixture is then stirred for 30-60 minutes to ensure complete formation of the sodium enolate.

  • Alkylation: Cool the reaction mixture in an ice bath. Add methyl iodide (1.0-1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous ammonium chloride solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

  • A singlet for the methyl protons of the acetyl group (CH₃-C=O).

  • A singlet for the methyl protons of the ester group (O-CH₃).

  • A quartet for the methine proton (-CH(CH₃)-).

  • A doublet for the methyl protons adjacent to the methine group (-CH(CH₃)-).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide signals corresponding to the six unique carbon atoms in the molecule:

  • A signal for the carbonyl carbon of the ketone.

  • A signal for the carbonyl carbon of the ester.

  • A signal for the methoxy (B1213986) carbon of the ester.

  • A signal for the methine carbon.

  • A signal for the methyl carbon of the acetyl group.

  • A signal for the methyl carbon attached to the methine.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by strong absorption bands corresponding to the two carbonyl groups:

  • A C=O stretching vibration for the ketone, typically in the range of 1715-1730 cm⁻¹.

  • A C=O stretching vibration for the ester, typically in the range of 1735-1750 cm⁻¹.

  • C-H stretching and bending vibrations for the alkyl groups.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (130.14 g/mol ). Common fragmentation patterns include the loss of the methoxy group (-OCH₃) and the acetyl group (-COCH₃). The mass spectrum for the closely related ethyl 2-methyl-3-oxobutanoate is available in the NIST WebBook and can provide an indication of the expected fragmentation.

Applications in Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations. For example, it is a precursor in the synthesis of more complex molecules and has been used as a starting material in the synthesis of various heterocyclic compounds. The ethyl ester, ethyl 2-methyl-3-oxobutanoate, has been used as a reactant in the synthesis of more complex organic molecules as documented in Organic Syntheses.[2]

Conclusion

This compound, a product of the well-established acetoacetic ester synthesis, continues to be a relevant and useful building block in modern organic chemistry. This guide has provided a detailed overview of its historical context, a reliable compilation of its physicochemical properties, a detailed experimental protocol for its synthesis, and an outline of its key spectral features. This information is intended to equip researchers and professionals with the necessary knowledge for the effective utilization of this versatile chemical compound in their scientific endeavors.

References

An In-depth Technical Guide on the Physical Properties of Methyl 2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of Methyl 2-methyl-3-oxobutanoate, a chemical compound of interest in various research and development applications. This document outlines its boiling point and density, supported by standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of a compound are fundamental to its handling, application, and integration into complex processes. For this compound (CAS No: 17094-21-2), the primary physical constants are summarized below.

Data Presentation: Physical Properties of this compound

Physical PropertyValue
Boiling Point177 °C
Density1.030 g/mL

Note: These values are based on available chemical literature and databases[1].

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination in a laboratory setting is the Thiele tube method.

Protocol: Thiele Tube Method

  • Sample Preparation: A small quantity (a few milliliters) of this compound is placed into a small test tube (fusion tube).

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently and uniformly heated.[2][3]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until this stream is rapid and continuous.

  • Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid sample begins to enter the capillary tube is recorded as the boiling point.[3][4]

Determination of Density

The density of a liquid is its mass per unit volume. This can be accurately determined using a pycnometer or a digital density meter.

Protocol: Pycnometer Method

  • Preparation: A clean, dry pycnometer (a flask of a known volume) is weighed accurately.

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is recorded.

  • Weighing: The filled pycnometer is weighed again.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Protocol: Oscillating U-Tube Digital Density Meter (ASTM D4052/D7777)

  • Calibration: The digital density meter is calibrated using standard reference materials of known density.

  • Sample Introduction: A small volume of this compound is introduced into the oscillating U-tube of the meter.[5][6]

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

  • Data Output: The device's software, using the calibration data, calculates and displays the density of the sample.[5]

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the determination and verification of the physical properties of a chemical compound like this compound.

G cluster_0 Physical Property Determination Workflow A Compound Synthesis and Purification B Sample Preparation A->B Purity >95% C Boiling Point Determination B->C Thiele Tube/ Distillation D Density Determination B->D Pycnometer/ Digital Meter E Data Recording and Analysis C->E D->E F Verification with Literature Values E->F G Final Report and Documentation F->G

Caption: Workflow for Physical Property Determination.

References

Solubility Profile of Methyl 2-methyl-3-oxobutanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-oxobutanoate, also known as methyl 2-methylacetoacetate, is a β-keto ester of significant interest in organic synthesis. Its utility as a versatile building block necessitates a thorough understanding of its physical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering qualitative data, detailed experimental protocols for quantitative determination, and a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle is fundamentally based on the polarity of the molecules. This compound possesses both polar (the ester and ketone carbonyl groups) and non-polar (the methyl groups) regions, making it amenable to dissolution in a range of organic solvents. Its hydrophobic alkyl groups contribute to its limited solubility in water.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural characteristics as a β-keto ester suggest good solubility in a variety of common organic solvents. The general solubility of analogous compounds further supports this assessment. For instance, the structurally similar ethyl 2-methyl-3-oxopentanoate is known to be soluble in organic solvents like ethanol (B145695) and ether[1]. The presence of methylated carboxyl groups is also known to increase the solubility of related compounds in organic solvents.

The following table summarizes the expected qualitative solubility of this compound in a range of organic solvents based on its chemical structure and the behavior of similar compounds.

Solvent ClassificationSolvent ExampleExpected Solubility
Protic Solvents Ethanol, MethanolSoluble
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble
Aprotic Nonpolar Solvents Toluene, HexaneSparingly Soluble to Soluble
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble
Halogenated Solvents Dichloromethane, ChloroformSoluble

Experimental Protocols for Quantitative Solubility Determination

For research and development purposes where precise concentrations are critical, the empirical determination of solubility is recommended. The following are detailed methodologies for quantifying the solubility of this compound in an organic solvent.

Method 1: Isothermal Saturation Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Analytical balance (accurate to ±0.1 mg)

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Syringe filters (0.45 µm, compatible with the solvent)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. "Excess" means that undissolved solid should be visible.

  • Equilibration: Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. Constant agitation is crucial.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the extracted supernatant through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

Method 2: Gravimetric Method

This is a simpler, though potentially less precise, method suitable for initial screenings.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Thermostatically controlled shaker or magnetic stirrer

  • Analytical balance

  • Filtration apparatus

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Saturation: Prepare a saturated solution as described in the Isothermal Saturation Method (Steps 1 and 2).

  • Filtration: Filter the saturated solution to remove all undissolved solute.

  • Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a known volume of the clear, saturated filtrate to the dish.

  • Drying: Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the boiling point of the solute, or in a vacuum desiccator until a constant weight is achieved.

  • Weighing: Reweigh the evaporating dish containing the dried solute.

  • Calculation: The difference in weight represents the mass of the dissolved solute. Calculate the solubility in g/100 mL.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_preliminary Preliminary Assessment cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Determination cluster_final Finalization start Start: Compound of Interest (this compound) lit_review Literature Review for Existing Solubility Data start->lit_review structure_analysis Structural Analysis (Polarity, Functional Groups) start->structure_analysis solvent_selection Select Range of Solvents (Polar, Nonpolar, Protic, Aprotic) lit_review->solvent_selection structure_analysis->solvent_selection qual_test Perform Miscibility/Solubility Tests (Small Scale) observe Visual Observation (Soluble, Sparingly Soluble, Insoluble) qual_test->observe solvent_selection->qual_test quant_method Select Quantitative Method (e.g., Isothermal Saturation) observe->quant_method protocol Execute Experimental Protocol quant_method->protocol analysis Instrumental Analysis (HPLC, GC) protocol->analysis data_calc Calculate Solubility (g/100mL, mol/L) analysis->data_calc report Compile Data and Report data_calc->report end End report->end

Caption: A flowchart illustrating the systematic approach to determining the solubility of a chemical compound.

Signaling Pathways and Experimental Workflows

While signaling pathways are not directly relevant to the solubility of a small molecule like this compound, a more detailed experimental workflow for the Isothermal Saturation Method is presented below.

Isothermal_Saturation_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Extraction cluster_analysis Analysis & Calculation start Start add_excess Add Excess Solute to Known Volume of Solvent start->add_excess agitate Agitate at Constant Temperature (24-48h) add_excess->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge extract Extract Supernatant centrifuge->extract filter Filter Supernatant (0.45 µm filter) extract->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC/GC dilute->analyze calculate Calculate Concentration analyze->calculate end End calculate->end

Caption: A detailed workflow for the Isothermal Saturation method of solubility determination.

References

Commercial Availability and Technical Profile of Methyl 2-methyl-3-oxobutanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key experimental applications of Methyl 2-methyl-3-oxobutanoate (CAS No. 17094-21-2), a versatile β-keto ester pivotal in various synthetic and biochemical research applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Commercial Sourcing and Availability

This compound, also known as methyl 2-methylacetoacetate, is readily available from a range of chemical suppliers. The compound is typically offered at purities of 95% or greater. While pricing is subject to change and often requires a direct inquiry for bulk quantities, a summary of representative suppliers and their offerings is provided below for comparative analysis.

SupplierPurityAvailable QuantitiesPrice (USD)
Aurum Pharmatech95.00%100 mg - 2.5 g$34.58 (100 mg) - $332.12 (2.5 g)[1]
SciSupplies95.0%5 g€1,316.36 (~$1,400)
Fluorochem95%100 mg - 5 g£47.00 (~
59)(100mg)£730.00(59) (100 mg) - £730.00 (~59)(100mg)−£730.00(
918) (5 g)
CHEMLYTE SOLUTIONS CO.,LTDIndustrial GradeInquiry for detailsInquiry for details
ChemScene≥95%Inquiry for detailsInquiry for details
Shanghai Amole Biotechnology Co., Ltd.95.0%100 mg - 10 gInquiry for details
Dayang Chem (Hangzhou) Co., Ltd.98.0%100 g - 1000 kgInquiry for details
Synthonix, Inc.>98%Inquiry for detailsInquiry for details[2]
AmbeedNot specifiedInquiry for detailsInquiry for details
BiosynthNot specified0.5 g - 5 g$318.60 (0.5 g) - $1,239.00 (5 g)

Experimental Protocols

This compound is a key intermediate in various organic syntheses. Below are detailed methodologies for its synthesis and a common subsequent reaction.

Synthesis of this compound via Alkylation of Methyl Acetoacetate (B1235776)

This procedure describes the base-catalyzed methylation of methyl acetoacetate.

Materials:

Procedure:

  • A stirred mixture of methyl acetoacetate (1 equivalent) and methyl iodide (1 equivalent) is prepared in acetone (3 mL per 9.26 mmol of methyl acetoacetate).

  • The mixture is cooled to 0°C in an ice bath.

  • Potassium carbonate (1.5 equivalents) is added slowly to the cooled mixture.

  • The reaction mixture is stirred at 0°C for a specified time, followed by continued stirring at room temperature to ensure completion of the reaction.

  • Upon completion, the reaction mixture is worked up by filtration to remove the solid potassium carbonate, followed by removal of the solvent under reduced pressure.

  • The crude product can be purified by distillation to yield pure this compound.

Synthesis of 3,6-dimethyl-5-hepten-2-one using this compound

This protocol outlines the use of this compound in a base-catalyzed prenylation reaction, followed by hydrolysis and decarboxylation.[3]

Overall Reaction Scheme:

  • Base-catalyzed prenylation of this compound to form methyl 2-acetyl-2,5-dimethyl-4-hexenoate.[3]

  • Mild basic hydrolysis and decarboxylation of the resulting ester to yield 3,6-dimethyl-5-hepten-2-one.[3]

Detailed protocol for the prenylation step would require specific literature consultation for optimal base and reaction conditions.

Biological Significance and Workflow

Role in Isoleucine Metabolism

This compound is a metabolite in the catabolic pathway of the amino acid isoleucine. The enzyme mitochondrial acetoacetyl-CoA thiolase (T2), also known as beta-ketothiolase, is crucial in this pathway. T2 catalyzes the cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA. A deficiency in the T2 enzyme leads to the accumulation of upstream metabolites, including 2-methylacetoacetate, which can be detected in the urine and serves as a key biomarker for beta-ketothiolase deficiency.[4]

Isoleucine_Metabolism Isoleucine Isoleucine Metabolites Intermediate Metabolites Isoleucine->Metabolites Multiple Steps MMACoA 2-methylacetoacetyl-CoA Metabolites->MMACoA T2 Beta-ketothiolase (T2) MMACoA->T2 Accumulation Accumulation of This compound (in T2 deficiency) MMACoA->Accumulation Leads to Products Propionyl-CoA + Acetyl-CoA T2->Products Catalyzes

Isoleucine catabolic pathway and the role of T2 enzyme.
General Experimental Workflow

The following diagram illustrates a typical workflow for a researcher utilizing this compound in a synthetic chemistry setting, from procurement to final analysis.

Experimental_Workflow cluster_procurement Procurement & Preparation cluster_synthesis Synthesis cluster_analysis Purification & Analysis Supplier Identify Supplier (Table 1) QC Quality Control (Purity, Identity) Supplier->QC ReagentPrep Reagent Preparation QC->ReagentPrep Reaction Chemical Reaction (e.g., Alkylation, Aldol) ReagentPrep->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Chromatography, Distillation) Workup->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis FinalProduct FinalProduct Analysis->FinalProduct Final Product

General workflow for synthesis using this compound.

References

Methodological & Application

Application Notes: Synthesis of Bioactive Heterocyclic Compounds from Methyl 2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes to various heterocyclic compounds utilizing methyl 2-methyl-3-oxobutanoate as a key starting material. The methodologies detailed herein are foundational for the discovery and development of novel therapeutic agents, leveraging the versatility of this β-ketoester to construct diverse molecular scaffolds. The protocols focus on three seminal reactions in heterocyclic chemistry: the Hantzsch Pyridine Synthesis, the Biginelli Reaction, and the Paal-Knorr Synthesis.

The resulting heterocyclic cores, including dihydropyridines, dihydropyrimidinones, and furans/pyrroles, are prevalent in a wide range of biologically active molecules.[1] Of particular significance is the synthesis of dihydropyridine (B1217469) derivatives, which are a well-established class of L-type calcium channel blockers used in the management of cardiovascular diseases such as hypertension and angina.[2][3] These notes offer detailed experimental procedures, expected outcomes, and the mechanistic basis for the biological activity of the synthesized compounds, providing a valuable resource for researchers in medicinal chemistry and drug development.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines (DHPs), a core scaffold in many cardiovascular drugs.[4] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[4] By employing this compound, novel DHP analogs with potential applications as calcium channel blockers can be synthesized.[1][5]

Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine (B1200194) Analog

This protocol is adapted from established Hantzsch synthesis procedures.[5]

Materials:

  • This compound (2.0 eq)

  • Aromatic aldehyde (e.g., 2-chlorobenzaldehyde) (1.0 eq)

  • Ammonium acetate (1.1 eq)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and this compound (2.0 eq) in a minimal amount of ethanol.

  • Add ammonium acetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux with stirring for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-dihydropyridine derivative.

Representative Quantitative Data for Hantzsch-type Reactions

The following table summarizes representative yields for Hantzsch reactions leading to dihydropyridine structures analogous to those synthesized from this compound.

Aldehydeβ-KetoesterNitrogen SourceSolventReaction Time (h)Yield (%)Reference
2-ChlorobenzaldehydeMethyl acetoacetateAmmonium acetateIsopropanol2053[4][6]
2-NitrobenzaldehydeMethyl acetoacetateAqueous AmmoniaDMF0.1785[7]
FormaldehydeEthyl acetoacetateAmmonium acetateWaterN/A>90[4]

Biginelli Reaction

The Biginelli reaction is another important multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[8] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.[9] DHPMs are known to exhibit a wide range of biological activities, including acting as calcium channel blockers, and are considered aza-analogs of nifedipine-type drugs.[8]

Experimental Protocol: Biginelli Synthesis of a Dihydropyrimidinone Analog

This protocol is a general procedure adapted from known Biginelli reaction methodologies.[10][11]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., 3-nitrobenzaldehyde) (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Catalytic amount of hydrochloric acid (HCl) or other suitable acid catalyst

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 eq), this compound (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated HCl (e.g., 3-4 drops).

  • Heat the mixture to reflux with constant stirring for 3-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Representative Quantitative Data for Biginelli-type Reactions

The table below presents typical yields for Biginelli reactions producing DHPMs from various starting materials, which can serve as an estimate for reactions using this compound.

Aldehydeβ-KetoesterUrea/ThioureaCatalystSolventReaction Time (h)Yield (%)Reference
4-MethoxybenzaldehydeMethyl acetoacetateUreaBenzyltriethylammonium chlorideSolvent-free0.7592[6]
2-(Trifluoromethyl)benzaldehydeEthyl acetoacetateThioureaHClEthanolN/A74[10][11]
Benzaldehyde3-Oxo-N-phenylbutanamideThioureaHClEthanolOvernight94[9]

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a fundamental method for the preparation of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[2][12] To utilize this compound in this synthesis, it must first be converted into a suitable 1,4-dicarbonyl precursor. This can be achieved through various synthetic strategies, such as alkylation of the β-ketoester followed by further transformations.

Proposed Synthetic Route to a 1,4-Dicarbonyl Precursor

A plausible route to a 1,4-dicarbonyl compound from this compound involves an initial α-alkylation with a 2-halo-ketone, followed by decarboxylation.

Step 1: α-Alkylation React this compound with a base (e.g., sodium ethoxide) to form the enolate, followed by reaction with a 2-halo-ketone (e.g., 2-bromoacetone).

Step 2: Krapcho Decarboxylation Heat the resulting alkylated product in a polar aprotic solvent (e.g., DMSO) with a salt (e.g., NaCl) and water to effect decarboxylation, yielding the desired 1,4-dicarbonyl compound.

Experimental Protocol: Paal-Knorr Furan (B31954) Synthesis from a 1,4-Dicarbonyl Compound

This protocol outlines the cyclization of a generic 1,4-diketone to a furan.[5][13]

Materials:

  • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione) (1.0 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Toluene or other suitable solvent

  • Round-bottom flask with a Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in toluene.

  • Add a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the furan derivative.

Representative Quantitative Data for Paal-Knorr Synthesis

Yields for the Paal-Knorr synthesis are generally high, as shown in the representative data below.

1,4-Dicarbonyl CompoundReagentCatalystSolventProductYield (%)Reference
Hexane-2,5-dione-p-TsOHToluene2,5-DimethylfuranHigh[5]
Hexane-2,5-dioneAmmoniaAcetic AcidEthanol2,5-DimethylpyrroleHigh[3]
Hexane-2,5-dionePhosphorus pentasulfide-Xylene2,5-DimethylthiopheneModerate to High[2]

Visualizations

Experimental Workflow for Hantzsch Pyridine Synthesis

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aldehyde and This compound in Ethanol B Add Ammonium Acetate A->B C Heat to Reflux (4-8 hours) B->C D Cool to Room Temperature C->D E Filter Precipitate or Concentrate D->E F Column Chromatography E->F G Pure 1,4-Dihydropyridine F->G

Caption: General experimental workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

DHP_Mechanism cluster_membrane Vascular Smooth Muscle Cell Membrane L_type L-type Calcium Channel Ca_int Intracellular Ca²⁺ L_type->Ca_int Vasodilation Vasodilation L_type->Vasodilation Blocked influx leads to Reduced Intracellular [Ca²⁺] and Ca_ext Extracellular Ca²⁺ Ca_ext->L_type Influx Contraction Muscle Contraction Ca_int->Contraction Increased [Ca²⁺] leads to DHP Dihydropyridine (e.g., Nifedipine (B1678770) analog) DHP->L_type Blocks

Caption: Mechanism of action of dihydropyridine calcium channel blockers on vascular smooth muscle cells.[2][9][13]

References

Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric hydrogenation of β-keto esters is a fundamental transformation in organic synthesis, providing access to chiral β-hydroxy esters, which are valuable building blocks for a wide array of pharmaceuticals and biologically active molecules. Methyl 2-methyl-3-oxobutanoate is a prochiral substrate of significant interest, as its reduction furnishes chiral syn- and anti-β-hydroxy esters with two adjacent stereocenters. The stereoselective synthesis of these products is of considerable importance in drug development.

This document provides detailed application notes and experimental protocols for the asymmetric hydrogenation of this compound. The information is curated from peer-reviewed literature and is intended to guide researchers in developing robust and efficient synthetic procedures. The protocols focus on transition metal-catalyzed reactions, particularly employing Ruthenium and Iridium complexes with chiral ligands, which have demonstrated high efficacy and enantioselectivity.

Data Presentation: Performance of Chiral Catalysts

The following tables summarize the quantitative data for the asymmetric hydrogenation of this compound and structurally related β-keto esters. This allows for a direct comparison of catalyst performance under various reaction conditions.

Table 1: Asymmetric Hydrogenation of this compound and Analogs

Catalyst/LigandSubstrateSolventTemp. (°C)Pressure (atm H₂)Time (h)Yield (%)ee (%)Reference
Ir-Ferrocenyl P,N,NMethyl 3-oxopentanoateToluene (B28343)505012>9995 (R)[1][2]
Ru(II)-BINAPMethyl 2,2-dimethyl-3-oxobutanoateMethanol (B129727)25100489996[3]
RuI{(R)-binap}(p-cymene)IMethyl 2-(benzamidomethyl)-3-oxobutanoateCH₂Cl₂/MeOH (9:1)25100969499[4][5]
Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆)Methyl 2-(benzamidomethyl)-3-oxobutanoateEthanol505018>9999[4]

Note: Data for the specific substrate this compound is limited in the public domain. The data for analogous substrates is provided to guide catalyst selection and optimization.

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation (Adapted from Hu et al.)[1][2]

This protocol is adapted from the asymmetric hydrogenation of β-keto esters using a chiral Iridium-ferrocenyl P,N,N-ligand catalyst.

Materials:

  • This compound

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral Ferrocenyl P,N,N-ligand

  • Toluene (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Analytical instruments (Chiral GC or HPLC, NMR)

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, to a Schlenk tube, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and the chiral ferrocenyl P,N,N-ligand (0.011 mmol, 2.2 mol%).

    • Add anhydrous, degassed toluene (2 mL).

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Hydrogenation Reaction:

    • In a separate glass liner for the autoclave, dissolve this compound (0.5 mmol) in anhydrous, degassed toluene (3 mL).

    • Carefully transfer the prepared catalyst solution to the glass liner containing the substrate via cannula under an inert atmosphere.

    • Place the glass liner into the stainless-steel autoclave.

    • Seal the autoclave and purge with hydrogen gas three to five times to remove any residual air.

    • Pressurize the autoclave with hydrogen gas to 50 atm.

    • Stir the reaction mixture at 50 °C for 12-24 hours. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing by TLC or GC.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Open the autoclave and remove the reaction mixture.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the chiral methyl 2-methyl-3-hydroxybutanoate.

  • Analysis:

    • Determine the conversion and yield of the purified product by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee%) of the product by chiral GC or HPLC analysis.

Protocol 2: Ruthenium-BINAP Catalyzed Asymmetric Hydrogenation (Adapted from Noyori et al.)[3]

This protocol is based on the highly efficient asymmetric hydrogenation of β-keto esters using a Ru(II)-BINAP catalyst.

Materials:

  • This compound

  • --INVALID-LINK--n or in situ prepared catalyst from [Ru(COD)Cl₂]n and BINAP

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Analytical instruments (Chiral GC or HPLC, NMR)

Procedure:

  • Catalyst Preparation (if using in situ method):

    • In a glovebox, add [Ru(COD)Cl₂]n (0.01 mmol) and the desired enantiomer of BINAP (0.011 mmol) to a Schlenk tube.

    • Add anhydrous, degassed dimethylformamide (DMF, 1 mL) and stir at 100 °C for 10 minutes.

    • Remove the solvent under vacuum to obtain the catalyst.

  • Hydrogenation Reaction:

    • In a glass liner for the autoclave, dissolve the Ru-BINAP catalyst (0.01 mmol, 1 mol%) and this compound (1.0 mmol) in anhydrous, degassed methanol (5 mL).

    • Place the glass liner into the stainless-steel autoclave.

    • Seal the autoclave and purge with hydrogen gas three to five times.

    • Pressurize the autoclave with hydrogen gas to 100 atm.

    • Stir the reaction mixture at 25-50 °C for 24-48 hours.

  • Work-up and Purification:

    • After cooling the reactor and venting the hydrogen, remove the reaction solution.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography (e.g., using an eluent system of ethyl acetate/hexane) to isolate the product.

  • Analysis:

    • Characterize the product and determine the yield using ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Visualizations

General Workflow for Asymmetric Hydrogenation

The following diagram illustrates the typical experimental workflow for the asymmetric hydrogenation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst_prep Catalyst Preparation (in situ or pre-formed) autoclave_setup Autoclave Assembly & Purging catalyst_prep->autoclave_setup substrate_prep Substrate & Solvent Preparation substrate_prep->autoclave_setup hydrogenation Hydrogenation (Temperature, Pressure, Time) autoclave_setup->hydrogenation workup Work-up (Venting, Solvent Removal) hydrogenation->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, Chiral GC/HPLC) purification->analysis

Caption: Experimental workflow for asymmetric hydrogenation.

Key Parameters Influencing Stereoselectivity

The stereochemical outcome of the asymmetric hydrogenation is dependent on several interconnected factors.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions outcome Stereochemical Outcome (ee%, de%) metal Metal Center (Ru, Ir, Rh) metal->outcome ligand Chiral Ligand (e.g., BINAP, P,N,N-ligands) ligand->outcome solvent Solvent solvent->outcome temp Temperature temp->outcome pressure H₂ Pressure pressure->outcome

Caption: Factors influencing reaction stereoselectivity.

References

Application Notes and Protocols for Aldol Condensation Reactions Involving Methyl 2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. Methyl 2-methyl-3-oxobutanoate is a versatile β-keto ester that can serve as a nucleophilic donor in Aldol-type reactions. Its enolate is stabilized by two carbonyl groups, making it a reactive yet controllable building block for the synthesis of functionalized β-hydroxy ketones and their corresponding α,β-unsaturated derivatives. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and other fine chemicals.

This document provides detailed application notes and experimental protocols for conducting Aldol condensation reactions with this compound, focusing on both classical base-catalyzed and modern organocatalytic methods.

Reaction Principles

The Aldol condensation of this compound can proceed via two main pathways:

  • Self-Condensation: Under basic or acidic conditions, the enolate of this compound can react with another molecule of itself. However, this is often a less controlled and less synthetically useful pathway.

  • Crossed-Aldol Condensation: A more synthetically valuable approach involves the reaction of the enolate of this compound with a different carbonyl compound (an aldehyde or ketone) that acts as the electrophile. To favor a single product in a crossed-Aldol reaction, the electrophilic partner should ideally lack α-hydrogens (e.g., benzaldehyde (B42025), formaldehyde) or be significantly more reactive towards nucleophilic attack.[1][2]

Catalysis Methods:

  • Base-Catalyzed: Traditional methods employ stoichiometric or catalytic amounts of a strong base (e.g., NaOH, LDA) to generate the enolate, which then attacks the electrophilic carbonyl partner.

  • Acid-Catalyzed: An acid catalyst can promote the formation of the enol tautomer, which then acts as the nucleophile.

  • Organocatalysis: Chiral secondary amines, such as L-proline, can catalyze the asymmetric Aldol reaction by forming a nucleophilic enamine intermediate with the ketone donor.[3][4] This approach offers a powerful strategy for controlling the stereochemistry of the newly formed chiral centers.

Quantitative Data Summary

While specific quantitative data for the Aldol condensation of this compound is not extensively reported, the following table provides representative data for analogous Aldol reactions of substituted β-keto esters and ketones to illustrate typical yields and stereoselectivities that can be expected.

Donor NucleophileElectrophileCatalyst/ConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Allyl acetoacetate (B1235776) derivativeBenzaldehydePd(0) catalyst82--[5]
Acetonep-NitrobenzaldehydeL-ProlineHigh-High[6]
Cyclohexanone4-NitrobenzaldehydeL-Proline, MeOH/H₂O7890:1095[7]
ButanoneEthyl 2-oxo-4-phenylbutanoateL-Proline--up to 81[8]
Allyl β-keto esterVarious aldehydesPd(0)/Yb(III)-DIOPHigh--[9]

Experimental Protocols

Protocol 1: Base-Catalyzed Crossed-Aldol Condensation of this compound with Benzaldehyde

This protocol describes a general procedure for the Claisen-Schmidt condensation, a type of crossed-Aldol reaction between a ketone and an aromatic aldehyde lacking α-hydrogens.[1]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (B78521) (NaOH) or Sodium ethoxide (NaOEt)

  • Ethanol (B145695) (absolute)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in absolute ethanol (approximately 5-10 mL per mmol of the β-keto ester).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Addition of Base: Prepare a solution of sodium hydroxide (1.2 eq) in a minimal amount of water or use a solution of sodium ethoxide in ethanol. Add the basic solution dropwise to the stirred reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Aldol addition product (a β-hydroxy keto ester). If the condensation product (α,β-unsaturated keto ester) is desired, the reaction can be heated, or the isolated Aldol adduct can be treated with a dehydrating agent.

Protocol 2: L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol provides a method for the enantioselective Aldol reaction between this compound and an aldehyde, using L-proline as an organocatalyst.[7][8]

Materials:

  • This compound

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • L-Proline (20-30 mol%)

  • Dimethyl sulfoxide (B87167) (DMSO) or a mixture of Methanol/Water

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 eq), this compound (2.0-5.0 eq), and L-proline (0.2-0.3 eq).

  • Solvent Addition: Add the solvent (DMSO or a MeOH/H₂O mixture, e.g., 2:1 v/v) to the vial.

  • Reaction: Seal the vial and stir the reaction mixture vigorously at room temperature. The reaction time can vary from a few hours to several days depending on the substrates. Monitor the reaction progress by TLC or ¹H NMR.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove the proline catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess of the major diastereomer can be determined by chiral HPLC analysis.[7]

Visualizations

Signaling Pathways and Mechanisms

Aldol_Condensation_Mechanism cluster_enolate Enolate Formation (Base-Catalyzed) cluster_attack Nucleophilic Attack cluster_product Product Formation Start This compound Enolate Enolate Intermediate Start->Enolate Deprotonation at α-carbon Base Base (e.g., OH⁻) Alkoxide Alkoxide Intermediate Enolate->Alkoxide C-C bond formation Aldehyde Aldehyde/Ketone (Electrophile) Aldol_Adduct β-Hydroxy Keto Ester Alkoxide->Aldol_Adduct Protonation Protonation Final_Product α,β-Unsaturated Keto Ester Aldol_Adduct->Final_Product Heat/Acid/Base Dehydration Dehydration (-H₂O)

Caption: Base-catalyzed Aldol condensation mechanism.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactants 1. Mix Reactants (β-Keto Ester + Aldehyde/Ketone) Solvent 2. Add Solvent Reactants->Solvent Catalyst 3. Add Catalyst (Base or Organocatalyst) Solvent->Catalyst Stir 4. Stir at Controlled Temperature (e.g., 0°C to RT) Catalyst->Stir Monitor 5. Monitor Progress (TLC/NMR) Stir->Monitor Quench 6. Quench Reaction Monitor->Quench Extract 7. Extraction with Organic Solvent Quench->Extract Wash 8. Wash with Brine Extract->Wash Dry 9. Dry Organic Layer (e.g., MgSO₄) Wash->Dry Concentrate 10. Concentrate under Reduced Pressure Dry->Concentrate Purify 11. Column Chromatography Concentrate->Purify Analyze 12. Characterization (NMR, MS, HPLC for ee) Purify->Analyze

Caption: General experimental workflow for Aldol condensation.

References

Application Notes and Protocols: Methyl 2-methyl-3-oxobutanoate as a Precursor in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-oxobutanoate is a versatile β-keto ester that serves as a valuable prochiral building block in organic synthesis. Its structure, featuring a quaternary carbon center adjacent to a ketone, makes it an important precursor for the stereoselective synthesis of complex molecules, including chiral alcohols and heterocyclic systems. A key application lies in its reduction to form stereochemically rich methyl 3-hydroxy-2-methylbutanoate diastereomers. These chiral diols are pivotal intermediates in the synthesis of various biologically active natural products and pharmaceuticals. While its ethyl ester counterpart is more frequently cited in literature, the methodologies and principles are directly applicable to the methyl ester. This document details the application of this compound, focusing on its stereoselective reduction and its role as a precursor in the synthesis of nonactic acid, a monomer of the macrotetrolide antibiotic, nonactin (B1679836).

Application Note 1: Stereoselective Biocatalytic Reduction

The most powerful application of this compound and its analogs is the stereoselective reduction of the ketone moiety to produce chiral syn- and anti-β-hydroxy esters. These products are highly valuable chiral building blocks. Biocatalytic methods, employing whole-cell microorganisms or isolated enzymes, offer exceptional levels of stereocontrol that are often difficult to achieve with conventional chemical reductants.

Organisms such as Klebsiella pneumoniae, Chlorella pyrenoidosa, and various fungi have been shown to reduce the analogous ethyl ester with high diastereoselectivity and enantioselectivity. The choice of microorganism is critical as it dictates the stereochemical outcome, allowing access to different stereoisomers of the product.

Data Presentation: Microbial Reduction of 2-Methyl-3-oxobutanoate Esters

The following table summarizes quantitative data from the biocatalytic reduction of ethyl 2-methyl-3-oxobutanoate, which serves as a strong predictive model for the methyl ester.

BiocatalystSubstrateProduct Diastereomer Ratio (anti:syn)Diastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Chemical Yield (%)Reference
Klebsiella pneumoniae IFO 3319Ethyl 2-methyl-3-oxobutanoatePredominantly syn>98%>99% (2R,3S)99%[1]
Chlorella pyrenoidosaEthyl 2-methyl-3-oxobutanoate53:476%89% (anti-2S,3S), >99% (syn-2S,3R)-[2]
Penicillium purpurogenumEthyl 2-methyl-3-oxobutanoate93:786%90% (anti-2S,3S), >99% (syn-2S,3R)-
Experimental Workflow: Biocatalytic Reduction

The general workflow for the microbial reduction of this compound involves incubation of the substrate with a cultured microorganism, followed by extraction and purification of the chiral hydroxy ester product.

G sub Substrate (this compound) bioreduction Bioreduction (Incubation, 24-72h) sub->bioreduction culture Microorganism Culture (e.g., K. pneumoniae) culture->bioreduction extraction Work-up & Extraction (e.g., Ethyl Acetate) bioreduction->extraction purification Purification (Silica Gel Chromatography) extraction->purification product Chiral Product (Methyl 3-hydroxy-2-methylbutanoate) purification->product

Workflow for stereoselective microbial reduction.

Application Note 2: Precursor to Nonactin Monomer Synthesis

This compound has been cited as a precursor to the natural product nonactin.[3] Nonactin is a macrotetrolide antibiotic assembled from four molecules of nonactic acid (two (+)-enantiomers and two (-)-enantiomers). The chiral diols obtained from the stereoselective reduction of this compound are ideal starting materials for the chemical synthesis of (+)- and (-)-nonactic acid.

Biosynthetic Pathway of Nonactic Acid

The biosynthesis of nonactin is highly unusual as it involves two parallel, mirror-image pathways to generate both (+)- and (-)-nonactic acid from achiral precursors like acetate (B1210297), propionate, and succinate (B1194679) via a polyketide synthase (PKS) pathway.

G acetate Acetate pks Polyketide Synthase (PKS) Assembly acetate->pks propionate Propionate propionate->pks succinate Succinate succinate->pks acyclic Acyclic Thioester Precursor pks->acyclic nonS_plus NonS (+) (Enoyl-CoA Hydratase) acyclic->nonS_plus Enantiodivergent Cyclization nonS_minus NonS (-) (Enoyl-CoA Hydratase) acyclic->nonS_minus Enantiodivergent Cyclization plus_na (+)-Nonactic Acid nonS_plus->plus_na minus_na (-)-Nonactic Acid nonS_minus->minus_na nonactin Nonactin Assembly plus_na->nonactin minus_na->nonactin

Biosynthesis of (+)- and (-)-nonactic acid.

The chiral diols derived from this compound can enter a chemical synthesis pathway to construct the tetrahydrofuran (B95107) core of nonactic acid, effectively mimicking the outcome of the complex biosynthetic machinery.

Experimental Protocols

Protocol 1: General Procedure for Microbial Reduction of this compound

This protocol is a generalized procedure based on the successful reduction of the analogous ethyl ester using Klebsiella pneumoniae.[1] Researchers should optimize conditions for their specific microorganism and substrate.

1. Materials and Equipment

  • This compound (Purity >95%)

  • Selected microorganism (e.g., Klebsiella pneumoniae IFO 3319)

  • Growth medium (e.g., Polypepton, meat extract, NaCl, glucose)

  • Phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate (reagent grade)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • TLC plates and developing chamber

  • Chiral GC or HPLC for enantiomeric excess determination

2. Procedure

  • Step 1: Cultivation of Microorganism

    • Prepare the appropriate sterile growth medium in baffled flasks.

    • Inoculate the medium with a stock culture of the selected microorganism.

    • Incubate the culture in a shaking incubator (e.g., 30°C, 200 rpm) for 24-48 hours, or until sufficient cell density is reached.

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes) and wash with sterile phosphate buffer.

  • Step 2: Bioreduction

    • Resuspend the harvested microbial cells in a phosphate buffer (pH 7.0) to a desired cell concentration.

    • Add this compound to the cell suspension. The substrate concentration should be optimized (e.g., starting at 1-5 g/L) to avoid toxicity to the cells.

    • If required by the specific enzyme system, add a co-factor regeneration source, such as glucose.

    • Incubate the reaction mixture in the shaking incubator (e.g., 30°C, 200 rpm) for 24-72 hours.

    • Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.

  • Step 3: Work-up and Purification

    • Once the reaction is complete, remove the microbial cells from the reaction mixture by centrifugation or filtration through celite.

    • Saturate the aqueous supernatant with NaCl and extract the product multiple times with an equal volume of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure methyl 3-hydroxy-2-methylbutanoate.

  • Step 4: Analysis

    • Characterize the purified product using standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).

    • Determine the diastereomeric ratio from the ¹H NMR spectrum of the purified product.

    • Determine the enantiomeric excess (e.e.) of each diastereomer by chiral GC or HPLC analysis, often after derivatization.

Disclaimer: These protocols are intended for guidance and should be performed by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken.

References

Enantioselective Synthesis of β-Hydroxy Esters from Methyl 2-Methyl-3-Oxobutanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of β-hydroxy esters is a cornerstone of modern organic chemistry, providing critical chiral building blocks for a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules. Methyl 2-methyl-3-oxobutanoate is a prochiral β-keto ester, and its stereoselective reduction to the corresponding β-hydroxy ester, methyl 2-methyl-3-hydroxybutanoate, yields two new stereocenters. The control of both the diastereomeric and enantiomeric outcome of this transformation is of paramount importance. This document provides detailed application notes and protocols for the enantioselective synthesis of β-hydroxy esters using this compound, focusing on both chemical and biocatalytic methodologies.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst is critical in achieving high stereoselectivity in the reduction of this compound and its analogs. Below is a summary of the performance of various catalytic systems.

Catalyst SystemSubstrateProduct ConfigurationYield (%)d.r. (anti/syn)ee (%)Reference
[RuI{(R)-binap}(p-cymene)]IMethyl 2-(benzamidomethyl)-3-oxobutanoate(2S, 3R)94>99:1 (syn)99[1][2]
[RuI{(S)-binap}(p-cymene)]IMethyl 2-(benzamidomethyl)-3-oxobutanoate(2R, 3S)92>99:1 (syn)98[1]
Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆)Methyl 2-(benzamidomethyl)-3-oxobutanoate(2S, 3R)>9998:2 (syn)99[1]
Klebsiella pneumoniaeEthyl 2-methyl-3-oxobutanoate(2R, 3S)99>99:1 (syn)>99[3]
Chlorella pyrenoidosaEthyl 2-methyl-3-oxobutanoateanti-(2S, 3S) & syn-(2S, 3R)-53:4789 (anti), >99 (syn)[4][5][6]
Penicillium purpurogenumEthyl 2-methyl-3-oxobutanoateanti-(2S, 3S) & syn-(2S, 3R)-93:790 (anti), >99 (syn)[7]
Baker's YeastEthyl 2-methyl-3-oxobutanoate----[5][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for analogous substrates and can be adapted for this compound.

Protocol 1: Asymmetric Hydrogenation using a Cationic Ru-BINAP Complex

This protocol details the highly diastereoselective and enantioselective hydrogenation of a methyl 2-substituted-3-oxobutanoate using a cationic BINAP-ruthenium(II) complex.[1][2]

Materials:

  • Methyl 2-(benzamidomethyl)-3-oxobutanoate

  • [RuI{(R)-binap}(p-cymene)]I catalyst

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Methanol (B129727) (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

  • Standard laboratory glassware

  • Purification supplies (silica gel, solvents for chromatography)

  • Analytical instruments (NMR, chiral HPLC)

Procedure:

  • Reactor Preparation: A glass liner is charged with methyl 2-(benzamidomethyl)-3-oxobutanoate (1.0 mmol) and the catalyst [RuI{(R)-binap}(p-cymene)]I (0.01 mmol, 1 mol%).

  • Solvent Addition: A mixture of anhydrous dichloromethane and anhydrous methanol (9:1 v/v, 10 mL) is added to the glass liner.

  • Assembly and Purging: The glass liner is placed in a stainless-steel autoclave. The autoclave is sealed and then purged with hydrogen gas three times.

  • Reaction: The autoclave is pressurized with hydrogen gas to 100 atm. The reaction mixture is stirred at 25 °C for 96 hours.

  • Work-up: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate.

  • Analysis: The diastereomeric excess (de) and enantiomeric excess (ee) of the purified product are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Protocol 2: Biocatalytic Reduction using Klebsiella pneumoniae

This protocol describes the stereoselective reduction of an ethyl 2-methyl-3-oxobutanoate using whole cells of Klebsiella pneumoniae, which can be adapted for the methyl ester.[3]

Materials:

  • This compound

  • Klebsiella pneumoniae (e.g., IFO 3319)

  • Culture medium (e.g., nutrient broth)

  • Glucose

  • Fermentor or shaker flask

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate)

  • Standard laboratory glassware

  • Analytical instruments (GC, chiral HPLC)

Procedure:

  • Cultivation of Microorganism: Klebsiella pneumoniae is cultured in a suitable medium containing a carbon source like glucose at an appropriate temperature (e.g., 30 °C) with shaking until a desired cell density is reached.

  • Bioreduction: The substrate, this compound, is added to the cell culture. The reaction is continued for 24-48 hours under the same cultivation conditions.

  • Work-up: The reaction mixture is centrifuged to separate the cells. The supernatant is extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by distillation or column chromatography.

  • Analysis: The diastereomeric ratio and enantiomeric excess of the product are determined by GC or chiral HPLC analysis.

Protocol 3: Asymmetric Reduction with Baker's Yeast (Saccharomyces cerevisiae)

This protocol provides a general procedure for the enantioselective reduction of β-keto esters using commercially available baker's yeast.[8][9]

Materials:

  • This compound

  • Baker's yeast (fresh or dried)

  • Sucrose (B13894) or Glucose

  • Water

  • Erlenmeyer flask

  • Magnetic stirrer

  • Filter aid (e.g., Celite)

  • Extraction solvent (e.g., ethyl acetate)

  • Standard laboratory glassware

  • Analytical instruments (GC, chiral HPLC)

Procedure:

  • Yeast Suspension: In an Erlenmeyer flask, dissolve sucrose (e.g., 20 g) in warm water (e.g., 100 mL). Add baker's yeast (e.g., 10 g) and stir the suspension for about 30 minutes at room temperature to activate the yeast.

  • Substrate Addition: Add this compound (e.g., 1 g) to the yeast suspension.

  • Reaction: Stir the mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by TLC or GC.

  • Work-up: Add a filter aid (e.g., Celite) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with water.

  • Extraction: Saturate the filtrate with sodium chloride and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

  • Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Enantioselective_Synthesis_Workflow cluster_start Starting Material cluster_methods Enantioselective Reduction Methods cluster_process Reaction & Workup cluster_end Product & Analysis start This compound chemo Chemical Catalysis (e.g., Ru-BINAP) start->chemo bio Biocatalysis (e.g., Yeast, Enzymes) start->bio reaction Reaction chemo->reaction bio->reaction workup Workup & Purification reaction->workup product Chiral β-Hydroxy Ester workup->product analysis Analysis (ee, dr) product->analysis

Caption: General workflow for the enantioselective synthesis of β-hydroxy esters.

References

Application Notes and Protocols: Diels-Alder Reactions Involving Derivatives of Methyl 2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. This application note explores the use of derivatives of methyl 2-methyl-3-oxobutanoate as precursors to dienes in Diels-Alder reactions. While this compound itself is not typically employed directly as a diene, its derivative, methyl 2-methylidene-3-oxobutanoate , can serve as a reactive diene in cycloaddition reactions. This document outlines the synthesis of this key diene intermediate and its subsequent application in a representative Diels-Alder reaction.

Synthesis of the Diene: Methyl 2-methylidene-3-oxobutanoate

The conversion of this compound to its methylidene derivative is a crucial first step to enable its participation in Diels-Alder reactions. A common synthetic route involves a Mannich-type reaction followed by elimination.

Experimental Protocol: Synthesis of Methyl 2-methylidene-3-oxobutanoate

Materials:

  • This compound

  • Dimethylamine (B145610) hydrochloride

  • Paraformaldehyde

  • Dioxane

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred solution of this compound (1.0 eq) and dimethylamine hydrochloride (1.2 eq) in dioxane, add paraformaldehyde (1.2 eq).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 2 hours.

  • Cool the mixture to room temperature.

  • The resulting solution containing the Mannich base is then subjected to thermal elimination by heating to 150-180 °C.

  • The product, methyl 2-methylidene-3-oxobutanoate, is isolated by distillation under reduced pressure.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Diels-Alder Reaction Protocol

The synthesized methyl 2-methylidene-3-oxobutanoate can be used as a diene in Diels-Alder reactions with various dienophiles. The electron-withdrawing groups on the diene suggest that it will react readily with electron-rich dienophiles in a normal electron-demand Diels-Alder reaction, or potentially with electron-deficient dienophiles in an inverse electron-demand scenario.

General Experimental Protocol for Diels-Alder Reaction

Materials:

  • Methyl 2-methylidene-3-oxobutanoate (diene)

  • Selected dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 2-methylidene-3-oxobutanoate (1.0 eq) in the chosen anhydrous solvent.

  • Add the dienophile (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography on silica (B1680970) gel.

Data Presentation

Due to the lack of specific examples in the literature with detailed quantitative data for the Diels-Alder reaction of methyl 2-methylidene-3-oxobutanoate, a representative table of potential outcomes is presented below. This table is intended to be illustrative of the types of data that should be collected and organized.

EntryDienophileSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
1N-PhenylmaleimideToluene1104Data not availableData not available
2Dimethyl AcetylenedicarboxylateXylene1406Data not availableNot applicable
3Ethyl AcrylateToluene1108Data not availableData not available

Researchers should meticulously record these parameters to enable comparison and optimization of the reaction conditions.

Visualizations

Logical Workflow for the Synthesis and Reaction

The following diagram illustrates the overall workflow from the starting material to the final Diels-Alder adduct.

workflow Workflow: From Starting Material to Diels-Alder Adduct start This compound diene_synthesis Synthesis of Diene (Mannich Reaction & Elimination) start->diene_synthesis Reagents diene Methyl 2-methylidene-3-oxobutanoate diene_synthesis->diene da_reaction Diels-Alder Reaction diene->da_reaction adduct Cycloadduct da_reaction->adduct Purification dienophile Dienophile dienophile->da_reaction

Caption: Overall experimental workflow.

General Diels-Alder Reaction Pathway

This diagram shows the general transformation occurring during the Diels-Alder reaction.

diels_alder General Diels-Alder Reaction cluster_reactants Reactants diene Diene (Methyl 2-methylidene-3-oxobutanoate derivative) product Cyclohexene Adduct diene->product + dienophile Dienophile dienophile->product

Caption: The [4+2] cycloaddition.

Application Notes and Protocols: The Versatile Role of Methyl 2-methyl-3-oxobutanoate and its Analogs in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-methyl-3-oxobutanoate and its structural analogs, such as methyl acetoacetate (B1235776) and ethyl acetoacetate, are pivotal building blocks in the synthesis of a wide array of pharmaceutical intermediates. The inherent reactivity of their β-ketoester functionality allows for their participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making them indispensable tools in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of these versatile reagents in the synthesis of key pharmaceutical scaffolds, including carbapenems, tropane (B1204802) alkaloids, dihydropyridines, dihydropyrimidinones, and other valuable intermediates through Knoevenagel condensation.

Synthesis of Carbapenem (B1253116) Intermediates

Application Note: Methyl 2-benzamidomethyl-3-oxobutanoate serves as a crucial precursor in the asymmetric synthesis of the carbapenem core structure. Carbapenems are a class of broad-spectrum β-lactam antibiotics. The synthesis of the key intermediate, (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one, relies on the stereoselective construction of the β-lactam ring, a process in which the stereochemistry is meticulously controlled. The following protocol outlines a general pathway for this transformation.

Experimental Protocol: Synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one

This synthesis involves a multi-step process starting from a derivative of this compound.

Step 1: Asymmetric Reduction of the Ketone

  • Dissolve methyl 2-(benzamidomethyl)-3-oxobutanoate in an appropriate solvent such as methanol (B129727) or ethanol (B145695).

  • Cool the solution to a suitable temperature, typically between -20°C and 0°C.

  • Introduce a chiral reducing agent, for example, a borane (B79455) complex with a chiral ligand, to stereoselectively reduce the ketone to a hydroxyl group.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent, such as acetic acid.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Step 2: Protection of the Hydroxyl Group

  • Dissolve the product from Step 1 in an anhydrous aprotic solvent like dichloromethane (B109758) or dimethylformamide.

  • Add a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), and a base, for instance, imidazole (B134444) or triethylamine.

  • Stir the reaction mixture at room temperature until the protection is complete, as indicated by TLC.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the product using column chromatography.

Step 3: Cyclization to the Azetidinone Core

  • The protected intermediate is then subjected to cyclization conditions to form the β-lactam ring. This can be achieved using a variety of reagents, often involving the activation of the amide nitrogen and subsequent intramolecular nucleophilic attack.

  • The specific conditions for this step can vary significantly based on the chosen synthetic route and may involve multiple transformations.

Step 4: Functional Group Interconversion to the Final Intermediate

  • The resulting azetidinone from Step 3 undergoes further functional group manipulations, which may include oxidation and acylation, to yield the target intermediate, (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one.

Quantitative Data:

StepProductTypical YieldReference
Asymmetric ReductionMethyl (2S,3R)-2-(benzamidomethyl)-3-hydroxybutanoate85-95%[1]
Silyl ProtectionMethyl (2S,3R)-2-(benzamidomethyl)-3-(tert-butyldimethylsilyloxy)butanoate>90%[1]
Azetidinone Formation(3R,4R)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-acetoxy-2-azetidinone70-80% (from protected intermediate)[2][3]

Logical Workflow for Carbapenem Intermediate Synthesis

G cluster_0 Synthesis of Carbapenem Intermediate Start Start Asymmetric_Reduction Asymmetric Reduction of Methyl 2-(benzamidomethyl)-3-oxobutanoate Start->Asymmetric_Reduction Chiral Reducing Agent Protection Protection of Hydroxyl Group (e.g., TBDMSCl) Asymmetric_Reduction->Protection TBDMSCl, Imidazole Cyclization Cyclization to Azetidinone Core Protection->Cyclization Functional_Group_Interconversion Functional Group Interconversion Cyclization->Functional_Group_Interconversion End (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one Functional_Group_Interconversion->End

Caption: Synthetic pathway to a key carbapenem intermediate.

Synthesis of Tropane Alkaloid Intermediates

Application Note: Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate is a key intermediate in the biosynthesis of tropane alkaloids, a class of natural products with significant pharmacological activities. The synthesis of this intermediate can be achieved from readily available starting materials like L-proline, with careful control of stereochemistry.[4][5]

Experimental Protocol: Synthesis of Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate from L-proline [4][5]

Step 1: Protection of L-proline

  • Dissolve L-proline in a suitable solvent system, such as a mixture of dioxane and water.

  • Cool the solution in an ice bath and add a base, for example, sodium hydroxide.

  • Slowly add benzyl (B1604629) chloroformate (Cbz-Cl) to protect the secondary amine.

  • Stir the reaction at room temperature until completion.

  • Acidify the reaction mixture and extract the protected amino acid with an organic solvent.

Step 2: Reduction of the Carboxylic Acid

  • Dissolve the Cbz-protected proline in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0°C and slowly add a reducing agent, such as borane-tetrahydrofuran (B86392) complex.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Quench the reaction carefully with methanol and then work up to isolate the corresponding alcohol.

Step 3: Oxidation to the Aldehyde (Swern Oxidation)

  • Prepare a solution of oxalyl chloride in anhydrous dichloromethane at -78°C.

  • Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in dichloromethane.

  • Add a solution of the alcohol from Step 2 in dichloromethane.

  • After a short stirring period, add a hindered base, such as triethylamine.

  • Allow the reaction to warm to room temperature and then quench with water.

  • Extract the aldehyde and use it in the next step without extensive purification.

Step 4: Wittig Reaction

  • Prepare the Wittig reagent from (methoxycarbonylmethyl)triphenylphosphonium bromide and a strong base like sodium hydride in an anhydrous solvent.

  • Add the aldehyde from Step 3 to the ylide solution at 0°C and allow the reaction to proceed to form the α,β-unsaturated ester.

Step 5: Reduction and Deprotection

  • The α,β-unsaturated ester is then subjected to reduction, for example, through catalytic hydrogenation, which also removes the Cbz protecting group.

  • The resulting amino ester is then N-methylated.

Step 6: Condensation to the β-Ketoester

  • The N-methylated amino acid precursor is activated with a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI).

  • The activated species is then reacted with the potassium salt of methyl malonate to yield the target intermediate, methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate.[4]

Quantitative Data:

StepProductTypical YieldReference
ProtectionCbz-L-proline>95%[6]
ReductionCbz-L-prolinolHigh[4]
Swern OxidationCbz-L-prolinalTypically used crude[4]
Wittig ReactionMethyl (S)-4-(1-(benzyloxycarbonyl)pyrrolidin-2-yl)but-2-enoateGood[4]
Final CondensationMethyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate54% (overall from N-methylamino acid precursor)[4]

Workflow for Tropane Alkaloid Intermediate Synthesis

G cluster_1 Synthesis of Tropane Alkaloid Intermediate Start L-Proline Protection Amine Protection (Cbz-Cl) Start->Protection Reduction Carboxylic Acid Reduction (BH3-THF) Protection->Reduction Oxidation Swern Oxidation Reduction->Oxidation Wittig Wittig Reaction Oxidation->Wittig Deprotection_Methylation Deprotection & N-Methylation Wittig->Deprotection_Methylation Condensation Condensation with Methyl Potassium Malonate Deprotection_Methylation->Condensation End Methyl (S)-4-(1-methylpyrrolidin-2-yl) -3-oxobutanoate Condensation->End

Caption: Pathway for the synthesis of a tropane alkaloid precursor.

Hantzsch Dihydropyridine Synthesis

Application Note: The Hantzsch synthesis is a classic multi-component reaction used to prepare dihydropyridines, a class of compounds with significant therapeutic applications, particularly as calcium channel blockers.[7][8] this compound or its analogs can be used as the β-ketoester component in this reaction. The reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[7]

Experimental Protocol: Hantzsch Synthesis of Dihydropyridines [9]

  • In a round-bottom flask, combine the aldehyde (1 equivalent), methyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents) in a suitable solvent, such as ethanol or isopropanol.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration and wash it with a cold solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Hantzsch Dihydropyridine Synthesis: [9]

Aldehydeβ-KetoesterNitrogen SourceYield
5-Bromothiophene-2-carboxaldehydeMethyl acetoacetateAmmonium acetateGood to excellent
5-Bromothiophene-2-carboxaldehydeEthyl acetoacetateAmmonium acetateGood to excellent
BenzaldehydeEthyl acetoacetateAmmonium acetate96% (ultrasonic irradiation)

Hantzsch Dihydropyridine Synthesis Workflow

G cluster_2 Hantzsch Dihydropyridine Synthesis Aldehyde Aldehyde Reaction One-Pot Condensation (Reflux in Ethanol) Aldehyde->Reaction Ketoester Methyl Acetoacetate (2 equiv.) Ketoester->Reaction Ammonia Ammonium Acetate Ammonia->Reaction Product Dihydropyridine Reaction->Product

Caption: One-pot Hantzsch synthesis of dihydropyridines.

Biginelli Reaction for Dihydropyrimidinone Synthesis

Application Note: The Biginelli reaction is another important multi-component reaction for the synthesis of dihydropyrimidinones (DHPMs), which exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[10] This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-ketoester like methyl acetoacetate, and urea (B33335) or thiourea.[10][11]

Experimental Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis [10][11]

  • In a round-bottom flask, mix the aldehyde (1 equivalent), methyl acetoacetate (1 equivalent), and urea (1.5 equivalents).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, NH₄H₂PO₄) and a suitable solvent, such as ethanol.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Filter the solid product, wash it with cold ethanol and water, and dry it.

  • The crude product can be recrystallized from ethanol to obtain pure dihydropyrimidinone.

Quantitative Data for Biginelli Reaction: [10][12]

Aldehydeβ-KetoesterUrea/ThioureaCatalystYield
m-NitrobenzaldehydeEthyl acetoacetateThioureaNH₄H₂PO₄Good
p-MethoxybenzaldehydeEthyl acetoacetateThioureaNH₄H₂PO₄Good
BenzaldehydeEthyl acetoacetateUreaHCl31-62%
BenzaldehydeMethyl acetoacetateUrea--

Biginelli Reaction Workflow

G cluster_3 Biginelli Reaction Aldehyde Aldehyde Reaction Acid-Catalyzed Condensation Aldehyde->Reaction Ketoester Methyl Acetoacetate Ketoester->Reaction Urea Urea Urea->Reaction Product Dihydropyrimidinone Reaction->Product

Caption: One-pot synthesis of dihydropyrimidinones via the Biginelli reaction.

Knoevenagel Condensation

Application Note: The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene (B1212753) compound, such as this compound, and an aldehyde or ketone.[13] This reaction is typically catalyzed by a weak base and is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates in the synthesis of various pharmaceuticals.

Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes [14]

  • To a solution of the aromatic aldehyde (1 equivalent) and methyl acetoacetate (1 equivalent) in a suitable solvent like ethanol or toluene, add a catalytic amount of a base such as piperidine (B6355638) or morpholine, often with a co-catalyst like acetic acid.

  • The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates. The removal of water, for instance, by azeotropic distillation with a Dean-Stark trap, can drive the reaction to completion.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the α,β-unsaturated product.

Quantitative Data for Knoevenagel Condensation: [14]

AldehydeActive Methylene CompoundCatalystYield
4-ChlorobenzaldehydeEthyl 4-chloro-3-oxobutanoateMorpholine/Acetic acid44-84%
4-MethoxybenzaldehydeEthyl 4-chloro-3-oxobutanoateMorpholine/Acetic acid44-84%
BenzaldehydeEthyl 4-chloro-3-oxobutanoateMorpholine/Acetic acid44-84%

Knoevenagel Condensation Logical Diagram

G cluster_4 Knoevenagel Condensation Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation Ketoester Methyl Acetoacetate Ketoester->Condensation Base Base Catalyst (e.g., Piperidine) Base->Condensation Dehydration Dehydration Condensation->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: General scheme of the Knoevenagel condensation.

References

Application Notes and Protocols: Michael Addition of Methyl 2-methyl-3-oxobutanoate to α,β-Unsaturated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This powerful and versatile reaction is instrumental in the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents.[3] Methyl 2-methyl-3-oxobutanoate, an α-substituted β-keto ester, serves as a valuable nucleophilic donor in these reactions. Its unique structure, featuring a quaternary carbon center upon addition, presents both opportunities and challenges in stereoselective synthesis.

These application notes provide a comprehensive overview of the Michael addition of this compound to various α,β-unsaturated acceptors, including enones, nitroolefins, and chalcones. Detailed experimental protocols, quantitative data summaries, and visual diagrams of reaction pathways are presented to guide researchers in the successful application of this important transformation.

General Reaction Mechanism

The Michael addition of this compound proceeds via the formation of a resonance-stabilized enolate in the presence of a base. This enolate then attacks the β-carbon of the α,β-unsaturated acceptor, leading to the formation of a new carbon-carbon bond. Subsequent protonation of the resulting enolate intermediate yields the final 1,5-dicarbonyl or related adduct. The use of chiral catalysts can facilitate the reaction in an enantioselective manner, providing access to optically active products.

Below is a general schematic of the Michael addition reaction pathway.

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Donor This compound Enolate Enolate Intermediate (Resonance Stabilized) Donor->Enolate + Base Base Base Enolate_ref Enolate Acceptor α,β-Unsaturated Compound Intermediate Adduct Intermediate Intermediate_ref Intermediate Enolate_ref->Intermediate + Acceptor Proton_Source Proton Source (e.g., H₂O, mild acid) Product Michael Adduct Intermediate_ref->Product + Proton Source

Caption: General Mechanism of the Michael Addition.

Applications in Synthesis

The Michael adducts derived from this compound are versatile intermediates that can be further elaborated into a variety of complex molecules, including carbocyclic and heterocyclic systems. The creation of a quaternary stereocenter during the addition makes this a particularly valuable method in asymmetric synthesis.

Experimental Protocols

Protocol 1: Asymmetric Michael Addition to a Cyclic Enone (Adapted Protocol)

This protocol is adapted from methodologies for the asymmetric Michael addition of α-substituted β-ketoesters to cyclic enones. While the original literature may not use this compound specifically, the conditions are generally applicable.

Objective: To synthesize an enantioenriched Michael adduct from this compound and cyclohex-2-en-1-one.

Materials:

  • This compound

  • Cyclohex-2-en-1-one

  • Chiral Catalyst (e.g., a chiral phase-transfer catalyst or a chiral amine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous Solvent (e.g., Toluene, CH₂Cl₂)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (5-10 mol%).

  • Add the anhydrous solvent, followed by the base.

  • Stir the mixture at the specified temperature (e.g., room temperature or 0 °C).

  • Add this compound (1.2 equivalents) dropwise to the mixture.

  • After stirring for 10-15 minutes, add cyclohex-2-en-1-one (1.0 equivalent) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The desired Michael adduct with a newly formed quaternary carbon center. Enantiomeric excess can be determined by chiral HPLC analysis.

Protocol_Workflow start Start prep Prepare Reaction Flask (Inert Atmosphere) start->prep add_cat Add Chiral Catalyst and Base prep->add_cat add_donor Add this compound add_cat->add_donor add_acceptor Add α,β-Unsaturated Compound add_donor->add_acceptor react Stir at Controlled Temperature add_acceptor->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: General Experimental Workflow for Michael Addition.

Protocol 2: Organocatalyzed Michael Addition to a Nitroolefin

This protocol outlines a general procedure for the addition of β-keto esters to nitroolefins, a common transformation in organic synthesis.

Objective: To synthesize the Michael adduct of this compound and β-nitrostyrene.

Materials:

  • This compound

  • trans-β-Nitrostyrene

  • Organocatalyst (e.g., a chiral primary or secondary amine-thiourea catalyst) (5-20 mol%)

  • Solvent (e.g., Toluene, CH₂Cl₂, or solvent-free)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a reaction vial, combine this compound (1.5 equivalents), trans-β-nitrostyrene (1.0 equivalent), and the organocatalyst.

  • Add the solvent (if not solvent-free) and stir the mixture at the desired temperature (e.g., ambient temperature).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Directly load the crude reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system to isolate the product.

Expected Outcome: The corresponding γ-nitro-β-keto ester. Diastereomeric ratio can be determined by ¹H NMR spectroscopy, and enantiomeric excess by chiral HPLC.

Quantitative Data Summary

The following tables summarize representative data for the Michael addition of β-keto esters to various α,β-unsaturated compounds. Note that specific data for this compound is limited in the literature; therefore, data for structurally similar α-substituted β-keto esters are included for comparative purposes.

Table 1: Asymmetric Michael Addition of β-Keto Esters to Nitroolefins

Entryβ-Keto Ester (Donor)Nitroolefin (Acceptor)Catalyst (mol%)SolventTime (h)Yield (%)dree (%)
1Ethyl 2-methylacetoacetatetrans-β-NitrostyreneChiral Amine-Thiourea (10)Toluene2495>95:598
2Methyl 2-ethylacetoacetate(E)-NitrostyreneChiral Diamine (20)CH₂Cl₂488890:1092
3Benzyl 2-methylacetoacetate(E)-4-ChloronitrostyreneChiral Squaramide (5)Toluene1299>99:197

Table 2: Michael Addition of β-Keto Esters to Enones

Entryβ-Keto Ester (Donor)Enone (Acceptor)Catalyst/BaseSolventTime (h)Yield (%)
1This compoundMethyl vinyl ketoneNaOMeMethanol1285
2Ethyl acetoacetateCyclohex-2-en-1-oneL-Proline (20 mol%)DMSO2490
3tert-Butyl acetoacetateChalconeCs₂CO₃CH₃CN692

Conclusion

The Michael addition of this compound provides a reliable method for the synthesis of complex molecules bearing a quaternary carbon center. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivities. The protocols and data presented herein serve as a valuable resource for researchers engaged in synthetic organic chemistry and drug development, enabling the efficient construction of valuable chiral building blocks. Further exploration of novel catalysts and reaction media will undoubtedly continue to expand the scope and utility of this important transformation.

References

Application of Methyl 2-methyl-3-oxobutanoate in the Synthesis of Pyran Derivatives: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the prospective application of methyl 2-methyl-3-oxobutanoate in the synthesis of pyran derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. While direct literature precedents for the use of this compound in pyran synthesis are not extensively documented, its structural similarity to other β-ketoesters, such as methyl acetoacetate, allows for the formulation of robust synthetic protocols based on well-established multicomponent reactions. This application note provides a generalized experimental procedure, comparative data from analogous reactions, and a visual representation of the synthetic workflow.

Pyran scaffolds are integral to numerous natural products and synthetic compounds exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The development of efficient and versatile methods for their synthesis is a key focus in drug discovery. Multicomponent reactions (MCRs) have emerged as a powerful tool for the construction of complex molecular architectures like pyrans in a single, atom-economical step.

Comparative Data from Analogous Reactions

The following table summarizes typical quantitative data for the synthesis of 4H-pyran derivatives using methyl acetoacetate, an analogue of this compound, in a three-component reaction with an aldehyde and malononitrile (B47326). This data provides a benchmark for expected yields and reaction conditions when adapting the protocol for this compound.

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Fe3O4/SiO2/NH-isoindoline-1,3-dioneEthanol (B145695)Reflux1597[1]
Zn(Proline)2No Solvent120-High[2]
Piperidine (B6355638)Methanol251-8Excellent
[bmim]OHWater-1-1.5 hrsHigh
Nano SiO2Water-40 sExcellent[3]

Experimental Protocol: A Generalized Approach

This protocol describes a generalized one-pot, three-component synthesis of a 2-amino-4-aryl-5-methyl-4,7-dihydro-6H-pyrano[2,3-b]pyran-3-carbonitrile derivative, adapting established methodologies for β-ketoesters.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Catalyst (e.g., piperidine, as it is a common and effective catalyst for this transformation)[4]

  • Solvent (e.g., ethanol or methanol)[1]

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and this compound (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (e.g., 10 mol%).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid product by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure pyran derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Visualizing the Synthesis

The following diagrams illustrate the generalized reaction mechanism and the experimental workflow for the synthesis of pyran derivatives using a β-ketoester like this compound.

G Generalized Reaction Mechanism for Pyran Synthesis A Aromatic Aldehyde D Knoevenagel Adduct A->D + Malononitrile (Knoevenagel Condensation) B Malononitrile B->D C This compound E Michael Adduct C->E D->E + Enolate of β-ketoester (Michael Addition) P Pyran Derivative E->P Intramolecular Cyclization & Tautomerization G Experimental Workflow start Start reactants Combine Aldehyde, Malononitrile, & This compound in Solvent start->reactants catalyst Add Catalyst (e.g., Piperidine) reactants->catalyst reaction Heat to Reflux & Monitor by TLC catalyst->reaction workup Cool to Room Temp. & Isolate Crude Product reaction->workup purification Purify by Recrystallization workup->purification characterization Characterize Product (NMR, MS, IR) purification->characterization end End characterization->end

References

Application Notes and Protocols: Alkylation of Methyl 2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the α-alkylation of Methyl 2-methyl-3-oxobutanoate, a key reaction in the synthesis of various organic molecules and pharmaceutical intermediates. The procedure outlines the formation of an enolate using a strong base, followed by nucleophilic substitution with an alkyl halide. This protocol offers a robust and scalable method for the synthesis of α,α-disubstituted β-keto esters, which are valuable precursors in drug development and medicinal chemistry.

Introduction

The alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The presence of two carbonyl groups renders the α-proton acidic, facilitating its removal by a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile, reacting with an electrophile, typically an alkyl halide, in an SN2 reaction.[1][2][3] This process allows for the introduction of a wide variety of alkyl groups at the α-position. Subsequent hydrolysis and decarboxylation of the alkylated β-keto ester can yield substituted ketones, further expanding the synthetic utility of this reaction.[1][4] this compound is a readily available starting material, and its alkylation provides access to compounds with a quaternary carbon center, a common motif in many biologically active molecules.

Experimental Protocols

This section details a representative protocol for the methylation of this compound using sodium hydride and methyl iodide.

Materials and Equipment:

  • Reagents:

    • This compound (≥95%)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Methyl iodide (CH₃I)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Septa

    • Syringes

    • Cannula

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Ice bath

    • Rotary evaporator

    • Apparatus for distillation or flash column chromatography

Procedure:

  • Preparation of the Reaction Vessel: A dry round-bottom flask, equipped with a magnetic stir bar, is flushed with an inert gas (argon or nitrogen) and sealed with a septum.

  • Dispensing and Washing of Sodium Hydride: Under a positive pressure of inert gas, the required amount of sodium hydride (60% dispersion in mineral oil) is weighed and transferred to the reaction flask. The mineral oil is removed by washing the sodium hydride with anhydrous hexanes (2-3 times) using a cannula for the transfers. The hexanes are then carefully removed, and the sodium hydride is dried under a stream of inert gas.

  • Enolate Formation: Anhydrous THF is added to the flask containing the sodium hydride. The suspension is cooled to 0 °C in an ice bath. This compound is then added dropwise via syringe to the stirred suspension over a period of 10-15 minutes. The reaction mixture is stirred at 0 °C for 30-60 minutes, during which time the evolution of hydrogen gas should be observed as the enolate is formed.

  • Alkylation: Methyl iodide is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with water and an organic solvent such as diethyl ether. The layers are separated, and the aqueous layer is extracted with the organic solvent (2-3 times).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes representative quantitative data for the methylation of this compound. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Starting Material This compound
Base Sodium Hydride (NaH)
Alkylating Agent Methyl Iodide (CH₃I)
Solvent Anhydrous Tetrahydrofuran (THF)
Molar Ratio (Substrate:Base:Alkylating Agent) 1 : 1.1 : 1.2
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 70 - 85%

Mandatory Visualization

Alkylation_Workflow Experimental Workflow for the Alkylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Dry Reaction Flask under Inert Atmosphere add_naH Add NaH and Wash with Hexanes start->add_naH add_thf Add Anhydrous THF add_naH->add_thf cool_0c Cool to 0 °C add_thf->cool_0c add_substrate Add this compound cool_0c->add_substrate form_enolate Stir for 30-60 min (Enolate Formation) add_substrate->form_enolate add_MeI Add Methyl Iodide form_enolate->add_MeI warm_rt Warm to Room Temperature and Stir for 2-4 h add_MeI->warm_rt quench Quench with Saturated NH4Cl warm_rt->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end Alkylated Product purify->end

Caption: Experimental workflow for the alkylation of this compound.

References

Application Notes and Protocols: "Methyl 2-methyl-3-oxobutanoate" in the Synthesis of Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-oxobutanoate is a versatile β-keto ester that serves as a valuable precursor in the asymmetric synthesis of chiral building blocks. Its structure, featuring a prochiral ketone and an adjacent stereocenter, allows for the stereoselective synthesis of highly functionalized molecules with control over two contiguous stereocenters. These chiral building blocks are of significant interest in the pharmaceutical and fine chemical industries as intermediates for the synthesis of complex molecules such as antibiotics, enzyme inhibitors, and other biologically active compounds. This document provides detailed application notes and experimental protocols for key transformations of this compound and its derivatives into valuable chiral synthons, focusing on asymmetric hydrogenation and biocatalytic reductions.

Key Synthetic Strategies

The primary strategies for the stereoselective transformation of this compound and its derivatives involve the reduction of the ketone moiety. This can be achieved with high efficiency and stereocontrol through two main approaches:

  • Asymmetric Hydrogenation: This method utilizes chiral metal catalysts, most notably ruthenium-based complexes with chiral phosphine (B1218219) ligands (e.g., BINAP), to achieve high diastereoselectivity and enantioselectivity. Dynamic kinetic resolution can be employed for substrates that can racemize at the α-position, allowing for the conversion of a racemic starting material into a single stereoisomer of the product in high yield and purity.

  • Biocatalytic Reduction: The use of whole-cell biocatalysts (e.g., yeast, fungi, and bacteria) or isolated enzymes offers a green and highly selective alternative for the reduction of the keto group. Different microorganisms and enzymes can exhibit distinct stereopreferences, providing access to different stereoisomers of the corresponding hydroxy esters.

Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate

A prominent application of this methodology is the asymmetric hydrogenation of methyl 2-(benzamidomethyl)-3-oxobutanoate, a derivative of this compound. The resulting chiral β-hydroxy α-amino acid derivatives are crucial intermediates in the synthesis of carbapenem (B1253116) antibiotics.[1]

Quantitative Data Summary

The following table summarizes the performance of various ruthenium-based catalysts in the asymmetric hydrogenation of methyl 2-(benzamidomethyl)-3-oxobutanoate.

Catalyst/LigandSolventTemp. (°C)Pressure (atm H₂)Time (h)Yield (%)de (%)ee (%)
[RuI{(R)-binap}(p-cymene)]ICH₂Cl₂/MeOH (9:1)2510096949899
[RuI{(S)-binap}(p-cymene)]ICH₂Cl₂/MeOH (9:1)2510096929898
Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆)Ethanol (B145695)505018>999899
Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using [RuI{(R)-binap}(p-cymene)]I

  • Materials:

    • Methyl 2-(benzamidomethyl)-3-oxobutanoate

    • [RuI{(R)-binap}(p-cymene)]I catalyst

    • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

    • Anhydrous methanol (B129727) (MeOH)

    • Hydrogen gas (H₂)

    • High-pressure autoclave with a glass liner

    • Standard laboratory glassware for work-up and purification

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Reactor Preparation: In a glovebox, charge a glass liner with methyl 2-(benzamidomethyl)-3-oxobutanoate (1.0 mmol) and the catalyst [RuI{(R)-binap}(p-cymene)]I (0.01 mmol, 1 mol%).

    • Solvent Addition: Add a 9:1 (v/v) mixture of anhydrous dichloromethane and anhydrous methanol (10 mL) to the glass liner.

    • Hydrogenation: Place the glass liner inside the autoclave. Seal the autoclave and purge it three times with hydrogen gas. Pressurize the autoclave to 100 atm with hydrogen.

    • Reaction: Stir the reaction mixture at 25 °C for 96 hours.

    • Work-up: After the reaction, carefully depressurize the autoclave. Remove the solvent from the reaction mixture under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to obtain methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate.

    • Analysis: Determine the diastereomeric excess (de) and enantiomeric excess (ee) of the purified product using ¹H NMR spectroscopy and chiral HPLC analysis.

Protocol 2: Asymmetric Hydrogenation using Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆)

  • Materials:

    • Methyl 2-(benzamidomethyl)-3-oxobutanoate

    • Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) catalyst

    • Anhydrous ethanol

    • Hydrogen gas (H₂)

    • High-pressure autoclave with a glass vial insert

    • Standard laboratory glassware for work-up and purification

  • Procedure:

    • Reactor Preparation: In a glovebox, charge a glass vial with methyl 2-(benzamidomethyl)-3-oxobutanoate (0.1 mmol) and the catalyst Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) (0.001 mmol, 1 mol%).

    • Solvent Addition: Add anhydrous ethanol (1 mL) to the vial.

    • Assembly and Purging: Place the vial inside the autoclave. Seal the autoclave, remove it from the glovebox, and purge it three times with hydrogen gas.

    • Hydrogenation: Pressurize the autoclave to 50 atm with hydrogen and place it in a pre-heated oil bath at 50 °C.

    • Reaction: Stir the reaction for 18 hours.

    • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Substrate Substrate: Methyl 2-(benzamidomethyl) -3-oxobutanoate Autoclave Charge Autoclave (Substrate, Catalyst, Solvent) Substrate->Autoclave Catalyst Chiral Ru-Catalyst Catalyst->Autoclave Solvent Anhydrous Solvent (e.g., CH₂Cl₂/MeOH) Solvent->Autoclave Pressurize Purge & Pressurize with H₂ Autoclave->Pressurize Stir Stir at defined Temp. & Time Pressurize->Stir Workup Depressurize & Solvent Removal Stir->Workup Purification Column Chromatography Workup->Purification Analysis NMR & Chiral HPLC (de, ee determination) Purification->Analysis Product Chiral Product: Methyl (2S,3R)-2-benzamidomethyl -3-hydroxybutanoate Analysis->Product

Caption: Experimental workflow for asymmetric hydrogenation.

Biocatalytic Reduction of Ethyl 2-methyl-3-oxobutanoate

The asymmetric reduction of the parent keto ester, specifically the ethyl ester, has been extensively studied using various microorganisms. This approach offers a cost-effective and environmentally friendly route to chiral syn- and anti-β-hydroxy esters.

Quantitative Data Summary

The following table summarizes the results of the biocatalytic reduction of ethyl 2-methyl-3-oxobutanoate using different microorganisms.

BiocatalystProduct Diastereomeranti/syn Ratioee (%) of anti-isomeree (%) of syn-isomerYield (%)
Chlorella pyrenoidosa(2S, 3S)-anti and (2S, 3R)-syn53:4789>99-
Chlorella vulgarisPredominantly syn----
Penicillium purpurogenumPredominantly anti93:790 (2S, 3S)>99 (2S, 3R)-
Aspergillus oryzaePredominantly anti85:1592 (2S, 3S)88 (2S, 3R)49
Trichoderma viridePredominantly anti78:2285 (2S, 3S)75 (2S, 3R)65

Note: Data for Chlorella species is from reference[2]. Data for fungal species is from reference.

Experimental Protocols

Protocol 3: Biocatalytic Reduction using Chlorella pyrenoidosa [2]

  • Materials:

    • Ethyl 2-methyl-3-oxobutanoate

    • Chlorella pyrenoidosa culture

    • Appropriate culture medium

    • Incubator with illumination

    • Ethyl acetate (B1210297) for extraction

    • Standard laboratory glassware for work-up and purification

  • Procedure:

    • Cultivation: Cultivate Chlorella pyrenoidosa in a suitable medium under illumination until a sufficient cell density is reached.

    • Biotransformation: Add ethyl 2-methyl-3-oxobutanoate to the culture to a final concentration of, for example, 0.4%.

    • Incubation: Incubate the culture with the substrate at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 24 hours) with continuous illumination and agitation.

    • Extraction: After the incubation period, extract the culture medium with ethyl acetate.

    • Work-up: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification and Analysis: Purify the crude product if necessary. Analyze the product mixture by GC or HPLC to determine the diastereomeric ratio and enantiomeric excess of the resulting ethyl 2-methyl-3-hydroxybutanoate isomers.

Protocol 4: Biocatalytic Reduction using Penicillium purpurogenum

  • Materials:

    • Ethyl 2-methyl-3-oxobutanoate

    • Penicillium purpurogenum culture

    • Appropriate culture medium (e.g., potato dextrose broth)

    • Shaking incubator

    • Ethyl acetate for extraction

    • Standard laboratory glassware for work-up and purification

  • Procedure:

    • Cultivation: Grow Penicillium purpurogenum in a suitable liquid medium in a shaking incubator until sufficient mycelial growth is observed.

    • Biotransformation: Add ethyl 2-methyl-3-oxobutanoate to the fungal culture.

    • Incubation: Continue the incubation under the same conditions for a set period, monitoring the reaction progress by TLC or GC.

    • Extraction: Separate the mycelia from the culture broth by filtration. Extract the filtrate and the mycelia separately with ethyl acetate.

    • Work-up and Analysis: Combine the organic extracts, dry, and concentrate. Analyze the product to determine the yield, diastereomeric ratio, and enantiomeric excess.

Visualizations

Biocatalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_analysis Work-up & Analysis Substrate Substrate: Ethyl 2-methyl-3-oxobutanoate Addition Substrate Addition to Culture Substrate->Addition Biocatalyst Microorganism Culture (e.g., Chlorella, Fungi) Biocatalyst->Addition Incubation Incubation (Controlled Temp., Agitation) Addition->Incubation Extraction Solvent Extraction (e.g., Ethyl Acetate) Incubation->Extraction Concentration Concentration of Organic Phase Extraction->Concentration Analysis GC or Chiral HPLC (de, ee determination) Concentration->Analysis Product Chiral Product: Ethyl 2-methyl-3-hydroxybutanoate Analysis->Product

Caption: General workflow for biocatalytic reduction.

Stereochemical_Outcome cluster_catalyst Catalyst Selection cluster_product Chiral Products Start This compound (Prochiral Ketone) Ru_R (R)-BINAP-Ru Catalyst Start->Ru_R Asymmetric Hydrogenation Ru_S (S)-BINAP-Ru Catalyst Start->Ru_S Asymmetric Hydrogenation Bio_A Biocatalyst A (e.g., P. purpurogenum) Start->Bio_A Biocatalytic Reduction Bio_B Biocatalyst B (e.g., C. pyrenoidosa) Start->Bio_B Biocatalytic Reduction Prod_2S_3R (2S, 3R)-Hydroxy Ester Ru_R->Prod_2S_3R Prod_2R_3S (2R, 3S)-Hydroxy Ester Ru_S->Prod_2R_3S Prod_2S_3S (2S, 3S)-Hydroxy Ester Bio_A->Prod_2S_3S Prod_Mix Mixture of Stereoisomers Bio_B->Prod_Mix

Caption: Catalyst influence on product stereochemistry.

Conclusion

This compound and its derivatives are valuable and versatile starting materials for the synthesis of a wide range of chiral building blocks. Asymmetric hydrogenation and biocatalytic reduction provide powerful and complementary methods for the stereoselective synthesis of chiral β-hydroxy esters. The choice of catalyst or biocatalyst allows for the selective formation of different stereoisomers, providing access to a diverse array of chiral synthons for drug discovery and development. The protocols and data presented here offer a solid foundation for researchers to implement these synthetic strategies in their own laboratories.

References

Application of Methyl 2-methyl-3-oxobutanoate in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 2-methyl-3-oxobutanoate as a versatile building block in the synthesis of agrochemicals. This β-keto ester serves as a key precursor for the construction of various heterocyclic scaffolds, which are prominent in a wide range of fungicides, herbicides, and insecticides.

Introduction

This compound (MMBO) is a reactive chemical intermediate that offers multiple functionalities for synthetic transformations. Its dicarbonyl moiety and the presence of an alpha-methyl group allow for a variety of reactions, including cyclocondensations, Knoevenagel condensations, and Michael additions, to generate complex molecular architectures. These characteristics make it an attractive starting material for the synthesis of novel agrochemical active ingredients.

Key Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical sector lies in the synthesis of heterocyclic compounds, particularly pyrazole (B372694) and pyridinone derivatives, which are known to exhibit potent biological activities.

Synthesis of Pyrazole Fungicide Precursors

Pyrazole-based fungicides are a significant class of agrochemicals that act by inhibiting the mitochondrial respiration of fungi. This compound is a key starting material for the synthesis of the pyrazole core of these fungicides. The general synthetic approach involves a condensation reaction with a hydrazine (B178648) derivative.

Logical Relationship: Synthesis of Pyrazole Core

G MMBO This compound Pyrazolone (B3327878) Pyrazolone Intermediate MMBO->Pyrazolone Condensation Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Pyrazolone Fungicide Pyrazole Fungicide Pyrazolone->Fungicide Further Functionalization

Caption: Synthetic pathway from this compound to pyrazole fungicides.

Experimental Protocol: Synthesis of 5-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one

This protocol describes the synthesis of a pyrazolone intermediate, a common precursor for various fungicides.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.

  • Add phenylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired pyrazolone derivative.

Quantitative Data:

ReactantMolar RatioMolecular Weight ( g/mol )Amount (g)
This compound1.0130.1413.0
Phenylhydrazine1.0108.1410.8
Product Expected Yield (%)
5-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one-174.2085-90
Synthesis of Pyridinone and Pyrimidine Herbicide Scaffolds

Substituted pyridinones and pyrimidines are important classes of herbicides. This compound can be utilized in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, to construct these heterocyclic systems.

Experimental Workflow: Hantzsch-type Pyridine Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product MMBO This compound Reaction One-pot Reaction MMBO->Reaction Aldehyde Aldehyde Aldehyde->Reaction Ammonia Ammonia Source Ammonia->Reaction Dihydropyridine Dihydropyridine Intermediate Reaction->Dihydropyridine Cyclocondensation Pyridinone Pyridinone Herbicide Scaffold Dihydropyridine->Pyridinone Oxidation

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of methyl 2-methyl-3-oxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic strategies for preparing this compound:

  • Alkylation of Methyl Acetoacetate (B1235776): This involves the deprotonation of methyl acetoacetate to form an enolate, followed by nucleophilic attack on a methylating agent (e.g., methyl iodide).

  • Crossed Claisen Condensation: This route involves the condensation of two different carbonyl compounds, typically an ester and a ketone, in the presence of a strong base. For this specific target, a crossed condensation between methyl propanoate and methyl acetate, or between acetone (B3395972) and dimethyl carbonate can be envisioned.

Q2: What are the most common reasons for low yields in the alkylation of methyl acetoacetate?

Low yields in the methylation of methyl acetoacetate are often attributed to:

  • Incomplete deprotonation: Insufficient or inappropriate base can lead to unreacted starting material.

  • Competing O-alkylation: The enolate of methyl acetoacetate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. Reaction at the oxygen leads to the formation of an undesired ether byproduct.

  • Dialkylation: The product, this compound, still possesses an acidic α-hydrogen and can be deprotonated and alkylated a second time to form methyl 2,2-dimethyl-3-oxobutanoate.

  • Hydrolysis of the ester: Presence of water can lead to hydrolysis of the ester functional groups under basic or acidic conditions.

Q3: How can I favor C-alkylation over O-alkylation?

Several factors influence the C- vs. O-alkylation ratio.[1] To favor the desired C-alkylation:

  • Use a "soft" alkylating agent: Methyl iodide is considered a soft electrophile and generally favors C-alkylation.[1][2]

  • Cation choice: The counter-ion of the base can influence the reaction. Lithium and sodium ions tend to coordinate more strongly with the oxygen atom of the enolate, which can sometimes favor C-alkylation.

  • Solvent: Aprotic solvents are generally preferred.

Q4: What causes the formation of multiple products in a crossed Claisen condensation?

In a crossed Claisen condensation between two different esters that both have α-hydrogens, a mixture of up to four products can be formed due to self-condensation of each ester and the two possible cross-condensation products.[3][4] This makes purification difficult and lowers the yield of the desired product.

Troubleshooting Guides

Guide 1: Low Yield in Alkylation of Methyl Acetoacetate

Problem: The yield of this compound is significantly lower than expected.

Troubleshooting Workflow:

Troubleshooting_Alkylation start Low Yield of This compound check_purity 1. Verify Reactant Purity - Methyl Acetoacetate - Methyl Iodide - Base (e.g., Sodium Methoxide) - Anhydrous Solvent start->check_purity check_conditions 2. Assess Reaction Conditions - Anhydrous conditions maintained? - Correct stoichiometry? - Appropriate base and solvent? - Optimal temperature? check_purity->check_conditions analyze_byproducts 3. Analyze Byproducts (TLC, GC-MS) - Unreacted starting material? - O-alkylation product? - Dialkylation product? check_conditions->analyze_byproducts optimize 4. Optimize Reaction - Adjust base/alkylating agent ratio - Modify temperature or reaction time - Change solvent analyze_byproducts->optimize workup 5. Evaluate Work-up & Purification - Incomplete extraction? - Product loss during distillation? optimize->workup solution Improved Yield workup->solution

Troubleshooting workflow for low yield in the alkylation of methyl acetoacetate.

Possible Causes and Solutions:

Issue Possible Cause Recommended Solution
High amount of unreacted methyl acetoacetate - Insufficient Base: The base is not strong enough or used in insufficient quantity to fully deprotonate the starting material. - Poor Base Quality: The base may have decomposed due to improper storage.- Use at least one full equivalent of a strong base like sodium methoxide (B1231860) or sodium hydride. - Ensure the base is fresh and has been stored under anhydrous conditions.
Presence of O-alkylation byproduct (methyl 3-methoxy-2-butenoate) - Reaction Conditions Favoring O-alkylation: Certain conditions can promote reaction at the oxygen atom.[1]- Use methyl iodide as the alkylating agent, as "softer" electrophiles tend to favor C-alkylation.[2] - Employ aprotic solvents.
Presence of dialkylation byproduct (methyl 2,2-dimethyl-3-oxobutanoate) - Excess Methyl Iodide or Base: Using a large excess of the alkylating agent or base can lead to a second alkylation.[5] - Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the chance of dialkylation.- Use a stoichiometric amount (or a very slight excess) of methyl iodide. - Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Product loss during work-up - Hydrolysis: The β-keto ester product can be susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions during work-up.- Use a mild acidic work-up (e.g., dilute HCl) to neutralize the reaction mixture. - Perform extractions quickly and efficiently. - Purify by vacuum distillation to avoid high temperatures that can cause decomposition.
Guide 2: Low Yield in Crossed Claisen Condensation

Problem: The synthesis of this compound via crossed Claisen condensation results in a low yield and a complex mixture of products.

Logical Relationship of Side Reactions:

Claisen_Side_Reactions cluster_reactants Reactants cluster_products Potential Products ester1 Methyl Propanoate (Enolizable) desired_product This compound (Desired Product) ester1->desired_product Acts as Nucleophile side_product2 Methyl 2-methyl-3-oxopentanoate (Self-condensation of Methyl Propanoate) ester1->side_product2 Self-condensation side_product3 Methyl 2-ethyl-3-oxobutanoate (Alternative Cross-condensation) ester1->side_product3 Acts as Electrophile ester2 Methyl Acetate (Enolizable) ester2->desired_product Acts as Electrophile side_product1 Methyl 3-oxobutanoate (Self-condensation of Methyl Acetate) ester2->side_product1 Self-condensation ester2->side_product3 Acts as Nucleophile

Potential products in a crossed Claisen condensation of two enolizable esters.

Possible Causes and Solutions:

Issue Possible Cause Recommended Solution
Formation of multiple products - Use of two enolizable esters: If both esters in the reaction have α-hydrogens, a mixture of self-condensation and cross-condensation products will form.[4]- Strategy 1: Use a non-enolizable partner: React the enolate of a ketone (e.g., acetone) with a non-enolizable ester like dimethyl carbonate. - Strategy 2: Controlled addition with a strong base: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to pre-form the enolate of one ester completely before slowly adding the second ester. This minimizes self-condensation of the second ester.
Reaction is reversible - Equilibrium not driven to completion: The Claisen condensation is a reversible reaction.- Use a stoichiometric amount of base. The final deprotonation of the β-keto ester product is thermodynamically favorable and drives the reaction to completion.
Base-induced hydrolysis - Presence of water: Water can react with the base and the ester starting materials and product.- Ensure all glassware is thoroughly dried and use anhydrous solvents.

Experimental Protocols

Protocol 1: Alkylation of Methyl Acetoacetate

This protocol is a representative method for the C-alkylation of methyl acetoacetate.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

  • Carefully add sodium methoxide to the methanol and stir until it is completely dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Add methyl acetoacetate dropwise to the cooled solution over 15-20 minutes.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture.

  • After the addition of methyl iodide, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Crossed Claisen Condensation (using Acetone and Dimethyl Carbonate)

This protocol is a representative method for a crossed Claisen condensation to synthesize the target molecule.

Materials:

  • Acetone

  • Dimethyl carbonate (DMC)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of acetone in anhydrous THF.

  • Add the acetone solution dropwise to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes to form the enolate.

  • Slowly add dimethyl carbonate to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of dilute HCl until the mixture is neutral to slightly acidic.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

References

Technical Support Center: Synthesis of Methyl 2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-methyl-3-oxobutanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the methylation of methyl acetoacetate (B1235776).

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

  • Moisture Contamination: The presence of water can consume the base and hydrolyze the ester, leading to unwanted byproducts.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Sodium methoxide (B1231860) is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Base Degradation or Insufficient Amount: The sodium methoxide may have degraded due to improper storage, or an insufficient amount was used to fully deprotonate the methyl acetoacetate.

    • Solution: Use freshly opened or properly stored sodium methoxide. Ensure a stoichiometric equivalent of a strong base is used to drive the enolate formation.[1]

  • Inefficient Alkylation: The reaction temperature or time may not be optimal for the methylation step.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider a moderate increase in reaction time or temperature, but be aware that harsh conditions can promote side reactions.

  • Product Loss During Workup: The product may be lost during the extraction or purification steps.

    • Solution: Ensure the pH is carefully controlled during the workup to prevent hydrolysis of the β-keto ester. Purification via vacuum distillation is often effective, but care must be taken to avoid decomposition at high temperatures.

Q2: I am observing multiple spots on my TLC plate or several peaks in my GC-MS analysis that do not correspond to my product or starting material. What are these side products?

The formation of multiple products is a common issue, often due to competing reaction pathways. The most common side products are detailed below.

  • Di-methylated Product (Methyl 2,2-dimethyl-3-oxobutanoate): The product, this compound, still possesses an acidic α-hydrogen and can be deprotonated and alkylated a second time.

    • To Minimize: Use of a slight excess of methyl acetoacetate relative to the base and methyl iodide can favor mono-alkylation. Adding the alkylating agent slowly at a controlled temperature can also help. For dialkylation, a stronger base like potassium tert-butoxide might be intentionally used for a second alkylation step.[2]

  • O-Alkylation Product (Methyl 3-methoxy-2-methylbut-2-enoate): Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[3]

    • To Minimize: C-alkylation is generally favored when using "soft" electrophiles like methyl iodide.[4][5] Using polar, protic solvents can also favor C-alkylation by solvating the oxygen atom of the enolate.[6]

  • Self-Condensation Products (Claisen/Aldol-type): The enolate of methyl acetoacetate can potentially react with another molecule of the starting material. However, this is generally not a major issue with 1,3-dicarbonyl compounds as they tend to exist predominantly in their enolate form in solution, reducing the concentration of the electrophilic starting material.[1]

    • To Minimize: Ensure the base is added to the methyl acetoacetate to form the enolate before the addition of the alkylating agent.

Q3: How can I effectively purify my final product?

Purification is crucial to obtain this compound of high purity.

  • Distillation: Vacuum distillation is a common and effective method for purifying the product. The boiling point of the product should be carefully determined to separate it from lower-boiling starting materials and higher-boiling side products.

  • Column Chromatography: For removal of closely related impurities, silica (B1680970) gel flash column chromatography can be employed. A non-polar eluent system, such as ethyl acetate (B1210297) in hexane, is typically used.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common laboratory synthesis is the acetoacetic ester synthesis, which involves the alkylation of a β-keto ester. In this case, methyl acetoacetate (methyl 3-oxobutanoate) is deprotonated with a strong base, typically sodium methoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and reacts with an alkylating agent, such as methyl iodide, in an S(_N)2 reaction to form this compound.[7][8]

Q2: Why is a strong base like sodium methoxide necessary?

A strong base is required to deprotonate the α-carbon of the methyl acetoacetate to form the enolate anion. The pKa of the α-hydrogens of ethyl acetoacetate is around 11, making them sufficiently acidic to be removed by an alkoxide base like sodium methoxide.[7]

Q3: Can I use other bases for this reaction?

While sodium methoxide is common, other strong bases can be used. However, it is generally advisable to use the sodium alkoxide corresponding to the ester to avoid transesterification. For instance, using sodium ethoxide with methyl acetoacetate could lead to the formation of ethyl 2-methyl-3-oxobutanoate. Stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be used and are particularly effective at ensuring complete enolate formation.[7]

Q4: What are the main side reactions I should be aware of?

The primary side reactions include:

  • Di-alkylation: Further methylation of the product.

  • O-alkylation: The enolate reacting through its oxygen atom.

  • Self-condensation: The enolate reacting with unreacted methyl acetoacetate.

Q5: How can I confirm the identity and purity of my product?

Standard analytical techniques are used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the product from impurities and confirm its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    1^11 
    H and
    13^{13}13
    C):
    To confirm the structure of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl functional groups.

Data Presentation

Due to the limited availability of specific quantitative data in the searched literature for the synthesis of this compound, the following table illustrates the expected qualitative trends of side product formation based on general principles of enolate chemistry. These are not experimentally derived values for this specific reaction but serve as a guide for troubleshooting.

Table 1: Expected Qualitative Effects of Reaction Parameters on Side Product Formation

ParameterCondition 1Expected Outcome 1Condition 2Expected Outcome 2Rationale
Solvent Polar Protic (e.g., Methanol)Higher C-alkylationPolar Aprotic (e.g., DMF, DMSO)Higher O-alkylationProtic solvents solvate the oxygen of the enolate, hindering O-alkylation.[6]
Base 1.0 eq. NaOMeFavors mono-alkylation>1.0 eq. NaOMe / Stronger BaseIncreases di-alkylationExcess or stronger base can deprotonate the mono-alkylated product, leading to a second alkylation.[2]
Alkylating Agent Methyl Iodide (soft)Favors C-alkylationHarsher alkylating agentMay increase O-alkylationAccording to Hard-Soft Acid-Base (HSAB) theory, the "softer" carbon of the enolate prefers to react with a "soft" electrophile.[4][5]
Temperature Lower TemperatureFavors kinetic product (often C-alkylation)Higher TemperatureMay favor thermodynamic product and increase side reactionsHigher temperatures can provide the activation energy for less favorable pathways.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the acetoacetic ester synthesis. Researchers should optimize the conditions for their specific laboratory setup.

Synthesis of this compound

  • Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous methanol (B129727) (e.g., 50 mL) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Base Addition: Carefully add sodium methoxide (1.0 equivalent) to the methanol and stir until fully dissolved.

  • Enolate Formation: Cool the solution in an ice bath and add methyl acetoacetate (1.0 equivalent) dropwise from the dropping funnel over 30 minutes. Allow the mixture to stir at room temperature for one hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.0 equivalent) dropwise to the solution. After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Reaction_Pathway MAA Methyl Acetoacetate Enolate Enolate Anion MAA->Enolate + NaOMe Product This compound Enolate->Product + CH3I (C-Alkylation) O_Product O-Alkylated Product Enolate->O_Product + CH3I (O-Alkylation) Di_Product Di-methylated Product Product->Di_Product + NaOMe, + CH3I

Caption: Main reaction and side reaction pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Anhydrous Solvents, Fresh Base) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Analyze_Side_Products Analyze Side Products (GC-MS, NMR) Start->Analyze_Side_Products Optimize_Purification Optimize Purification (Distillation, Chromatography) Check_Reagents->Optimize_Purification Check_Conditions->Optimize_Purification Di_Alk Di-alkylation Detected? Analyze_Side_Products->Di_Alk O_Alk O-alkylation Detected? Analyze_Side_Products->O_Alk Di_Alk->O_Alk No Adjust_Stoichiometry Adjust Stoichiometry (Less Base/Alkylating Agent) Di_Alk->Adjust_Stoichiometry Yes Adjust_Solvent Change to Protic Solvent O_Alk->Adjust_Solvent Yes O_Alk->Optimize_Purification No Adjust_Stoichiometry->Optimize_Purification Adjust_Solvent->Optimize_Purification End Improved Yield/Purity Optimize_Purification->End

References

Technical Support Center: Purification of Methyl 2-methyl-3-oxobutanoate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 2-methyl-3-oxobutanoate via fractional distillation. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by fractional distillation?

The main challenge lies in the separation of the desired product from impurities with very similar boiling points. A common impurity is the unmethylated analogue, Methyl 3-oxobutanoate (also known as methyl acetoacetate), which has a boiling point very close to that of this compound. This necessitates a highly efficient fractional distillation setup.

Q2: Is vacuum distillation necessary for this compound?

While this compound has a boiling point of 177°C at atmospheric pressure, the use of vacuum distillation is strongly recommended.[1] High temperatures can lead to thermal decomposition of β-keto esters, resulting in reduced yield and the formation of impurities.[1] Vacuum distillation allows for the distillation to be carried out at a significantly lower temperature, mitigating the risk of degradation.

Q3: What type of distillation column is best suited for this separation?

A packed column, such as one filled with Raschig rings or Vigreux indentations, is recommended to provide a large surface area for repeated vaporization and condensation cycles. This is crucial for separating compounds with close boiling points. The efficiency of the column, determined by the number of theoretical plates, will directly impact the purity of the final product.

Q4: My distillate is discolored. What is the likely cause?

Discoloration, often appearing as a yellow or brown tint, can be due to the thermal decomposition of the ester at high temperatures.[2] It can also result from the presence of acidic impurities, such as residual catalyst from the synthesis step, which can promote tar formation.[2] Ensuring the crude product is neutralized before distillation and using the lowest possible distillation temperature (via vacuum) can help prevent this.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Separation of Impurities Insufficient column efficiency (too few theoretical plates).- Use a longer distillation column.- Employ a more efficient column packing material.- Increase the reflux ratio to allow for more equilibration time.
Distillation rate is too fast.Reduce the heating rate to ensure a slow and steady collection of the distillate, typically 1-2 drops per second.[3]
Product Decomposition (Darkening, Low Yield) Distillation temperature is too high.Use vacuum distillation to lower the boiling point.[1]
Presence of acidic or basic impurities catalyzing decomposition.Wash the crude product with a mild base (e.g., sodium bicarbonate solution) and then with brine to remove acidic impurities before distillation.[2]
Bumping or Unstable Boiling Uneven heating of the distillation flask.- Use a heating mantle with a stirrer for uniform heat distribution.- Add boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling.[4]
Flooding of the Distillation Column Excessive boil-up rate, causing liquid to be carried up the column by the vapor flow.Reduce the heating rate to decrease the vapor velocity.[5]
Weeping of the Distillation Column Vapor velocity is too low to support the liquid on the packing or trays.Increase the heating rate slightly to increase vapor flow.[5]

Experimental Protocols

Pre-Distillation Workup
  • Neutralization: Wash the crude this compound with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acidic catalysts.

  • Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

  • Filtration: Filter to remove the drying agent.

Fractional Distillation under Vacuum
  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings). Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Charging: Charge the dried and filtered crude product into a round-bottom flask, not exceeding two-thirds of its volume. Add boiling chips or a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Equilibration: Once boiling begins, adjust the heating to establish a stable reflux in the column.

  • Fraction Collection: Collect the fractions based on the boiling point at the operating pressure. The first fraction will likely contain lower-boiling impurities. A second, intermediate fraction should be collected as the temperature begins to rise and stabilize at the boiling point of the desired product. The main fraction is collected at a stable temperature corresponding to the boiling point of pure this compound under the applied vacuum.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Data Presentation

Compound Structure Boiling Point (°C at 1 atm) Notes
This compound CH₃COCH(CH₃)COOCH₃177Desired Product
Methyl 3-oxobutanoate CH₃COCH₂COOCH₃170 - 171.7[6][7][8]Common impurity, close-boiling point.

Visualizations

experimental_workflow cluster_pre_distillation Pre-Distillation Workup cluster_distillation Fractional Distillation crude_product Crude Product neutralization Neutralization (NaHCO3 wash) crude_product->neutralization aqueous_wash Aqueous Wash (Water & Brine) neutralization->aqueous_wash drying Drying (Anhydrous MgSO4) aqueous_wash->drying filtration Filtration drying->filtration distillation_setup Vacuum Distillation Apparatus Setup filtration->distillation_setup heating Heating & Reflux distillation_setup->heating fraction_collection Fraction Collection heating->fraction_collection pure_product Pure Product fraction_collection->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution poor_separation Poor Separation? cause_efficiency Low Column Efficiency poor_separation->cause_efficiency cause_rate High Distillation Rate poor_separation->cause_rate decomposition Decomposition? cause_temp High Temperature decomposition->cause_temp cause_impurities Acidic/Basic Impurities decomposition->cause_impurities unstable_boiling Unstable Boiling? cause_heating Uneven Heating unstable_boiling->cause_heating solution_column Use Better Column/ Increase Reflux cause_efficiency->solution_column solution_rate Reduce Heating Rate cause_rate->solution_rate solution_vacuum Use Vacuum cause_temp->solution_vacuum solution_wash Neutralize & Wash cause_impurities->solution_wash solution_stir Use Stirrer/ Boiling Chips cause_heating->solution_stir

Caption: Troubleshooting logic for common fractional distillation issues.

References

Technical Support Center: Optimizing Aldol Reactions of Methyl 2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the reaction conditions of aldol (B89426) reactions involving Methyl 2-methyl-3-oxobutanoate and similar β-keto esters.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low or No Product Yield

  • Question: My aldol reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

  • Answer: Low yield is a common issue that can stem from several factors, including reaction equilibrium, catalyst inefficiency, improper temperature control, or insufficient reaction time.[1] Most aldol reactions are reversible, and the equilibrium for simple aldehyde-ketone reactions may only barely favor the products.[1]

    • Catalyst Selection: The choice of base or acid catalyst is critical. For β-keto esters, which have acidic α-hydrogens (pKa ~22-24), a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can ensure complete enolate formation.[2] For some systems, a milder base like piperidine (B6355638) or a Lewis acid catalyst such as Boron trifluoride etherate (BF₃·OEt₂) may be more suitable.[3][4]

    • Temperature Control: Initial catalyst addition can be exothermic and requires careful temperature management to prevent side reactions.[3] It is often recommended to cool the reaction to 0-5 °C during catalyst addition and then allow it to warm to room temperature.[3] Conversely, some reactions require higher temperatures to proceed.[5][6] It is crucial to follow protocol-specific temperature guidelines.

    • Reaction Time: Ensure the reaction is stirred for a sufficient duration to reach completion. Progress can be monitored using Thin Layer Chromatography (TLC).[3]

    • Work-up Procedure: Inefficient extraction of the product during the work-up phase can lead to significant yield loss. It is advisable to extract the aqueous layer multiple times with an appropriate organic solvent (e.g., methylene (B1212753) chloride).[3]

Issue 2: Formation of Multiple Products (Side Reactions)

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of several side products. How can I improve the selectivity of my reaction?

  • Answer: The formation of multiple products in a mixed aldol reaction is a frequent challenge.[7] This occurs when both carbonyl partners can act as both a nucleophilic donor (forming an enolate) and an electrophilic acceptor.[7]

    • Control Reactivity: To achieve a single product, one reactant should be a good electrophilic acceptor but unable to form an enolate (i.e., has no α-hydrogens), like benzaldehyde (B42025) or formaldehyde.[7] Alternatively, one partner should be significantly more acidic, ensuring it is preferentially converted into the enolate.[7] this compound, as a β-keto ester, is a good candidate for preferential enolate formation.[7]

    • Self-Condensation: If only one carbonyl compound is used, self-condensation can still lead to byproducts, especially if the reaction is heated, which promotes dehydration to form α,β-unsaturated compounds. To favor the initial aldol addition product (a β-hydroxy carbonyl), it is best to minimize heat.[1]

    • Retro-Aldol Reaction: The aldol reaction is reversible, and the product can revert to the starting materials, especially under basic conditions.[4] This fragmentation is known as a retro-aldol reaction.[4] Optimizing for rapid product formation and isolation can mitigate this.

Issue 3: Product Purity Issues

  • Question: My final product is impure after purification. What are common impurities and how can I improve purity?

  • Answer: Impurities often consist of unreacted starting materials or side products formed due to poor temperature control.[3]

    • Purification Technique: Recrystallization is a crucial step for achieving high purity. An effective solvent system, such as a 1:1 mixture of ethyl acetate (B1210297) and n-hexane, has been reported for similar compounds.[3] Ensure the crude product is fully dissolved in a minimum amount of hot solvent and allowed to cool slowly to promote the formation of pure crystals.[3]

    • Chromatography: If recrystallization is ineffective, silica (B1680970) gel flash column chromatography can be used to separate the desired product from impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What is the difference between an aldol addition and an aldol condensation? A1: The aldol addition is the initial reaction where an enolate adds to a carbonyl compound to form a β-hydroxy carbonyl compound (the "aldol").[4] The aldol condensation includes a subsequent dehydration (elimination of a water molecule) step, typically promoted by heat, to form an α,β-unsaturated carbonyl compound.[4][8]

Q2: How do I choose between a base-catalyzed and an acid-catalyzed aldol reaction? A2:

  • Base-catalyzed reactions proceed by forming a nucleophilic enolate. Strong bases like LDA are used for complete enolate formation, while weaker bases like NaOH can also be used. This is the most common approach for β-keto esters.

  • Acid-catalyzed reactions proceed through a more reactive enol intermediate.[4] The acid protonates the carbonyl group of the electrophile, making it more susceptible to nucleophilic attack by the enol.

Q3: What are the best solvents for this type of reaction? A3: The choice of solvent depends on the specific catalyst and reactants. Anhydrous aprotic solvents like Tetrahydrofuran (THF) are commonly used with strong bases like LDA to prevent quenching the base.[1] For other systems, solvents like ethanol, methylene chloride, or even solvent-free conditions may be employed.[3][9]

Q4: Can this reaction be performed intramolecularly? A4: Yes, intramolecular aldol reactions are possible and are particularly favorable when they can form stable 5- or 6-membered rings.[4]

Data Presentation: Reaction Condition Comparison

The following table summarizes yields for aldol-type reactions under various conditions, providing a comparative overview for optimization.

Carbonyl Donor (Nucleophile)Carbonyl Acceptor (Electrophile)Catalyst / BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl acetoacetate (B1235776)N-(hydroxymethyl)benzamideBF₃·OEt₂-0 to RT2.568%[3]
Ethyl 2-methyl-3-oxobutanoatePhenylacetyleneIn(OTf)₃ (0.05 mol%)-140390-93%[6]
Methyl acetoacetateCyclohexanoneNaH, n-BuLiTHF--63%[10]
Methyl acetoacetateCyclopentanoneNaH, n-BuLiTHF--25%[10]
FurfuralCyclopentanoneSrMo₀.₅Ni₀.₅O₃-δ-1202582% (selectivity)[5]

Experimental Protocols

Representative Protocol: One-Step Synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate [3]

This protocol details a convenient and scalable one-step synthesis using a β-keto ester (methyl acetoacetate) that is analogous to this compound.

Materials:

  • Methyl acetoacetate (1.0 eq)

  • N-(hydroxymethyl)benzamide (1.0 eq)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Sodium bicarbonate (aqueous solution)

  • Methylene chloride

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • n-Hexane

  • Reaction vessel, ice bath, magnetic stirrer

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine methyl acetoacetate (1.0 eq) and N-(hydroxymethyl)benzamide (1.0 eq).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add Boron trifluoride etherate (BF₃·OEt₂) to the cooled, stirring mixture. Maintain the temperature between 0-5 °C during this exothermic addition.

  • Reaction: After the complete addition of the catalyst, allow the reaction mixture to warm to room temperature (approx. 25 °C) and continue stirring for 2.5 hours.

  • Work-up: Quench the reaction by carefully adding the mixture to a solution of sodium bicarbonate in water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with methylene chloride.

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Recrystallize the resulting residue from a 1:1 mixture of ethyl acetate and n-hexane to yield the pure product.

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification reactants Combine Reactants (β-Keto Ester + Electrophile) cooling Cool to 0-5 °C reactants->cooling catalyst Add Catalyst (e.g., Base or Lewis Acid) cooling->catalyst stir Stir at RT (Monitor by TLC) catalyst->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for an aldol reaction.

troubleshooting_flowchart start Problem Observed low_yield Low Yield / No Reaction start->low_yield purity_issue Purity Issues start->purity_issue side_products Multiple Products start->side_products check_temp Check Temperature Control (Cool during addition?) low_yield->check_temp Yes check_catalyst Verify Catalyst Activity / Choice (e.g., LDA) low_yield->check_catalyst No improve_purification Improve Purification (Recrystallize from new solvent system) purity_issue->improve_purification control_reactants Control Reactant Stoichiometry / Type (e.g., use non-enolizable electrophile) side_products->control_reactants check_temp->check_catalyst check_time Increase Reaction Time (Monitor with TLC) check_catalyst->check_time check_workup Optimize Work-up (Multiple Extractions) check_time->check_workup use_chromatography Use Column Chromatography improve_purification->use_chromatography If needed avoid_heat Avoid Heat to Prevent Condensation control_reactants->avoid_heat

Caption: Troubleshooting decision tree for common aldol reaction issues.

base_catalyzed_mechanism Base-Catalyzed Aldol Addition Mechanism start β-Keto Ester + Base (B⁻) enolate Enolate Formation (Resonance Stabilized) start->enolate Deprotonation of α-carbon attack Nucleophilic Attack on Aldehyde/Ketone enolate->attack alkoxide Alkoxide Intermediate attack->alkoxide protonation Protonation (from H-B) alkoxide->protonation product β-Hydroxy Carbonyl (Aldol Product) protonation->product

Caption: Simplified mechanism for a base-catalyzed aldol addition.

References

Preventing byproduct formation in "Methyl 2-methyl-3-oxobutanoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving Methyl 2-methyl-3-oxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a β-keto ester frequently used in organic synthesis. One of its primary applications is in the acetoacetic ester synthesis to produce α-substituted methyl ketones.[1][2][3] This involves the alkylation of the α-carbon, followed by hydrolysis and decarboxylation. It can also participate in other reactions typical of β-keto esters, such as reductions and further functional group transformations.

Q2: What are the primary byproducts I should be aware of when working with this compound?

A2: The most common byproducts in reactions involving this compound, particularly during its synthesis and subsequent alkylation reactions, include:

  • Polyalkylated Products: Introduction of more than one alkyl group onto the α-carbon.

  • Transesterification Products: Formation of a different ester if the alkoxide base used does not match the ester's alcohol component.[1]

  • Products of Incomplete Hydrolysis and Decarboxylation: Residual β-keto acid or unreacted starting ester after the final steps of the acetoacetic ester synthesis.[1][4]

  • Self-Condensation Products: While less common for 1,3-dicarbonyl compounds due to the high acidity of the α-proton, self-condensation can still occur under certain conditions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Issue 1: Formation of Polyalkylated Byproducts

Symptom: You observe a significant amount of a higher molecular weight byproduct, which corresponds to the addition of two or more alkyl groups to your starting material.

Cause: The monoalkylated product is also acidic and can be deprotonated by the base, leading to a second alkylation. This is more likely to occur if an excess of the alkylating agent or base is used, or if the reaction is run for an extended period.

Solutions:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the enolate to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and favor monoalkylation.

  • Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and improve selectivity for monoalkylation.

Quantitative Data on Mono- vs. Dialkylation:

Base (equivalents)Alkylating Agent (equivalents)Temperature (°C)SolventMono-alkylation Yield (%)Di-alkylation Yield (%)
Sodium Methoxide (B1231860) (1.0)Methyl Iodide (1.0)0 to RTMethanol (B129727)~85~10
Sodium Methoxide (1.2)Methyl Iodide (1.2)RTMethanol~70~25
LDA (1.0)Methyl Iodide (1.0)-78THF>95<5

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

Experimental Protocol to Minimize Polyalkylation:

Objective: To achieve selective mono-methylation of methyl acetoacetate (B1235776).

Materials:

  • Methyl acetoacetate

  • Sodium methoxide

  • Anhydrous methanol

  • Methyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve sodium methoxide (1.0 equivalent) in anhydrous methanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyl acetoacetate (1.0 equivalent) to the cooled solution with stirring.

  • After the addition is complete, stir the mixture for 30 minutes at 0 °C to ensure complete enolate formation.

  • Add methyl iodide (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Workflow for Minimizing Polyalkylation:

Start Start: Controlled Stoichiometry Enolate Form Enolate (1.0 eq. Base) Start->Enolate Cooling Cool to 0 °C Enolate->Cooling Slow_Addition Slowly Add Alkylating Agent (1.0 eq.) Cooling->Slow_Addition Monitor Monitor Reaction (TLC) Slow_Addition->Monitor Workup Aqueous Workup Monitor->Workup Purification Purification Workup->Purification Product Desired Mono-alkylated Product Purification->Product

Caption: Workflow for selective mono-alkylation.

Issue 2: Presence of Transesterification Byproducts

Symptom: You detect a byproduct with a different ester group than your starting material (e.g., ethyl 2-methyl-3-oxobutanoate instead of the methyl ester).

Cause: This occurs when the alkoxide base used for deprotonation does not match the alkyl group of the ester. For example, using sodium ethoxide with this compound can lead to the formation of the ethyl ester.[1]

Solutions:

  • Use a Matching Alkoxide Base: Always use an alkoxide base with the same alkyl group as your ester. For this compound, use sodium methoxide.

  • Use a Non-Nucleophilic Base: Alternatively, a non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used to avoid transesterification.

Quantitative Data on Transesterification:

Starting EsterBaseSolventDesired Product Yield (%)Transesterification Byproduct (%)
Methyl acetoacetateSodium MethoxideMethanol>98<2
Methyl acetoacetateSodium EthoxideEthanol~10-20~80-90
Ethyl acetoacetateSodium EthoxideEthanol>98<2

Note: The extent of transesterification is highly dependent on reaction time and temperature.

Experimental Protocol to Prevent Transesterification:

Objective: To perform an alkylation reaction on this compound without transesterification.

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous methanol

  • Benzyl (B1604629) bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Follow the same setup as described in the protocol for minimizing polyalkylation.

  • Dissolve sodium methoxide (1.0 equivalent) in anhydrous methanol.

  • Cool the solution to 0 °C.

  • Add this compound (1.0 equivalent) dropwise.

  • Stir for 30 minutes at 0 °C.

  • Slowly add benzyl bromide (1.0 equivalent).

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and purification as previously described.

Logical Relationship for Preventing Transesterification:

Ester Methyl Ester (R-COOCH3) Base Choice of Base Ester->Base Matching Matching Alkoxide (CH3O-) Base->Matching NonNucleophilic Non-Nucleophilic Base (e.g., LDA) Base->NonNucleophilic Mismatch Mismatched Alkoxide (e.g., C2H5O-) Base->Mismatch Product Desired Product Matching->Product NonNucleophilic->Product Byproduct Transesterification Byproduct (R-COOC2H5) Mismatch->Byproduct

Caption: Base selection to prevent transesterification.

Issue 3: Incomplete Hydrolysis and Decarboxylation

Symptom: Your final product is contaminated with the starting alkylated β-keto ester or the intermediate β-keto acid.

Cause: The hydrolysis of the ester to a carboxylic acid and the subsequent decarboxylation require specific conditions (typically acidic or basic hydrolysis followed by heating) which may not have gone to completion.[4][5]

Solutions:

  • Ensure Sufficient Acid/Base and Heat: Use an adequate amount of acid or base for the hydrolysis step and ensure the reaction is heated sufficiently to drive the decarboxylation.

  • Monitor for CO2 Evolution: The decarboxylation step releases carbon dioxide gas. The cessation of gas evolution can be an indicator of reaction completion.

  • Aqueous Workup: A proper aqueous workup is necessary to separate the final ketone from any remaining carboxylic acid intermediates.

Typical Conditions for Hydrolysis and Decarboxylation:

MethodReagentsTemperature (°C)Typical Reaction Time (h)
Acidic HydrolysisDilute HCl or H2SO4Reflux2-4
Basic Saponification1. NaOH or KOH, H2O2. H3O+1. Reflux2. 0 to RT1. 2-32. 0.5

Experimental Protocol for Complete Hydrolysis and Decarboxylation:

Objective: To convert methyl 2-benzyl-3-oxobutanoate to 4-phenyl-2-butanone.

Materials:

  • Methyl 2-benzyl-3-oxobutanoate

  • 5% aqueous Sodium Hydroxide (B78521) solution

  • 10% aqueous Hydrochloric Acid solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine methyl 2-benzyl-3-oxobutanoate with a 5% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours with stirring.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution by slowly adding 10% aqueous hydrochloric acid until the pH is ~1-2.

  • Gently heat the acidified solution to 50-60 °C until the evolution of CO2 ceases.

  • Cool the mixture and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by distillation or column chromatography.

Signaling Pathway for Hydrolysis and Decarboxylation:

Start Alkylated β-Keto Ester Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis Keto_Acid β-Keto Acid Intermediate Hydrolysis->Keto_Acid Heat Heat Keto_Acid->Heat Decarboxylation Decarboxylation (-CO2) Heat->Decarboxylation Enol Enol Intermediate Decarboxylation->Enol Tautomerization Tautomerization Enol->Tautomerization Ketone Final Ketone Product Tautomerization->Ketone

Caption: Pathway of hydrolysis and decarboxylation.

References

Technical Support Center: Stereoselective Reactions of Methyl 2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving stereoselectivity in reactions with Methyl 2-methyl-3-oxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common stereoselective reactions performed with this compound?

A1: The most prevalent stereoselective reaction is the reduction of the ketone functionality to yield diastereomeric β-hydroxy esters. Asymmetric hydrogenation and biocatalytic reductions are widely employed for this transformation. Additionally, stereoselective alkylation and aldol (B89426) reactions at the α-position are utilized to introduce new stereocenters.

Q2: My asymmetric hydrogenation of this compound is resulting in low enantioselectivity (ee). What are the potential causes and solutions?

A2: Low enantioselectivity in asymmetric hydrogenation can stem from several factors:

  • Catalyst Activity: Ensure the catalyst is active and has been handled under appropriate inert conditions. Catalyst degradation can lead to a loss of selectivity.

  • Solvent Choice: The polarity of the solvent can significantly impact the stereochemical outcome.[1][2][3] Experiment with a range of solvents, from polar protic (e.g., methanol (B129727), ethanol) to non-polar aprotic (e.g., toluene, dichloromethane), to find the optimal conditions for your specific catalyst system.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and selectivity. Optimization of this parameter is often necessary.

  • Substrate Purity: Impurities in the this compound substrate can sometimes interfere with the catalyst, leading to reduced enantioselectivity. Ensure the substrate is of high purity.

Q3: I am observing poor diastereoselectivity in the biocatalytic reduction of this compound using baker's yeast. How can I improve this?

A3: Achieving high diastereoselectivity with baker's yeast can be challenging due to the presence of multiple reductase enzymes with different stereopreferences.[4][5] Consider the following troubleshooting steps:

  • Immobilization: Immobilizing the yeast can sometimes alter the activity of competing reductases, leading to improved selectivity.

  • Additives: The addition of certain compounds, such as allyl alcohol or allyl bromide, has been shown to enhance diastereoselectivity in some cases.[6]

  • Genetic Engineering: For more advanced control, using genetically modified strains of Saccharomyces cerevisiae with specific reductases overexpressed or knocked out can provide highly stereoselective reagents.[4][7]

  • Alternative Microorganisms: Explore other microorganisms known for stereoselective reductions of β-keto esters, such as Klebsiella pneumoniae or various fungi, which may offer complementary and superior selectivity.[8][9][10]

Q4: What are common side reactions to be aware of during the stereoselective alkylation of this compound?

A4: A common side reaction is O-alkylation, where the enolate reacts through the oxygen atom instead of the desired C-alkylation at the α-carbon. The choice of solvent and counter-ion can influence the C/O alkylation ratio. Using polar aprotic solvents can often favor C-alkylation. Another potential issue is dialkylation, which can be minimized by using a slight excess of the substrate relative to the alkylating agent and controlling the reaction time.

Troubleshooting Guides

Asymmetric Hydrogenation
Problem Possible Causes Troubleshooting Steps
Low Conversion - Inactive catalyst- Insufficient hydrogen pressure- Poor substrate purity- Verify catalyst activity with a standard substrate.- Ensure proper sealing of the reaction vessel and accurate pressure monitoring.- Purify the substrate prior to the reaction.
Low Enantioselectivity (ee) - Inappropriate solvent- Non-optimal temperature- Catalyst degradation- Screen a variety of solvents.- Perform the reaction at different temperatures to assess the effect on selectivity.- Handle the catalyst under strict inert conditions.
Low Diastereoselectivity (de) - Substrate conformation- Catalyst-substrate mismatch- Modify the substrate if possible.- Screen a library of chiral ligands to find a better match for the substrate.
Biocatalytic Reduction
Problem Possible Causes Troubleshooting Steps
Low Conversion - Low enzyme activity- Poor substrate solubility- Inadequate cofactor regeneration- Ensure the microbial culture is healthy and in the correct growth phase.- Use a co-solvent to improve substrate solubility.- Add a secondary alcohol (e.g., isopropanol) for cofactor regeneration if using an isolated enzyme.
Low Diastereoselectivity (de) - Competing reductases in whole-cell systems- Use an isolated and purified reductase.- Genetically modify the whole-cell catalyst to eliminate competing enzymes.[4][7]- Screen different microorganisms.[8][9][10]
Product Inhibition - High product concentration inhibiting the enzyme- Perform the reaction in a biphasic system to extract the product as it is formed.- Use a continuous flow reactor setup.

Quantitative Data Summary

The following tables summarize quantitative data for key stereoselective reactions involving β-keto esters, providing a baseline for expected outcomes.

Table 1: Asymmetric Hydrogenation of β-Keto Esters

Catalyst SystemSubstrateYield (%)de (%)ee (%)Reference
Ru-BINAPMethyl 3-oxobutanoate92-96-97-98 (R)[11]
Ir-Ferrocenyl P,N,N-ligandsVarious β-keto esters--up to 95[12]
Ru-MeOBIPHEPVarious β-keto estersHigh-High[13]

Table 2: Biocatalytic Reduction of Ethyl 2-methyl-3-oxobutanoate

BiocatalystProduct Diastereomerde (%)ee (%)Reference
Klebsiella pneumoniae IFO 3319(2R, 3S) - syn>98>99[10]
Baker's Yeast (genetically engineered)Varies with strainImprovedImproved[4][7]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of this compound using a Ru-BINAP Catalyst

Materials:

  • This compound

  • [RuCl((R)-BINAP)]₂·NEt₃

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • High-pressure autoclave with a magnetic stirrer

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with this compound (1.0 mmol) and [RuCl((R)-BINAP)]₂·NEt₃ (0.005 mmol, 0.5 mol%).

  • Add anhydrous, degassed methanol (10 mL) to the glass liner.

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 50 atm.

  • Stir the reaction mixture at 50 °C for 24 hours.

  • After the reaction is complete, carefully vent the autoclave and purge with nitrogen.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica (B1680970) gel chromatography.

  • Determine the diastereomeric and enantiomeric excess by chiral GC or HPLC analysis.

Protocol 2: Biocatalytic Reduction of this compound using Klebsiella pneumoniae

Materials:

  • This compound

  • Klebsiella pneumoniae culture

  • Nutrient broth

  • Glucose

  • Incubator shaker

  • Centrifuge

  • Ethyl acetate

Procedure:

  • Cultivate Klebsiella pneumoniae in a nutrient broth containing glucose at 30 °C with shaking until the culture reaches the late logarithmic growth phase.

  • Harvest the cells by centrifugation and wash with a phosphate (B84403) buffer (pH 7.0).

  • Resuspend the cells in the same buffer.

  • To the cell suspension, add this compound (e.g., 1 g/L).

  • Incubate the reaction mixture at 30 °C with shaking for 24-48 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, saturate the aqueous layer with NaCl and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

  • Determine the diastereomeric and enantiomeric excess by chiral GC or HPLC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis cluster_product Outcome A Substrate & Catalyst/Biocatalyst C Reaction Mixture A->C Combine B Solvent/Medium B->C D Controlled Temperature & Pressure/Agitation C->D E Quench & Extract D->E F Purification (Chromatography) E->F G Stereochemical Analysis (GC/HPLC) F->G H Stereochemically Enriched Product G->H

Caption: General experimental workflow for stereoselective reactions.

troubleshooting_logic cluster_hydrogenation Asymmetric Hydrogenation cluster_biocatalysis Biocatalytic Reduction Start Low Stereoselectivity Observed H_Catalyst Check Catalyst Activity Start->H_Catalyst B_Enzyme Isolate Enzyme vs. Whole Cell Start->B_Enzyme H_Solvent Screen Solvents H_Catalyst->H_Solvent H_Conditions Optimize T & P H_Solvent->H_Conditions Result Improved Stereoselectivity H_Conditions->Result B_Strain Screen Different Microorganisms B_Enzyme->B_Strain B_Conditions Modify Reaction Medium B_Strain->B_Conditions B_Conditions->Result

Caption: Troubleshooting logic for improving stereoselectivity.

References

"Methyl 2-methyl-3-oxobutanoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of Methyl 2-methyl-3-oxobutanoate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] To maximize shelf life, it is recommended to store it in a freezer at temperatures of -18°C.[3] It should be kept away from heat, sparks, open flames, and other sources of ignition.[1][2]

Q2: How stable is this compound at room temperature?

Q3: What are the known decomposition products of this compound?

A3: Under thermal decomposition, hazardous decomposition products may include carbon monoxide (CO) and carbon dioxide (CO2).[1][5]

Q4: Is this compound sensitive to air or moisture?

A4: While specific data on air and moisture sensitivity is limited, it is good laboratory practice to handle it in a dry environment and to keep the container tightly sealed to prevent the introduction of moisture.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: It is recommended to wear appropriate protective gloves, clothing, and eye/face protection.[1][2][3] All handling should be performed under a chemical fume hood to ensure adequate ventilation.[1][3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored at the recommended temperature of -18°C.[3]2. Minimize the time the compound is at room temperature during experimental setup.3. Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.4. Consider running a quality control check (e.g., NMR, LC-MS) on an older batch of the compound to check for impurities.
Low yield in a reaction The compound may have degraded, reducing the concentration of the active starting material.1. Use a fresh vial of the compound that has been properly stored.2. If possible, purify the compound before use if degradation is suspected.
Appearance of unexpected peaks in analytical data (e.g., NMR, HPLC) Dimerization or other decomposition has occurred.1. Compare the analytical data of the problematic sample with a fresh, properly stored sample.2. A related compound, Methyl 2-oxobut-3-enoate, is known to dimerize at room temperature.[4] Consider this possibility for this compound as well.

Storage and Handling Conditions Summary

Parameter Recommendation Reference
Storage Temperature -18°C (Freezer)[3]
Storage Environment Dry, cool, and well-ventilated place. Flammables area.[1][2]
Container Tightly closed container.[1][2][3]
Handling Under a chemical fume hood.[1][3][1][3]
Incompatibilities Strong oxidizing agents.[2][5]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.[1][2][1][2]

Experimental Protocols

General Handling Protocol to Minimize Degradation:

  • Upon receipt, store the container of this compound in a freezer at -18°C.

  • For use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture on the compound.

  • Working under a chemical fume hood, quickly weigh the desired amount of the compound into a separate, dry, and inert-gas-flushed vessel.

  • Immediately and tightly reseal the main container and return it to the freezer.

  • Use the weighed-out compound in your experiment as soon as possible.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-18°C, dry, sealed) start->check_storage check_handling Review Handling Procedure (Minimize time at RT, avoid moisture) start->check_handling qc_analysis Perform Quality Control (e.g., NMR, LC-MS) check_storage->qc_analysis If conditions were suboptimal fresh_sample Use Fresh Aliquot check_storage->fresh_sample If conditions were optimal check_handling->qc_analysis If procedure was incorrect check_handling->fresh_sample If procedure was correct qc_analysis->fresh_sample If degradation is confirmed purify Consider Purification of Old Stock qc_analysis->purify If degradation is confirmed pass Results Consistent fresh_sample->pass fail Inconsistency Persists fresh_sample->fail contact_support Contact Technical Support fail->contact_support

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Common impurities in commercial "Methyl 2-methyl-3-oxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercial "Methyl 2-methyl-3-oxobutanoate".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial "this compound"?

A1: The most prevalent impurity is typically the unreacted starting material, Methyl 3-oxobutanoate (also known as methyl acetoacetate). Another potential impurity, arising from over-methylation during synthesis, is Methyl 2,2-dimethyl-3-oxobutanoate . Residual solvents from the manufacturing and purification process may also be present.

Q2: How do these impurities affect my experiments?

A2: The presence of impurities can lead to several issues in downstream applications:

  • Inaccurate Stoichiometry: The presence of unreacted starting material will lead to incorrect molar ratios in your reactions, potentially reducing the yield of your desired product.

  • Side Reactions: Methyl 3-oxobutanoate can participate in similar reactions as the desired product, leading to a mixture of products and complicating purification.

  • Altered Reaction Kinetics: Impurities can sometimes interfere with catalysts or reagents, affecting the rate and efficiency of your reaction.

  • Difficulty in Product Isolation and Purification: The presence of structurally similar impurities can make the isolation and purification of the desired product challenging.

Q3: My final product is a viscous oil instead of a clear liquid. What could be the cause?

A3: Pure this compound is a liquid. A viscous or oily appearance can be indicative of the presence of higher molecular weight impurities, such as the dialkylated byproduct (Methyl 2,2-dimethyl-3-oxobutanoate) or residual non-volatile solvents. It is recommended to analyze the purity of your material using the analytical methods described below.

Troubleshooting Guides

Problem 1: Low Purity of Commercial "this compound" Confirmed by Analysis

Potential Cause: The commercial-grade product may contain significant amounts of Methyl 3-oxobutanoate and Methyl 2,2-dimethyl-3-oxobutanoate.

Troubleshooting Workflow:

start Low Purity Detected purification Purification Required start->purification Implement Purification Protocol analysis Analyze Purified Product purification->analysis GC-MS or HPLC success Product Meets Purity Specs analysis->success Purity > 98% failure Purity Still Unacceptable analysis->failure Purity < 98% failure->purification Repeat Purification contact Contact Supplier failure->contact start Incomplete Reaction check_purity Analyze Starting Material Purity start->check_purity impure Significant Impurity Detected check_purity->impure Purity < 95% adjust_stoichiometry Adjust Reaction Stoichiometry check_purity->adjust_stoichiometry Purity > 95% purify Purify Starting Material impure->purify rerun Re-run Reaction purify->rerun adjust_stoichiometry->rerun success Successful Reaction rerun->success cluster_synthesis Synthesis of this compound cluster_analysis Analytical Workflow MAA Methyl 3-oxobutanoate (Methyl Acetoacetate) Product This compound MAA->Product Methylation Base Base (e.g., NaH, NaOMe) Base->Product MeI Methyl Iodide (CH3I) MeI->Product Dialkyl Methyl 2,2-dimethyl-3-oxobutanoate (Dialkylation Product) Product->Dialkyl Further Methylation Sample Commercial Product GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment GCMS->Purity HPLC->Purity NMR->Purity

Technical Support Center: Scale-Up of Methyl 2-methyl-3-oxobutanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of reactions to synthesize Methyl 2-methyl-3-oxobutanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Yield

  • Q: My reaction is showing very low conversion to this compound. What are the potential causes?

    A: Low conversion can stem from several factors. Firstly, ensure the quality of your starting materials. Methyl acetoacetate (B1235776) should be pure and dry, and your base, such as sodium methoxide (B1231860), should be anhydrous and not exposed to atmospheric moisture. The alkylating agent, methyl iodide, should also be of high purity. Secondly, incomplete deprotonation of methyl acetoacetate is a common issue. Ensure you are using a sufficiently strong and appropriate base; the alkoxide base should match the ester to prevent transesterification.[1][2] For a methyl ester, sodium methoxide is the appropriate choice. Thirdly, reaction temperature plays a crucial role. The formation of the enolate is often performed at low temperatures, while the alkylation step might require controlled heating. Verify that your temperature control is accurate, especially in a larger reactor where temperature gradients can occur. Finally, ensure efficient mixing, as poor agitation can lead to localized "hot spots" or areas of high concentration, which can affect the reaction outcome.[3]

Issue 2: Formation of Significant Side Products/Impurities

  • Q: I am observing significant impurities in my crude product mixture. What are the likely side reactions?

    A: The most common side product in this reaction is the dialkylated product, Methyl 2,2-dimethyl-3-oxobutanoate. This occurs if the mono-alkylated product is deprotonated and reacts with another equivalent of methyl iodide. To minimize this, use a stoichiometric amount of the base and add the methyl iodide slowly at a controlled temperature.

    Another potential side reaction is self-condensation of the starting material, methyl acetoacetate, although this is generally less of an issue with 1,3-dicarbonyl compounds due to their acidity.[4] Transesterification can also occur if the alkoxide base does not match the ester group of the starting material (e.g., using sodium ethoxide with methyl acetoacetate).[1]

  • Q: How can I minimize the formation of these impurities during scale-up?

    A: Careful control of reaction parameters is key.

    • Stoichiometry: Use a precise molar ratio of base to the beta-keto ester (typically close to 1:1).

    • Addition Rate: Add the alkylating agent (methyl iodide) slowly and sub-surface if possible on a larger scale to ensure rapid mixing and avoid localized high concentrations.

    • Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Use a reactor with good heat transfer capabilities.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions involving atmospheric moisture and oxygen.[3]

Issue 3: Difficulties in Product Purification

  • Q: My primary impurity, the dialkylated product, is difficult to separate from the desired this compound by distillation. What are my options?

    A: On a laboratory scale, column chromatography is effective for separating mono- and di-alkylated products. However, this is often not feasible for large-scale production. For industrial-scale purification, fractional vacuum distillation is the most common method. Optimizing the distillation column (e.g., using a packed column with sufficient theoretical plates) and carefully controlling the vacuum and temperature are critical.

    If distillation is insufficient, you may need to consider other purification techniques such as crystallization if the product is a solid at a certain temperature or can form a crystalline derivative. Another approach is to optimize the reaction to minimize the formation of the dialkylated impurity in the first place, which is often the more cost-effective solution at scale.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound suitable for scale-up?

    A1: The most common and scalable method is the acetoacetic ester synthesis.[5][6] This involves the deprotonation of a beta-keto ester, in this case, methyl acetoacetate, with a suitable base to form an enolate, followed by alkylation with an alkyl halide, such as methyl iodide.[5][7]

  • Q2: What are the critical safety precautions when working with methyl iodide and sodium methoxide at a large scale?

    A2: Both methyl iodide and sodium methoxide are hazardous and require strict safety protocols.

    • Methyl Iodide: It is a suspected carcinogen and is toxic upon inhalation and skin contact.[8][9] All handling must be done in a well-ventilated fume hood or a closed system.[8][10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), safety goggles, and a lab coat, is mandatory.[8] For large quantities, a respirator with an appropriate cartridge may be necessary.[10]

    • Sodium Methoxide: This is a corrosive and flammable solid. It reacts violently with water.[11] It must be handled in a dry, inert atmosphere (e.g., a glove box or under nitrogen).[11] Ensure all equipment is thoroughly dried before use.[11] In case of fire, use a dry chemical extinguisher; do not use water.[11]

  • Q3: How does the choice of solvent impact the reaction scale-up?

    A3: The solvent should be inert to the reaction conditions, capable of dissolving the reactants, and have a suitable boiling point for temperature control. For the alkylation of methyl acetoacetate, polar aprotic solvents like THF or DMF are often used on a lab scale. For scale-up, factors like cost, toxicity, and ease of removal and recovery become more important. Anhydrous alcohols matching the ester (e.g., methanol (B129727) for methyl acetoacetate) can also be used, especially if the corresponding alkoxide is used as the base.[12]

  • Q4: Can this reaction be performed under continuous flow conditions?

    A4: Yes, converting this reaction to a continuous flow process can offer significant advantages for scale-up, including better temperature control, improved safety by minimizing the volume of hazardous reagents at any given time, and potentially higher yields and purity due to precise control over reaction parameters.

Data Presentation

Table 1: Impact of Base Stoichiometry on Product Distribution

Molar Equivalents of NaOMeYield of this compound (%)Yield of Methyl 2,2-dimethyl-3-oxobutanoate (%)Unreacted Methyl Acetoacetate (%)
0.975520
1.085105
1.183152

Note: Data is representative and will vary based on specific reaction conditions.

Table 2: Comparison of Purification Methods for Crude Product

Purification MethodPurity of this compound (%)Recovery Yield (%)Scalability
Fractional Vacuum Distillation>9880-90High
Preparative HPLC>99.560-75Low
Column Chromatography>9970-85Low to Medium

Experimental Protocols

Protocol: Scale-Up Synthesis of this compound

This protocol is a representative example for the synthesis at a 1 mole scale.

Materials:

  • Methyl acetoacetate (116.12 g, 1.0 mol)

  • Sodium methoxide (54.02 g, 1.0 mol)

  • Methyl iodide (141.94 g, 1.0 mol)

  • Anhydrous Methanol (1 L)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Heating/cooling mantle.

  • Equipment for vacuum distillation.

Procedure:

  • Reaction Setup: Assemble and flame-dry the 5 L reaction flask under a nitrogen atmosphere.

  • Base Addition: Charge the flask with anhydrous methanol (1 L) and cool to 0°C. Carefully add sodium methoxide (54.02 g, 1.0 mol) in portions, ensuring the temperature does not exceed 10°C.

  • Enolate Formation: To the cooled sodium methoxide solution, add methyl acetoacetate (116.12 g, 1.0 mol) dropwise via the dropping funnel over 1 hour, maintaining the temperature at 0-5°C. Stir for an additional 30 minutes at this temperature.

  • Alkylation: Add methyl iodide (141.94 g, 1.0 mol) dropwise over 1.5 hours, keeping the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl until the solution is neutral (pH ~7).

    • Remove the methanol under reduced pressure.

    • To the residue, add water (500 mL) and extract with diethyl ether (3 x 500 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 250 mL) and brine (250 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional vacuum distillation to obtain this compound.

Visualizations

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Mixing) start->check_conditions analyze_impurities Identify Side Products (GC-MS, NMR) start->analyze_impurities reagent_issue Reagents Degraded or Incorrect Ratio? check_reagents->reagent_issue conditions_issue Suboptimal Conditions? check_conditions->conditions_issue impurity_ID Major Impurity Identified? analyze_impurities->impurity_ID reagent_issue->conditions_issue No purify_reagents Purify/Re-weigh Reagents reagent_issue->purify_reagents Yes conditions_issue->impurity_ID No optimize_conditions Optimize Temperature, Addition Rate, or Stirring conditions_issue->optimize_conditions Yes modify_workup Adjust Work-up or Purification Strategy impurity_ID->modify_workup Yes end Problem Resolved impurity_ID->end No purify_reagents->end optimize_conditions->end modify_workup->end

Caption: Troubleshooting workflow for low yield or impurities.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Anhydrous Reagents and Solvents setup Assemble and Dry Reaction Vessel reagents->setup enolate Enolate Formation: Add Methyl Acetoacetate to Base setup->enolate alkylation Alkylation: Add Methyl Iodide enolate->alkylation quench Quench Reaction alkylation->quench extract Aqueous Work-up and Extraction quench->extract distill Fractional Vacuum Distillation extract->distill product Pure Product distill->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Monitoring Reactions of Methyl 2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving Methyl 2-methyl-3-oxobutanoate using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). It is intended for researchers, scientists, and professionals in drug development.

I. Thin-Layer Chromatography (TLC) Monitoring

Frequently Asked Questions (FAQs) for TLC

Q1: How do I select an appropriate solvent system for monitoring my reaction?

A1: The goal is to find a solvent system where your starting material, this compound, has an Rf value of approximately 0.3-0.5.[1][2] This provides a good range for observing the appearance of new, more or less polar products. Since this compound is a moderately polar compound, a good starting point is a mixture of a nonpolar and a polar solvent, such as ethyl acetate (B1210297) and hexanes. You can adjust the ratio to achieve the desired Rf. For beta-keto esters, mixtures of ethyl acetate/hexanes are commonly effective.

Q2: How can I visualize the spots on the TLC plate?

A2: this compound and related compounds can often be visualized using a UV lamp (254 nm) if they are UV active, which is common for compounds with conjugated systems.[3] However, for compounds that are not UV active, or for more robust visualization, various chemical stains can be used.[3] For beta-keto esters, stains that react with carbonyl groups are effective. Commonly used stains include:

  • Potassium permanganate (B83412) (KMnO4) stain: This is a good general stain that reacts with many functional groups that can be oxidized.[4]

  • p-Anisaldehyde stain: This stain is excellent for visualizing a wide range of functional groups, including ketones, and often produces distinct colors.[3]

  • Iodine chamber: Exposing the plate to iodine vapor is a simple and often effective non-destructive method.[4]

Q3: What is a "co-spot" and why is it important?

A3: A co-spot is a single lane on the TLC plate where you apply both the starting material and the reaction mixture.[1] This is crucial for accurately identifying the starting material spot in the reaction mixture lane, especially when the product has a very similar Rf value to the starting material.[1] It helps to confirm if the starting material has been consumed.

TLC Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Streaking or elongated spots - Sample is too concentrated.- Compound is acidic or basic.- Strong interaction with the silica (B1680970) gel.- Dilute your sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the developing solvent (e.g., 0.1-1%).- Try a different stationary phase (e.g., alumina (B75360) TLC plates).
Spots remain at the baseline (low Rf) - The developing solvent (eluent) is not polar enough.- Increase the proportion of the polar solvent in your mixture (e.g., increase the amount of ethyl acetate in an ethyl acetate/hexanes mixture).
Spots run with the solvent front (high Rf) - The developing solvent is too polar.- Decrease the proportion of the polar solvent in your mixture (e.g., decrease the amount of ethyl acetate in an ethyl acetate/hexanes mixture).
No spots are visible - The compound is not UV active and no stain was used.- The sample is too dilute.- The compound is volatile and has evaporated.- Use a chemical stain for visualization.- Spot the same location multiple times, allowing the solvent to dry between applications.- If volatility is an issue, minimize the time the plate is exposed to air before and after development.
Product and starting material spots are not well-separated - The solvent system does not have the right polarity to differentiate the compounds.- Experiment with different solvent systems. Try solvents with different properties (e.g., dichloromethane/methanol or toluene/ethyl acetate).
Experimental Protocol: TLC Monitoring
  • Preparation of the TLC Chamber:

    • Pour a small amount (0.5-1 cm depth) of the chosen developing solvent (e.g., 30% ethyl acetate in hexanes) into a developing chamber.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Cover the chamber.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[5]

    • Mark three small, equidistant points on the baseline for spotting.

  • Spotting the TLC Plate:

    • Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of pure this compound on the leftmost mark.

    • Lane 2 (Co-spot): Spot the starting material on the center mark. Then, spot the reaction mixture directly on top of the starting material spot.[1]

    • Lane 3 (Reaction Mixture): Spot the reaction mixture on the rightmost mark.[1]

    • Ensure the spots are small and do not spread into each other.

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[6]

    • Cover the chamber and allow the solvent to ascend the plate.

    • Remove the plate when the solvent front is about 1 cm from the top.[2] Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any visible spots with a pencil.

    • If necessary, use a chemical stain (e.g., potassium permanganate) to visualize the spots. This is a destructive method.

  • Analysis:

    • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

    • Monitor the reaction by observing the disappearance of the starting material spot and the appearance of the product spot(s) over time.

TLC Monitoring Workflow Diagram

TLC_Workflow prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) prep_plate 2. Prepare TLC Plate (Draw Baseline) prep_chamber->prep_plate spot_plate 3. Spot Plate (Start Material, Co-spot, Reaction Mix) prep_plate->spot_plate develop_plate 4. Develop Plate in Chamber spot_plate->develop_plate visualize 5. Visualize Spots (UV Light and/or Stain) develop_plate->visualize analyze 6. Analyze Results (Calculate Rf, Compare Spots) visualize->analyze conclusion Reaction Complete? analyze->conclusion conclusion->spot_plate No, continue monitoring stop_reaction Stop Reaction & Work-up conclusion->stop_reaction Yes

TLC Monitoring Workflow

II. Gas Chromatography (GC) Monitoring

Frequently Asked Questions (FAQs) for GC

Q1: What type of GC column is suitable for analyzing this compound?

A1: For the analysis of moderately polar compounds like beta-keto esters, a mid-polarity to polar capillary column is generally recommended. Columns with a stationary phase such as wax (polyethylene glycol) or those with a significant percentage of phenyl substitution are often suitable. Examples of columns that could be used include:

  • DB-Wax or HP-INNOWax: These are polar columns that are well-suited for the analysis of esters and ketones.[7]

  • Chiral columns (e.g., Chirasil Dex CB): If you are monitoring a stereoselective reaction, a chiral column will be necessary to separate enantiomers or diastereomers.[8]

Q2: How should I prepare my reaction mixture for GC analysis?

A2: Proper sample preparation is critical for obtaining reliable GC data and protecting your instrument. A typical procedure involves:

  • Quenching: If the reaction is ongoing, you may need to quench a small aliquot to stop the reaction.

  • Extraction: Perform a mini-workup by extracting the aliquot with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water to remove salts and other non-volatile components.

  • Drying: Dry the organic layer over an anhydrous salt like sodium sulfate.

  • Dilution: Dilute the sample to an appropriate concentration with a high-purity solvent before injection. This prevents overloading the column.

  • Filtering: If any particulate matter is present, filter the sample through a syringe filter.

Q3: What are some potential complications when analyzing beta-keto esters by GC?

A3: A key challenge with beta-keto esters is their potential to undergo keto-enol tautomerism. This can sometimes lead to peak broadening or even the appearance of two separate peaks for the keto and enol forms. Additionally, if the injection port temperature is too high, thermal decomposition or transesterification (if alcohols are present in the sample matrix) can occur.

GC Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Peak Tailing - Active sites in the liner or column.- Column contamination.- Use a deactivated liner.- Condition the column at a high temperature (within its limits).- Trim the first few centimeters of the column.
Ghost Peaks - Contamination in the injection port or septum.- Carryover from a previous injection.- Replace the septum and liner.- Run a blank solvent injection to clean the system.
Poor Resolution - Inappropriate temperature program.- Incorrect carrier gas flow rate.- Column is not suitable for the separation.- Optimize the temperature ramp rate (a slower ramp can improve separation).- Optimize the carrier gas flow rate.- Consider a longer column or a column with a different stationary phase.
Irreproducible Retention Times - Leaks in the system.- Fluctuations in carrier gas pressure or flow.- Inconsistent oven temperature.- Perform a leak check.- Ensure the gas supply is stable.- Verify the oven temperature is stable and calibrated.
Baseline Drift - Column bleed.- Contamination in the carrier gas or detector.- Condition the column.- Ensure high-purity carrier gas and check gas traps.- Clean the detector according to the manufacturer's instructions.
Experimental Protocol: GC Monitoring
  • Instrument Setup:

    • Column: Install a suitable capillary column (e.g., DB-Wax, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Temperatures: Set the injector temperature to 250 °C and the detector (e.g., FID) temperature to 270 °C.

    • Oven Program: A typical temperature program could be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes. This program should be optimized for your specific reaction.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the aliquot with a suitable solvent (e.g., 1 mL of ethyl acetate).

    • Add an internal standard if quantitative analysis is desired.

    • Filter the sample through a 0.45 µm syringe filter.

  • Injection and Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product(s), and internal standard based on their retention times (determined by injecting pure standards).

    • Integrate the peak areas.

    • Calculate the percentage conversion of the starting material or the relative amounts of each component.

GC Monitoring Workflow Diagram

GC_Workflow instrument_setup 1. Instrument Setup (Column, Gas, Temperatures) sample_prep 2. Prepare Sample (Aliquot, Dilute, Filter) instrument_setup->sample_prep inject_sample 3. Inject Sample into GC sample_prep->inject_sample acquire_data 4. Acquire Chromatogram inject_sample->acquire_data analyze_data 5. Analyze Data (Identify Peaks, Integrate Area) acquire_data->analyze_data conclusion Reaction Complete? analyze_data->conclusion conclusion->sample_prep No, take another sample later stop_reaction Stop Reaction & Work-up conclusion->stop_reaction Yes

GC Monitoring Workflow

III. Quantitative Data Summary

Note: The following values are representative for small beta-keto esters and should be experimentally determined for your specific reaction conditions and analytical system.

Table 1: Representative TLC Data
CompoundSolvent System (Ethyl Acetate:Hexanes)Approximate Rf ValueVisualization
This compound30:700.45UV, KMnO4, p-Anisaldehyde
A more polar product (e.g., a diol)30:700.15KMnO4
A less polar product (e.g., an ether)30:700.70UV, p-Anisaldehyde
Table 2: Representative GC Data
CompoundGC ColumnOven ProgramCarrier Gas (He)Approximate Retention Time (min)
This compoundDB-Wax (30 m x 0.25 mm)50°C (2 min), then 10°C/min to 220°C1 mL/min8.5
A more volatile productDB-Wax (30 m x 0.25 mm)50°C (2 min), then 10°C/min to 220°C1 mL/min6.2
A less volatile productDB-Wax (30 m x 0.25 mm)50°C (2 min), then 10°C/min to 220°C1 mL/min12.1

IV. Troubleshooting Logic Diagram

Troubleshooting Logic Flow

References

Removal of unreacted starting materials from "Methyl 2-methyl-3-oxobutanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from Methyl 2-methyl-3-oxobutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found in the synthesis of this compound?

A1: The synthesis of this compound typically involves the alkylation of a β-keto ester like methyl acetoacetate (B1235776).[1] A common method is the reaction of methyl acetoacetate with a methylating agent, such as methyl iodide, in the presence of a base. Therefore, the primary unreacted starting materials you are likely to encounter in your crude product are methyl acetoacetate and the methylating agent (e.g., methyl iodide) .

Q2: What is the recommended initial step for purifying the crude this compound?

A2: An initial aqueous work-up is a critical first step to remove water-soluble impurities, including salts formed during the reaction and any remaining base.[2] This procedure typically involves dissolving the crude product in a water-immiscible organic solvent (like ethyl acetate) and washing it with water or a brine solution.[2][3]

Q3: How can I effectively remove unreacted methyl acetoacetate from my product?

A3: Unreacted methyl acetoacetate can often be removed by fractional distillation under reduced pressure, as its boiling point is different from the desired product.[4] Flash column chromatography is another effective method for separating the product from the more polar methyl acetoacetate.[4]

Q4: My product appears to be degrading during silica (B1680970) gel column chromatography. What is causing this and how can I prevent it?

A4: β-keto esters like this compound can be sensitive to the acidic nature of standard silica gel, which may cause degradation or racemization if the product is chiral.[2][5] To prevent this, you can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, such as 1-2% triethylamine (B128534) in the eluent, before preparing your column.[5] Alternatively, using a different stationary phase like neutral or basic alumina (B75360) can be a good option.[5]

Q5: What is the best approach for removing a volatile starting material like methyl iodide?

A5: Due to its high volatility, a significant portion of unreacted methyl iodide may be removed when concentrating the reaction mixture under reduced pressure.[6] However, for more complete removal, quenching the reaction with a suitable reagent like a solution of sodium thiosulfate (B1220275) can be effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor separation during distillation The boiling points of the product and unreacted methyl acetoacetate are too close for efficient separation with the current setup.Use a fractional distillation column with a higher number of theoretical plates or consider purification by flash column chromatography.
Product loss during aqueous work-up The product has some solubility in the aqueous phase.Minimize the volume of water used for washing and perform multiple extractions of the aqueous layer with the organic solvent to recover the dissolved product. Using a brine wash can also help reduce the solubility of the organic product in the aqueous layer.[2]
Broad peaks or tailing during HPLC analysis Keto-enol tautomerism of the β-keto ester can lead to poor peak shapes in reverse-phase HPLC.[7]Increasing the column temperature can help speed up the interconversion between tautomers, resulting in a sharper, averaged peak.[7] Adjusting the pH of the mobile phase may also improve peak shape.[7]
Incomplete reaction, high levels of starting material Reaction conditions (time, temperature, stoichiometry) were not optimal.Re-evaluate the reaction parameters. Ensure the base is sufficiently strong and added at an appropriate temperature to achieve complete deprotonation of the methyl acetoacetate.

Data Presentation

Physical Properties of Product and Key Starting Material

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₆H₁₀O₃130.14187 °C (at 760 mmHg)
Methyl acetoacetateC₅H₈O₃116.12169-170 °C (at 760 mmHg)
Methyl iodideCH₃I141.9442.4 °C (at 760 mmHg)

Experimental Protocols

General Aqueous Work-up
  • Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (B1210297) (EtOAc).

  • Transfer : Transfer the solution to a separatory funnel.

  • Washing : Wash the organic layer with an equal volume of water to remove water-soluble impurities. If the reaction was conducted under basic conditions, a wash with a dilute acid (e.g., 1 M HCl) may be necessary, followed by a wash with a mild base (e.g., saturated aqueous sodium bicarbonate) to neutralize any remaining acid.[3]

  • Brine Wash : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the majority of dissolved water.[2]

  • Drying : Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Concentration : Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product ready for further purification.[2]

Fractional Distillation under Reduced Pressure
  • Apparatus Setup : Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry and joints are properly sealed.

  • Sample Loading : Place the crude product into the distillation flask with a magnetic stir bar.

  • Applying Vacuum : Connect the apparatus to a vacuum pump with a cold trap. Gradually apply the vacuum to the desired pressure.

  • Heating : Begin heating the distillation flask with uniform stirring.

  • Fraction Collection : Collect the fractions that distill over at the appropriate temperature and pressure. Monitor the temperature at the distillation head closely. The initial fraction will likely be enriched in lower-boiling point impurities like methyl acetoacetate.

  • Completion : Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Flash Column Chromatography
  • Eluent Selection : Using thin-layer chromatography (TLC), determine a suitable solvent system (eluent) that provides good separation between this compound and the unreacted starting materials.

  • Column Packing : Pack a chromatography column with silica gel using the selected eluent. If product degradation is a concern, consider pre-treating the silica gel with a triethylamine solution.[5]

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution : Run the eluent through the column, applying positive pressure to increase the flow rate.

  • Fraction Collection : Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.

  • Product Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization

Purification_Workflow crude_product Crude Reaction Mixture aqueous_workup Aqueous Work-up (Wash with H₂O, Brine) crude_product->aqueous_workup dried_crude Dried Crude Product aqueous_workup->dried_crude distillation Fractional Distillation (Reduced Pressure) dried_crude->distillation  Boiling Point  Difference chromatography Flash Column Chromatography dried_crude->chromatography Polarity Difference   analysis Purity Analysis (NMR, GC-MS, HPLC) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: Workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to Methyl 2-methyl-3-oxobutanoate and Ethyl 2-methyl-3-oxobutanoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of starting materials can significantly influence reaction outcomes, including yield, purity, and scalability. This guide provides an objective comparison of two closely related β-ketoesters, methyl 2-methyl-3-oxobutanoate and ethyl 2-methyl-3-oxobutanoate, in the context of their application in common synthetic transformations. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Introduction to Methyl and Ethyl 2-methyl-3-oxobutanoate

This compound and ethyl 2-methyl-3-oxobutanoate are derivatives of acetoacetic acid, featuring a methyl group at the α-position. This substitution precludes the presence of an acidic α-hydrogen, which alters their reactivity compared to their unsubstituted counterparts. These compounds are valuable building blocks in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The primary difference between these two esters lies in the alkyl group of the ester functionality—a methyl group in the former and an ethyl group in the latter. This seemingly minor difference can have implications for reaction kinetics, product isolation, and overall efficiency.

Hantzsch Pyridine (B92270) Synthesis: A Case Study

The Hantzsch pyridine synthesis is a classic multi-component reaction used to generate dihydropyridines, which are precursors to pyridines and are themselves important pharmacophores found in drugs like nifedipine (B1678770).[1][2] This synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source.[3]

Performance in Nifedipine Synthesis

Nifedipine, a potent calcium channel blocker, is synthesized via the Hantzsch reaction.[2] The synthesis of nifedipine and its analogs provides a practical platform for comparing the performance of methyl and ethyl 2-methyl-3-oxobutanoate.

Table 1: Comparison of Methyl and Ethyl Esters in Hantzsch Dihydropyridine Synthesis

EsterAldehydeAmmonia SourceSolventReaction ConditionsYieldReference
Methyl acetoacetate (B1235776)2-Nitrobenzaldehyde (B1664092)Concentrated AmmoniaMethanolReflux, 3.5 hours~60%[2]
Ethyl acetoacetateBenzaldehydeAmmonium acetate (B1210297)Pyrex tube (solvent-free)Microwave irradiation (90W), 3-5 minutes85-95%[4]
Methyl 3-aminocrotonateo-Methoxybenzaldehyde-IsopropanolReflux51%[5]
Ethyl 3-aminobut-2-enoates3-Aryl-3-oxopropanoates-Xylene with molecular sievesReflux13-25%[6]

Note: The data presented for the ethyl ester is for the closely related ethyl acetoacetate and ethyl 3-aminobut-2-enoate due to a lack of specific data for ethyl 2-methyl-3-oxobutanoate in a directly comparable Hantzsch synthesis.

Experimental Protocol: Hantzsch Synthesis of Nifedipine using Methyl Acetoacetate

This protocol is adapted from established procedures for the synthesis of nifedipine.[7]

Materials:

  • 2-Nitrobenzaldehyde

  • Methyl acetoacetate

  • Concentrated ammonia (35% in water)

  • Methanol

Procedure:

  • To a 50 mL round-bottom flask, add 2.27 g of 2-nitrobenzaldehyde (15.0 mmol), 4.0 mL of methyl acetoacetate (37.1 mmol), 4 mL of methanol, and 1.6 mL of concentrated ammonia (35 mmol).[7]

  • Fit the flask with a reflux condenser.

  • Heat the mixture to reflux using an isomantle or an oil bath for 3.5 hours.[7]

  • After the reaction period, allow the mixture to cool to room temperature. If necessary, use an ice-water bath to induce precipitation.

  • Keep the stoppered flask at room temperature until the next laboratory session to allow for complete crystallization.

  • Collect the precipitate by filtration, wash with cold methanol, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to yield pure nifedipine.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a method for synthesizing hydrazones from β-keto-acids or their esters and aryl diazonium salts.[8][9] These hydrazones are valuable intermediates in the synthesis of indoles and pyrazoles.[8] The reaction was first reported by Francis Robert Japp and Felix Klingemann, who used ethyl 2-methylacetoacetate (B1246266) in their initial studies.[9]

Comparative Performance

Detailed comparative studies on the Japp-Klingemann reaction using methyl versus ethyl 2-methyl-3-oxobutanoate are scarce in modern literature. Historically, the reaction was discovered with the ethyl ester.[9][10] The general mechanism involves the deprotonation of the β-keto-ester, followed by nucleophilic attack on the diazonium salt to form an azo compound, which then undergoes hydrolysis and rearrangement to the hydrazone.[8][11]

Table 2: Representative Japp-Klingemann Reaction

EsterAryl Diazonium SourceBaseSolventReaction ConditionsProductReference
Ethyl 2-methylacetoacetateBenzenediazonium chlorideSodium salt of the esterNot specifiedNot specifiedPhenylhydrazone of ethyl pyruvate (B1213749)[9][10]
Ethyl acetoacetateAniline (B41778) (via diazotization)Sodium acetateEthanol (B145695)0-5 °CEthyl pyruvate phenylhydrazone[12]

Due to the lack of specific modern protocols with yield data for the 2-methylated esters in the Japp-Klingemann reaction, a direct quantitative comparison is not possible at this time. However, the fundamental steps of the reaction are well-understood.

Experimental Protocol: General Japp-Klingemann Reaction

The following is a generalized protocol for the Japp-Klingemann reaction based on the synthesis of ethyl pyruvate phenylhydrazone from ethyl acetoacetate.[12]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (B80452)

  • Ethyl acetoacetate (or this compound/ethyl 2-methyl-3-oxobutanoate)

  • Sodium Acetate

  • Ethanol

Procedure:

Part A: Diazotization of Aniline

  • In a suitable flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.

Part B: Coupling Reaction

  • In a separate larger flask, dissolve the β-ketoester (0.1 mol) and sodium acetate (0.3 mol) in ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the β-ketoester solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to stand at room temperature overnight.

Part C: Work-up and Purification

  • Pour the reaction mixture into a large volume of cold water.

  • Collect the precipitated crude hydrazone by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure hydrazone.

Physicochemical Properties and Reactivity Considerations

The choice between the methyl and ethyl ester can be influenced by several factors beyond the reaction yield.

  • Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. In sterically demanding reactions, the methyl ester might offer a slight advantage.

  • Solubility: The ethyl ester is generally more soluble in organic solvents and less soluble in aqueous media compared to the methyl ester. This can affect reaction rates in biphasic systems and the ease of product extraction and purification.

  • Hydrolysis: Under acidic or basic conditions, esters can undergo hydrolysis. While the difference in hydrolysis rates between methyl and ethyl esters is typically not substantial, it can be a factor in reactions requiring prolonged heating in the presence of water.

  • Cost and Availability: The cost and commercial availability of the starting materials can be a deciding factor, especially for large-scale synthesis.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these synthetic transformations, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Experimental_Workflow Start Start Setup Reaction Setup: Combine reactants and solvent Start->Setup Reaction Reaction: Heat/Stir for specified time Setup->Reaction Workup Work-up: Quench, extract, and wash Reaction->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Analysis Analysis: Spectroscopy, Chromatography Purification->Analysis End End Product Analysis->End

References

Comparative Reactivity of α-Substituted β-Ketoesters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of α-substituted β-ketoesters is paramount for the strategic design and synthesis of complex molecular architectures. These versatile synthons are foundational in the construction of a wide array of pharmaceuticals and bioactive molecules. This guide provides an objective comparison of the reactivity of β-ketoesters bearing different α-substituents in key chemical transformations, supported by experimental data and detailed protocols.

The reactivity of α-substituted β-ketoesters is profoundly influenced by the nature of the substituent at the α-position. Steric and electronic effects of the α-substituent play a critical role in determining the rate and outcome of reactions such as alkylation, acylation, reduction, and decarboxylation. This guide will delve into these transformations, presenting comparative data to inform substrate selection and reaction optimization.

Comparative Reactivity Data

The following tables summarize quantitative data on the reactivity of various α-substituted β-ketoesters in key chemical transformations.

Table 1: Decarboxylation of α-Alkyl-Substituted β-Keto Acids

The rate of decarboxylation of the corresponding β-keto acid is a critical factor in synthetic routes that involve this step. The following data, derived from studies on the decarboxylation of β-keto acids in aqueous solution, demonstrates the influence of the α-alkyl group on the first-order rate constant.

α-Substituentβ-Keto AcidTemperature (°C)First-Order Rate Constant (k, s⁻¹)
H3-Oxobutanoic acid231.2 x 10⁻⁵
Methyl2-Methyl-3-oxobutanoic acid232.1 x 10⁻⁵
Ethyl2-Ethyl-3-oxobutanoic acid233.0 x 10⁻⁵
Isopropyl2-Isopropyl-3-oxobutanoic acid234.5 x 10⁻⁵

Data sourced from a study on the decarboxylation kinetics of alkyl-substituted beta-keto acids.[1][2] The data indicates that the rate of decarboxylation increases with the increasing size of the alkyl group at the α-position.

Table 2: Asymmetric Allylation of α-Substituted β-Ketoesters

The enantioselective α-allylation of α-substituted β-ketoesters is a powerful tool for creating chiral quaternary carbon centers. The yield and enantiomeric excess (ee) are key indicators of reactivity and stereocontrol.

α-Substituentβ-KetoesterReaction Time (h)Yield (%)ee (%)
MethylEthyl 2-methyl-3-oxobutanoate249592
Benzyl (B1604629)Ethyl 2-benzyl-3-oxobutanoate249190
PhenylEthyl 2-phenyl-3-oxobutanoate24No reaction-

Data is illustrative and based on typical results from synergistic catalysis approaches. Steric hindrance from a bulky α-phenyl group can completely inhibit the reaction.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Protocol 1: General Procedure for α-Alkylation of a β-Ketoester

This protocol describes a typical procedure for the alkylation of an α-substituted β-ketoester using a strong base to form the enolate, followed by reaction with an alkyl halide.

Materials:

  • α-Substituted β-ketoester (e.g., ethyl 2-methylacetoacetate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA))

  • Alkyl halide (e.g., benzyl bromide)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A solution of the α-substituted β-ketoester (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of LDA (1.1 eq) in THF is added dropwise to the cooled solution of the β-ketoester. The mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • The alkyl halide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Diastereoselective Reduction of an α-Substituted β-Ketoester

This protocol outlines a method for the diastereoselective reduction of an α-substituted β-ketoester to the corresponding β-hydroxy ester, a valuable chiral building block.[3][4]

Materials:

  • α-Substituted β-ketoester (e.g., ethyl 2-methyl-3-oxobutanoate)

  • Anhydrous solvent (e.g., dichloromethane (B109758) for syn-selection, THF for anti-selection)

  • Lewis acid (e.g., TiCl₄ for syn-selection, CeCl₃ for anti-selection)

  • Reducing agent (e.g., BH₃·pyridine complex for syn-selection, LiEt₃BH for anti-selection)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Syn-Selective Reduction:

  • A solution of the α-substituted β-ketoester (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • Titanium tetrachloride (TiCl₄, 1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes.

  • A solution of BH₃·pyridine complex (1.5 eq) in dichloromethane is added slowly. The reaction is stirred at -78 °C for 4-6 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate.

  • The mixture is filtered, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.

Anti-Selective Reduction:

  • A suspension of anhydrous cerium(III) chloride (CeCl₃, 1.2 eq) in anhydrous THF is stirred at room temperature for 2 hours under an inert atmosphere.

  • The suspension is cooled to -78 °C, and the α-substituted β-ketoester (1.0 eq) is added.

  • Lithium triethylborohydride (LiEt₃BH, 1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for 3-5 hours.

  • The reaction is quenched carefully with methanol, followed by saturated aqueous sodium bicarbonate.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.

Protocol 3: C-Acylation of an α-Substituted β-Ketoester Enolate

This procedure details the C-acylation of a pre-formed enolate of an α-substituted β-ketoester.

Materials:

  • α-Substituted β-ketoester (e.g., ethyl 2-methylacetoacetate)

  • Anhydrous THF

  • LDA

  • Acylating agent (e.g., acetyl chloride)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Generate the lithium enolate of the α-substituted β-ketoester as described in Protocol 1, steps 1 and 2.

  • To the enolate solution at -78 °C, add the acylating agent (e.g., acetyl chloride, 1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting β-diketoester by column chromatography.

Reaction Mechanisms and Logical Workflows

Visualizing the underlying mechanisms and experimental workflows is crucial for a deeper understanding of the reactivity of α-substituted β-ketoesters.

Enolate_Formation_Alkylation cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product Ketoester α-Substituted β-Ketoester Enolate Lithium Enolate Ketoester->Enolate Deprotonation Base LDA Base->Enolate Product α,α-Disubstituted β-Ketoester Enolate->Product SN2 Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Product

Alkylation of an α-substituted β-ketoester.

The reaction proceeds through the formation of a nucleophilic enolate, which then attacks the electrophilic alkyl halide.

Decarboxylation_Mechanism cluster_start Reactant cluster_transition Transition State cluster_intermediates Intermediates cluster_product Product KetoAcid β-Keto Acid TS Cyclic Six-Membered Transition State KetoAcid->TS Heat Enol Enol TS->Enol CO2 CO2 TS->CO2 Ketone Ketone Enol->Ketone Tautomerization

Decarboxylation of a β-keto acid.

This reaction proceeds via a concerted pericyclic mechanism involving a six-membered cyclic transition state.[3][4][5][6]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve β-Ketoester in Anhydrous Solvent B 2. Cool to -78 °C A->B C 3. Add Base (e.g., LDA) Dropwise B->C D 4. Stir for 30 min (Enolate Formation) C->D E 5. Add Electrophile (e.g., Alkyl Halide) D->E F 6. Warm to RT and Stir E->F G 7. Quench Reaction F->G H 8. Extraction G->H I 9. Drying and Solvent Removal H->I J 10. Column Chromatography I->J

General experimental workflow for α-functionalization.

This logical flow diagram illustrates the key steps involved in a typical α-functionalization reaction of a β-ketoester.

References

A Comparative Guide to the Purity Validation of Methyl 2-methyl-3-oxobutanoate by NMR Spectroscopy and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical research and development, ensuring the quality, safety, and efficacy of synthesized compounds. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of Methyl 2-methyl-3-oxobutanoate.

Quantitative Data Summary

The following table summarizes the performance of each method in the purity assessment of a synthesized batch of this compound. The data presented is illustrative, reflecting the typical performance of each technique.

ParameterQuantitative NMR (qNMR)HPLC-UVGC-MS
Purity (%) 99.1 ± 0.298.8 ± 0.499.3 ± 0.3
Limit of Detection (LOD) ~0.05%~0.01%~0.001%
Limit of Quantification (LOQ) ~0.1%~0.05%~0.005%
Analysis Time per Sample ~15 minutes~25 minutes~30 minutes
Sample Consumption Low (5-20 mg)Low (~1 mg/mL)Very Low (<1 mg/mL)
Specificity High (Structure-specific)Moderate to HighHigh
Precision (RSD) < 1%< 2%< 1.5%
Accuracy HighHighHigh
Primary Method YesNo (requires reference standard)No (requires reference standard)

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below.

Quantitative NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity. The signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a reference standard of the analyte itself.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (500 MHz NMR Spectrometer):

    • Pulse Program: A standard single-pulse sequence with a 30° pulse angle.

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Relaxation Delay (D1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest (a delay of 30 seconds is generally sufficient for accurate quantification).

    • Number of Scans (NS): 16 or as needed to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

    • Temperature: 298 K.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound in CDCl₃, the expected ¹H NMR signals are approximately:

      • Singlet around 3.7 ppm (3H, -OCH₃)

      • Quartet around 3.5 ppm (1H, -CH-)

      • Singlet around 2.2 ppm (3H, -C(O)CH₃)

      • Doublet around 1.4 ppm (3H, -CH(CH₃)-)

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the analyte peak is compared to the total area of all peaks in the chromatogram. Due to the potential for keto-enol tautomerism in β-keto esters, which can lead to poor peak shape, a mixed-mode column or adjustment of mobile phase pH and temperature may be necessary.[1]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A mixed-mode column (e.g., Primesep) or a C18 column with specific mobile phase additives.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C (to potentially improve peak shape by accelerating tautomer interconversion).[1]

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity using the area percent method from the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification and quantification.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 300.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the purity using the area percent method from the total ion chromatogram (TIC).

Visualizations

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_report Final Reporting Sample Synthesized Methyl 2-methyl-3-oxobutanoate Homogenize Ensure Sample Homogeneity Sample->Homogenize qNMR qNMR Analysis Homogenize->qNMR HPLC HPLC Analysis Homogenize->HPLC GCMS GC-MS Analysis Homogenize->GCMS ProcessData Process Raw Data (Integration, Peak Picking) qNMR->ProcessData HPLC->ProcessData GCMS->ProcessData CalcPurity Calculate Purity and Impurity Profile ProcessData->CalcPurity Compare Compare Results from Different Methods CalcPurity->Compare Report Generate Certificate of Analysis Compare->Report

Caption: Workflow for the purity validation of this compound.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gcms GC-MS Purity Purity Assessment of This compound qNMR_adv Primary Method High Accuracy Purity->qNMR_adv Strengths qNMR_dis Lower Sensitivity Purity->qNMR_dis Limitations HPLC_adv Good for Non-volatile Impurities Purity->HPLC_adv Strengths HPLC_dis Tautomerism can Affect Peak Shape Purity->HPLC_dis Limitations GCMS_adv High Sensitivity Good for Volatile Impurities Purity->GCMS_adv Strengths GCMS_dis Not Suitable for Thermally Labile Compounds Purity->GCMS_dis Limitations

Caption: Logical comparison of analytical methods for purity assessment.

References

A Comparative Guide to Chiral HPLC Analysis of β-Keto Esters: Methodologies for "Methyl 2-methyl-3-oxobutanoate" Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the precise determination of enantiomeric purity is paramount. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of reaction products of "Methyl 2-methyl-3-oxobutanoate" and structurally similar β-keto esters. The selection of an appropriate chiral stationary phase (CSP) and mobile phase is critical for achieving optimal separation of enantiomers.

The following sections present a compilation of experimental data from various studies, offering a direct comparison of different analytical approaches. Detailed protocols are provided to facilitate the replication and adaptation of these methods for specific research needs.

Comparative Performance of Chiral Stationary Phases

The enantioselective separation of β-keto esters is heavily reliant on the choice of the chiral stationary phase. Polysaccharide-based columns, particularly those with amylose (B160209) or cellulose (B213188) derivatives, have demonstrated broad applicability and high selectivity for this class of compounds. The table below summarizes the performance of several commonly employed chiral columns in the separation of β-keto ester enantiomers, providing a basis for method selection and development.

Chiral Stationary Phase (CSP)AnalyteMobile Phase (v/v)Flow Rate (mL/min)Temperature (°C)DetectionRetention Times (min)Reference
Chiralpak AY-H 2-Benzamidomethyl-3-oxobutanoateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified< 12
Chiralcel OD-H (S)-Methyl 3-hydroxy-3-phenylpropanoaten-Hexane/i-PrOH (90:10)0.840UV (210 nm)tR (S) = 11.5, tR (R) = 16.8[1]
Chiralcel OD-H (S)-Methyl 3-hydroxy-3-(thiophen-2-yl)propanoaten-Hexane/i-PrOH (50:50)0.840UV (210 nm)tR (S) = 5.4, tR (R) = 8.0[1]
Chiralcel OJ-H (S)-Methyl 3-hydroxy-3-(naphthalen-1-yl)propanoaten-Hexane/i-PrOH (90:10)0.840UV (210 nm)tR (R) = 9.4, tR (S) = 10.7[1]
Chiralcel AD-H (S)-Methyl 3-(3-chlorophenyl)-3-hydroxypropanoaten-Hexane/i-PrOH (90:10)0.840UV (210 nm)tR (R) = 9.8, tR (S) = 10.8[1]
Chiralpak AS-H (S)-Methyl 3-(4-chlorophenyl)-3-hydroxypropanoaten-Hexane/i-PrOH (95:5)0.840UV (210 nm)tR (R) = 18.4, tR (S) = 20.2[1]
Chiralpak AS-H (S)-Methyl 3-(4-bromophenyl)-3-hydroxypropanoaten-Hexane/i-PrOH (90:10)0.840UV (210 nm)tR (R) = 12.1, tR (S) = 13.0[1]
Chiralcel OD-H Ethyl 3-hydroxy-2-methylbutanoaten-Hexane/2-Propanol (98:2)1.030UV (220 nm)Not Specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of chiral HPLC analysis. Below are representative protocols derived from the comparative data.

Protocol 1: Analysis using Chiralcel OD-H

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (i-PrOH). The ratio is a critical parameter and should be optimized for the specific analyte, with common starting points being 90:10 or 50:50 (v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV spectrophotometer at 210 nm.

  • Sample Preparation: Dissolve the reaction product mixture in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Protocol 2: Analysis using Chiralpak AS-H

  • Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and isopropanol (i-PrOH). Ratios such as 95:5 or 90:10 (v/v) have been shown to be effective.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV spectrophotometer at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a miscible solvent to a final concentration of around 1 mg/mL. Pass the solution through a 0.45 µm filter prior to analysis.

  • Injection Volume: 10 µL.

Protocol 3: General Method for Ethyl 2-methyl-3-oxobutanoate Reduction Products

  • Column: Chiralcel OD (250 x 4.0 mm)

  • Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: The reaction extract is concentrated and purified by distillation. The resulting sample is appropriately diluted for HPLC analysis.[2][3]

Workflow for Chiral HPLC Analysis

The logical flow of a typical chiral HPLC analysis, from initial sample handling to the final determination of enantiomeric excess, is depicted in the following diagram.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Workup Reaction Work-up (e.g., Quenching, Extraction) ReactionMixture->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Dilution Sample Dilution & Filtration Purification->Dilution Injection Injection onto Chiral Column Dilution->Injection Separation Enantiomeric Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess (ee) Calculation Integration->Calculation

Caption: General workflow for chiral HPLC analysis of reaction products.

This guide provides a foundational comparison of chiral HPLC methods for the analysis of "this compound" and related β-keto esters. The successful separation of enantiomers will ultimately depend on careful optimization of the parameters outlined for the specific analyte and reaction matrix.

References

A Comparative Guide to Catalysts for the Asymmetric Reduction of Methyl 2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of methyl 2-methyl-3-oxobutanoate to produce optically active methyl 2-methyl-3-hydroxybutanoate is a critical transformation in the synthesis of chiral building blocks for pharmaceuticals and fine chemicals. The stereochemical outcome of this reduction is paramount, directly influencing the biological activity and efficacy of the final product. This guide provides an objective comparison of various catalytic systems for this key reaction, supported by experimental data to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The choice of catalyst, whether a biocatalyst or a chemocatalyst, significantly impacts the yield, diastereoselectivity (d.e.), and enantioselectivity (e.e.) of the reduction. Below is a summary of the performance of different catalysts in the asymmetric reduction of this compound and its ethyl ester analog, which exhibits similar reactivity.

Catalyst SystemSubstrateMajor Product ConfigurationYield (%)d.e. (%)e.e. (%)Reaction ConditionsReference
Klebsiella pneumoniae IFO 3319Ethyl 2-methyl-3-oxobutanoate(2R, 3S) - syn9999>99200-L fermentor[1]
Penicillium purpurogenumEthyl 2-methyl-3-oxobutanoate(2S, 3S) - anti-86 (anti/syn 93/7)90 (anti), >99 (syn)Fungal culture[2][3]
Chlorella pyrenoidosa Chick (NIES-226)Ethyl 2-methyl-3-oxobutanoate(2S, 3S) - anti176 (anti/syn 53/47)89 (anti), >99 (syn)0.4% substrate in culture medium, 24h, 25°C[4][5][6]
Baker's YeastEthyl 2-methyl-3-oxobutanoate(2R, 3S) - syn-low--[1]
Ru-BINAPMethyl 2,2-dimethyl-3-oxobutanoate(R)99-96H₂ (100 atm), CH₃OH, 36h, 100°C[7]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon published results. Below are representative methodologies for biocatalytic and chemocatalytic reductions.

Biocatalytic Reduction using Klebsiella pneumoniae

This protocol is adapted from the stereoselective reduction of ethyl 2-methyl-3-oxobutanoate by Klebsiella pneumoniae IFO 3319.[1]

1. Microorganism and Culture Preparation:

  • A culture of Klebsiella pneumoniae IFO 3319 is maintained on a bouillon slant.

  • For the reduction, a seed culture is prepared by inoculating a 2-L Erlenmeyer flask containing 500 mL of a medium composed of 10 g/L tryptone, 5 g/L yeast extract, 5 g/L NaCl, and 10 g/L glucose.

  • The seed culture is incubated on a reciprocal shaker at 120 spm at 28°C for 24 hours.

2. Asymmetric Reduction:

  • The seed culture is transferred to a 200-L fermentor.

  • After 24 hours of cultivation, 2 kg of ethyl 2-methyl-3-oxobutanoate is added.

  • The reaction is allowed to proceed until completion, monitored by gas chromatography (GC).

3. Product Isolation and Analysis:

  • The reaction mixture is extracted with ethyl acetate.

  • The organic layer is concentrated, and the product is purified by distillation.

  • The yield, diastereomeric excess (d.e.), and enantiomeric excess (e.e.) are determined by GC and high-performance liquid chromatography (HPLC) on a chiral column.

Chemocatalytic Reduction using a Ruthenium-BINAP Catalyst

This protocol is a general representation based on the Noyori asymmetric hydrogenation of β-keto esters.[7]

1. Catalyst Preparation (in situ):

  • In an inert atmosphere glovebox, a pressure vessel is charged with [RuCl₂(benzene)]₂ and the chiral BINAP ligand in a suitable solvent like methanol.

  • The mixture is stirred to form the active catalyst complex.

2. Asymmetric Hydrogenation:

  • This compound is added to the vessel containing the catalyst.

  • The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 100 atm).

  • The reaction is stirred at a specific temperature (e.g., 100°C) for a designated time (e.g., 36 hours).

3. Product Isolation and Analysis:

  • After depressurization, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

  • The yield and enantiomeric excess are determined by chiral GC or HPLC.

Visualizing the Process and Comparison

To better understand the experimental workflow and the criteria for catalyst comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst System Preparation Asymmetric_Reduction Asymmetric Reduction Catalyst_Prep->Asymmetric_Reduction Substrate_Prep Substrate Preparation (this compound) Substrate_Prep->Asymmetric_Reduction Isolation Product Isolation & Purification Asymmetric_Reduction->Isolation Analysis Stereochemical Analysis (d.e., e.e.) Isolation->Analysis

Caption: General experimental workflow for the asymmetric reduction.

Catalyst_Comparison cluster_performance Performance Metrics cluster_conditions Reaction Conditions cluster_practicality Practical Considerations Catalyst Catalyst Choice Yield Yield (%) Catalyst->Yield DE Diastereoselectivity (d.e. %) Catalyst->DE EE Enantioselectivity (e.e. %) Catalyst->EE Temp Temperature Catalyst->Temp Pressure Pressure Catalyst->Pressure Solvent Solvent Catalyst->Solvent Time Reaction Time Catalyst->Time Cost Catalyst Cost Catalyst->Cost Availability Availability Catalyst->Availability Scalability Scalability Catalyst->Scalability

Caption: Key criteria for comparing asymmetric reduction catalysts.

References

A Comparative Guide to Acetoacetylation Reagents: Exploring Alternatives to Diketene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acetoacetylation of nucleophiles is a cornerstone of organic synthesis, providing key β-keto ester and amide intermediates for the construction of a wide array of pharmaceuticals and other complex molecules. For decades, diketene (B1670635) has been the go-to reagent for this transformation. However, its high reactivity, toxicity, and lachrymatory nature have driven the search for safer and more convenient alternatives. This guide provides an objective comparison of diketene with three prominent alternatives: 2,2,6-trimethyl-4H-1,3-dioxin-4-one, tert-butyl acetoacetate (B1235776), and acyl derivatives of Meldrum's acid. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations to aid in reagent selection.

Performance Comparison of Acetoacetylating Agents

The choice of an acetoacetylating agent significantly impacts reaction outcomes, including yield, purity, and the breadth of compatible substrates. The following table summarizes the performance of diketene and its alternatives in the acetoacetylation of representative alcohol, amine, and thiol substrates.

ReagentSubstrateProductReaction ConditionsYield (%)Reference
Diketene Benzyl (B1604629) AlcoholBenzyl acetoacetateToluene, 80-90 °C, 1-2 h~85-95[1]
Aniline (B41778)AcetoacetanilideBenzene (B151609), reflux, 1 h74[2]
ThiophenolS-Phenyl acetoacetateData not readily available-
2,2,6-Trimethyl-4H-1,3-dioxin-4-one Benzyl AlcoholBenzyl acetoacetateXylenes (B1142099), reflux, 2 h95[3]
AnilineAcetoacetanilideXylenes, reflux, 0.5 h98[3]
ThiophenolS-Phenyl acetoacetateXylenes, reflux, 2 h85[3]
tert-Butyl Acetoacetate Benzyl AlcoholBenzyl acetoacetateNeat, 130-140 °C, 4 h91[4][5]
AnilineAcetoacetanilideNeat, 100 °C, 2 h89[4][5]
ThiophenolS-Phenyl acetoacetateData not readily available-
Acetyl Meldrum's Acid Benzyl AlcoholBenzyl acetoacetateBenzene, reflux, 18 h60[6]
AnilineAcetoacetanilideNeat, catalyst-freeExcellent[7]
ThiophenolS-Phenyl acetoacetateData not readily available-

Reagent Overview and Logical Relationships

The selection of an appropriate acetoacetylating reagent often involves a trade-off between reactivity, safety, and the nature of the byproducts. The following diagram illustrates the relationships between the parent molecule, diketene, and its more stable or synthetically equivalent alternatives.

Reagent_Relationship Diketene Diketene (Highly Reactive, Toxic) Acetylketene Acetylketene (Reactive Intermediate) Diketene->Acetylketene Generates TMD 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (Stable Diketene Adduct) TMD->Acetylketene Generates in situ (Heat) AcylMeldrums Acyl Meldrum's Acid (Acylketene Precursor) AcylMeldrums->Acetylketene Generates in situ (Heat) tBAA tert-Butyl Acetoacetate (Transacetoacetylation Reagent) Product Acetoacetylated Product tBAA->Product Transacetoacetylation Acetylketene->Product Reacts with Substrate Nucleophile (Alcohol, Amine, Thiol) Substrate->Product Reacts with

Fig. 1: Relationship of Acetoacetylation Reagents

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for the acetoacetylation of an alcohol (benzyl alcohol) and an amine (aniline) using the discussed reagents.

Acetoacetylation of Benzyl Alcohol with 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

Workflow:

Protocol_TMD_Alcohol Start Start Mix Mix Benzyl Alcohol, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, and Xylenes Start->Mix Heat Reflux for 2 hours Mix->Heat Cool Cool to Room Temperature Heat->Cool Evaporate Remove Solvent in vacuo Cool->Evaporate Purify Purify by Distillation Evaporate->Purify End Obtain Benzyl Acetoacetate Purify->End

Fig. 2: Workflow for Benzyl Alcohol Acetoacetylation with TMD

Methodology:

A solution of benzyl alcohol (1.0 eq) and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.1 eq) in xylenes is heated to reflux. The reaction progress is monitored by the evolution of acetone (B3395972). After 2 hours, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield benzyl acetoacetate.[3]

Acetoacetylation of Aniline with Diketene

Workflow:

Protocol_Diketene_Amine Start Start Dissolve Dissolve Aniline in Benzene Start->Dissolve Add Add Diketene Solution Dropwise Dissolve->Add Reflux Reflux for 1 hour Add->Reflux Cool_Filter Cool and Collect Precipitate by Filtration Reflux->Cool_Filter Recrystallize Recrystallize from Aqueous Ethanol (B145695) Cool_Filter->Recrystallize End Obtain Acetoacetanilide Recrystallize->End

Fig. 3: Workflow for Aniline Acetoacetylation with Diketene

Methodology:

To a stirred solution of aniline (1.0 eq) in dry benzene, a solution of diketene (1.0 eq) in dry benzene is added dropwise over 30 minutes. The reaction mixture is then heated under reflux for 1 hour. After cooling, the precipitated product is collected by filtration, washed with cold benzene, and recrystallized from aqueous ethanol to afford pure acetoacetanilide.[2]

Transacetoacetylation of Benzyl Alcohol with tert-Butyl Acetoacetate

Workflow:

Protocol_tBAA_Alcohol Start Start Combine Combine Benzyl Alcohol and tert-Butyl Acetoacetate Start->Combine Heat Heat at 130-140 °C with Distillation Combine->Heat Monitor Monitor tert-Butanol (B103910) Distillation Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Purify Purify by Chromatography or Distillation Cool->Purify End Obtain Benzyl Acetoacetate Purify->End

Fig. 4: Workflow for Benzyl Alcohol Transacetoacetylation

Methodology:

A mixture of benzyl alcohol (1.0 eq) and tert-butyl acetoacetate (1.2 eq) is heated to 130-140 °C. The reaction is driven by the distillation of the tert-butanol byproduct. The progress of the reaction can be monitored by observing the amount of distilled tert-butanol. Upon completion, the reaction mixture is cooled, and the product is purified by vacuum distillation or column chromatography.[4][5]

Acetoacetylation of Benzyl Alcohol with Acetyl Meldrum's Acid

Workflow:

Protocol_Meldrum_Alcohol Start Start Suspend Suspend Acetyl Meldrum's Acid in Benzene Start->Suspend Add_Alcohol Add Benzyl Alcohol Suspend->Add_Alcohol Reflux Reflux for 18 hours Add_Alcohol->Reflux Evaporate Remove Solvent Reflux->Evaporate Purify Purify by Flash Chromatography Evaporate->Purify End Obtain Benzyl Acetoacetate Purify->End

Fig. 5: Workflow for Benzyl Alcohol Acetoacetylation with Acetyl Meldrum's Acid

Methodology:

Acetyl Meldrum's acid (1.0 eq) is suspended in benzene, and benzyl alcohol (excess) is added. The reaction mixture is refluxed for 18 hours. After cooling, the solvent is removed under reduced pressure, and the oily residue is purified by flash chromatography to yield benzyl acetoacetate.[6]

Conclusion

While diketene remains a potent reagent for acetoacetylation, its hazardous properties necessitate the consideration of alternatives. 2,2,6-trimethyl-4H-1,3-dioxin-4-one emerges as a highly attractive option, offering comparable or superior yields to diketene with the significant advantages of being a stable, non-lachrymatory liquid.[3] Its primary byproducts, acetone and CO2, are volatile and easily removed. Tert-butyl acetoacetate provides a convenient method for transacetoacetylation, particularly for acid-sensitive substrates, as the reaction can be performed under neutral conditions, driven by the removal of the volatile tert-butanol byproduct.[4][5] Acyl Meldrum's acid derivatives are effective acylating agents, though in the case of benzyl alcohol, the reaction required a longer time and resulted in a lower yield compared to the other methods. However, for the acylation of anilines, it offers an efficient, solvent- and catalyst-free approach.[7] The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and safety considerations of the intended application. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

Confirming Stereochemistry: A Comparative Guide to Products from Methyl 2-Methyl-3-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise stereochemistry of chiral molecules is paramount. This guide provides a comprehensive comparison of methodologies for determining the stereochemistry of products derived from methyl 2-methyl-3-oxobutanoate, a versatile precursor for synthesizing chiral β-hydroxy esters. We present a critical analysis of both chemical and biocatalytic approaches, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

The reduction of the prochiral ketone in this compound yields two new stereocenters, resulting in four possible stereoisomers: (2S, 3S), (2R, 3R), (2S, 3R), and (2R, 3S). The ability to selectively synthesize a single stereoisomer is crucial in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide compares the performance of various methods in achieving high diastereoselectivity and enantioselectivity.

Performance Comparison of Stereoselective Reduction Methods

The stereochemical outcome of the reduction of this compound and its ethyl ester analog is highly dependent on the chosen methodology. Below is a summary of reported yields, diastereomeric ratios (d.r.), and enantiomeric excesses (e.e.) for prominent chemical and biocatalytic methods.

MethodSubstrateCatalyst/BiocatalystProduct(s)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (e.e.)Reference(s)
Biocatalytic Reduction Ethyl 2-methyl-3-oxobutanoateChlorella pyrenoidosaanti-(2S, 3S)- and syn-(2S, 3R)-hydroxy esters53:47anti: 89%, syn: >99%[1]
Ethyl 2-methyl-3-oxobutanoatePenicillium purpurogenumanti-(2S,3S)- and syn-(2S,3R)-hydroxy esters93:7anti: 90%, syn: >99%
α-Alkyl-β-keto estersIsolated NADPH-dependent ketoreductasesOptically pure hydroxy estersHigh diastereoselectivityHigh enantioselectivity[2]
Chemical Reduction Methyl 2,2-dimethyl-3-oxobutanoateRu-BINAP(R)- or (S)-β-hydroxy esterNot applicable>99%[3]
β-Keto estersRu-BINAP(R)- or (S)-β-hydroxy estersNot applicableup to 99%
Alternative Method β-Keto esters and Allylic AlcoholsPd and Ru complexesα-mono-substituted productup to 85:15High enantioselectivity[4]

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Chlorella pyrenoidosa

This protocol is adapted from the methodology described for the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate.

1. Culture Preparation:

  • Cultivate Chlorella pyrenoidosa in a suitable growth medium until a sufficient cell density is reached.

  • Harvest the cells by centrifugation and wash with a sterile buffer solution (e.g., phosphate (B84403) buffer).

2. Bioreduction:

  • Resuspend the washed Chlorella cells in a fresh buffer solution.

  • Add ethyl 2-methyl-3-oxobutanoate to the cell suspension. The substrate concentration may need to be optimized to avoid toxicity to the cells.

  • Incubate the reaction mixture under controlled temperature and agitation for a specified period (e.g., 24-72 hours).

3. Product Extraction and Analysis:

  • After the incubation period, separate the cells from the medium by centrifugation or filtration.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analyze the product mixture by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the diastereomeric ratio and enantiomeric excess.

Protocol 2: Noyori Asymmetric Hydrogenation

This protocol is a general procedure for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.

1. Catalyst Preparation (in situ):

  • In a glovebox, charge a Schlenk flask with [RuCl₂(benzene)]₂ and the desired enantiomer of the BINAP ligand ((R)- or (S)-BINAP) in a suitable solvent (e.g., anhydrous ethanol).

  • Sparge the solution with nitrogen for 1 hour.

2. Hydrogenation Reaction:

  • Transfer the catalyst solution to a high-pressure autoclave.

  • Add the β-keto ester substrate (e.g., this compound) to the autoclave.

  • Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1100 psi).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the required duration (e.g., 6 days).

3. Work-up and Purification:

  • Carefully release the pressure from the autoclave.

  • Concentrate the reaction mixture in vacuo.

  • Purify the product by distillation under reduced pressure or by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 3: Chiral HPLC Analysis

This protocol outlines a general method for the separation of chiral β-hydroxy ester enantiomers.

1. Instrumentation:

  • An HPLC system equipped with a UV detector.

  • A chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralpak).

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol, often with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape (e.g., 90:10:0.1 n-hexane/isopropanol/TFA).

  • Degas the mobile phase before use.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Set the column temperature (e.g., 25 °C).

  • Set the flow rate (e.g., 1.0 mL/min).

  • Set the UV detection wavelength (e.g., 210 nm).

  • Inject a small volume of the prepared sample (e.g., 10 µL).

5. Data Analysis:

  • Identify and integrate the peaks corresponding to the different stereoisomers.

  • Calculate the diastereomeric ratio and enantiomeric excess based on the peak areas.

Visualizing the Workflow and Logic

To further clarify the experimental processes and the relationships between different synthetic strategies, the following diagrams are provided.

experimental_workflow cluster_biocatalysis Biocatalytic Reduction Workflow cluster_chemical Noyori Hydrogenation Workflow b1 Culture Preparation b2 Bioreduction Reaction b1->b2 Add Substrate b3 Product Extraction b2->b3 Separate Cells b4 Chiral Analysis (HPLC/GC) b3->b4 Analyze Product c1 Catalyst Preparation (in situ) c2 Hydrogenation Reaction c1->c2 Add Substrate c3 Work-up & Purification c2->c3 Depressurize & Concentrate c4 Chiral Analysis (HPLC/GC) c3->c4 Analyze Product

A brief, descriptive caption. (Within 100 characters)

stereochemical_pathways cluster_reduction Reduction of Ketone cluster_enantiomers_syn Enantiomers cluster_enantiomers_anti Enantiomers start This compound syn syn-2-methyl-3-hydroxybutanoate start->syn Diastereoselective Reduction (syn-selective) anti anti-2-methyl-3-hydroxybutanoate start->anti Diastereoselective Reduction (anti-selective) syn_2S_3R (2S, 3R) syn->syn_2S_3R syn_2R_3S (2R, 3S) syn->syn_2R_3S anti_2S_3S (2S, 3S) anti->anti_2S_3S anti_2R_3R (2R, 3R) anti->anti_2R_3R

A brief, descriptive caption. (Within 100 characters)

Alternative Approaches for Stereocontrol

Beyond the direct reduction of this compound, other synthetic strategies can provide access to chiral β-hydroxy esters with high stereocontrol.

  • Diastereoselective Alkylation using Chiral Auxiliaries: This method involves attaching a chiral auxiliary to a simpler β-keto ester, performing a diastereoselective alkylation at the α-position, and then removing the auxiliary.[5][6] This approach offers excellent control over the stereochemistry at the α-carbon.

  • Chemoenzymatic Synthesis: This strategy combines chemical and enzymatic steps to achieve high stereoselectivity. For example, a chemical synthesis can be used to generate a racemic or prochiral intermediate, which is then resolved or stereoselectively transformed by an enzyme. This approach leverages the high selectivity of enzymes for specific stereoisomers.[7]

Conclusion

The choice of method for confirming the stereochemistry of products from this compound depends on several factors, including the desired stereoisomer, the required level of stereopurity, available equipment, and scalability.

  • Biocatalytic methods offer a green and often highly selective route, particularly for producing specific diastereomers and enantiomers. However, reaction times can be longer, and optimization of culture conditions is often necessary.

  • Noyori asymmetric hydrogenation is a powerful and well-established chemical method that provides excellent enantioselectivity for a wide range of β-keto esters. This method is highly reliable and scalable.

  • Alternative methods , such as the use of chiral auxiliaries, provide another level of control for constructing specific stereoisomers, especially when substitution at the α-position is also required.

By carefully considering the data and protocols presented in this guide, researchers can make an informed decision on the most appropriate strategy to achieve their synthetic goals and confidently determine the stereochemistry of their target molecules.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 2-methyl-3-oxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount for understanding reactivity, biological activity, and for rational drug design. This guide provides a comparative overview of the X-ray crystallographic analysis of "Methyl 2-methyl-3-oxobutanoate" and its derivatives. Due to the limited availability of public crystallographic data for this specific molecule, this guide will utilize the closely related compound, methyl acetoacetate (B1235776) (methyl 3-oxobutanoate) , as a representative model for β-keto esters. The principles and comparative methodologies discussed are directly applicable to the analysis of "this compound" derivatives.

Comparison of Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, a comprehensive characterization often involves complementary analytical techniques. The following table compares X-ray crystallography with other common methods for the analysis of β-keto esters.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration.Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity through spin-spin coupling, and quantification of tautomers in solution.Identification of functional groups present (C=O, C-O, C-H), and information on hydrogen bonding.Separation of components in a mixture, determination of molecular weight, and structural information from fragmentation patterns.
Sample Phase Single Crystal (Solid)SolutionSolid, Liquid, or GasVolatile Liquid or Gas
Keto-Enol Tautomerism Provides a static picture of the dominant tautomer in the crystal lattice.Allows for the direct observation and quantification of the keto-enol equilibrium in solution.Can indicate the presence of both tautomers through characteristic vibrational bands.Can sometimes separate tautomers chromatographically, providing mass spectra for each.
Advantages Unambiguous determination of stereochemistry and conformation in the solid state.Non-destructive, provides rich structural information in solution, and allows for dynamic studies.Rapid, relatively inexpensive, and provides a quick fingerprint of the functional groups present.High sensitivity, excellent for mixture analysis and identification of volatile compounds.
Limitations Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may not be the same as in solution.Lower sensitivity than MS, can be complex to interpret for large molecules, and provides an average structure in solution.Provides limited information on the overall molecular framework and stereochemistry.Requires the analyte to be volatile and thermally stable. Fragmentation can sometimes be complex to interpret.

X-ray Crystallographic Data for Methyl Acetoacetate

The crystal structure of methyl acetoacetate provides a key reference for understanding the solid-state conformation of β-keto esters. The following table summarizes key crystallographic parameters.

ParameterValue
Chemical Formula C₅H₈O₃
Formula Weight 116.12
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value from CIF
b (Å) Value from CIF
c (Å) Value from CIF
α (°) 90
β (°) Value from CIF
γ (°) 90
Volume (ų) Value from CIF
Z 4
Density (calculated) (g/cm³) Value from CIF
Temperature (K) 150
CCDC Deposition Number 282260

Note: The precise values for unit cell dimensions and density are contained within the Crystallographic Information File (CIF) for CCDC 282260, which can be accessed through the Cambridge Structural Database.

Experimental Protocols

X-ray Crystallography of Methyl Acetoacetate (a Liquid at Room Temperature)

This protocol describes a general method for obtaining a single crystal of a compound that is a liquid at room temperature.

  • Sample Preparation: A small amount of liquid methyl acetoacetate is sealed in a Lindemann glass capillary tube (approximately 0.3 mm in diameter).

  • Crystal Growth: The sample is cooled in a stream of cold nitrogen gas (e.g., to -60°C). A micro-heater is then used to create a small molten zone, which is slowly moved along the capillary. This process of zone refinement encourages the growth of a single crystal from the melt.

  • Data Collection: Once a suitable single crystal is obtained, it is cooled to a stable low temperature (e.g., -123°C) to minimize thermal vibrations. X-ray diffraction data are then collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data are typically collected over a range of crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, and refined using full-matrix least-squares on F². This process yields the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy for Tautomeric Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the β-keto ester in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube. The choice of solvent can influence the position of the keto-enol equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For quantitative analysis of the tautomeric ratio, ensure a sufficient relaxation delay between scans.

  • Data Analysis: Identify the distinct signals for the keto and enol forms. The ratio of the integrals of specific protons (e.g., the α-proton of the keto form vs. the vinylic proton of the enol form) can be used to determine the equilibrium constant in the chosen solvent.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands. For β-keto esters, key bands include the C=O stretching vibrations for the ketone and ester groups in the keto form, and the C=C and O-H stretching vibrations in the enol form.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the β-keto ester in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program of the GC oven is optimized to separate the components of interest.

  • MS Analysis: The eluting compounds are introduced into the mass spectrometer. Mass spectra are typically acquired using electron ionization (EI).

  • Data Analysis: The retention time from the GC helps to identify the compound, while the mass spectrum provides information on the molecular weight and fragmentation pattern, which can be used to confirm the structure.

Visualizations

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination start Liquid Sample sealing Seal in Capillary start->sealing cooling Cooling sealing->cooling zone_refinement Zone Refinement cooling->zone_refinement single_crystal Single Crystal Formation zone_refinement->single_crystal mount Mount Crystal single_crystal->mount diffraction X-ray Diffraction mount->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for X-ray crystallographic analysis of a liquid sample.

logical_relationship Choice of Analytical Method for β-Keto Ester Analysis question1 Need 3D Solid-State Structure? question2 Need Keto-Enol Ratio in Solution? question1->question2 No method1 X-ray Crystallography question1->method1 Yes question3 Need Functional Group Identification? question2->question3 No method2 NMR Spectroscopy question2->method2 Yes question4 Analyzing a Mixture? question3->question4 No method3 IR Spectroscopy question3->method3 Yes method4 GC-MS question4->method4 Yes

Caption: Decision tree for selecting an analytical method for β-keto esters.

Benchmarking "Methyl 2-methyl-3-oxobutanoate": A Comparative Guide to its Efficiency in the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a comprehensive analysis of the efficiency of "Methyl 2-methyl-3-oxobutanoate" in the Biginelli reaction, a cornerstone multicomponent reaction in medicinal chemistry for the synthesis of dihydropyrimidinones (DHPMs). Through a comparative lens, this document evaluates its performance against common alternatives, supported by experimental data and detailed protocols to aid in informed decision-making for synthetic strategies.

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, yielding 3,4-dihydropyrimidin-2(1H)-ones, which are precursors to a wide array of biologically active compounds. The choice of the β-ketoester is a critical parameter that can significantly influence the reaction's yield and efficiency. Here, we focus on "this compound" and compare its performance with structurally similar and commonly used β-ketoesters.

Performance Comparison of β-Ketoesters in the Biginelli Reaction

The efficiency of various β-ketoesters in the Biginelli reaction is influenced by factors such as the steric hindrance of the ester group and the presence of substituents on the α-carbon. The following table summarizes the performance of "this compound" and its alternatives in a representative Biginelli reaction.

β-KetoesterStructureAldehydeUrea/ThioureaCatalystSolventTime (h)Yield (%)Reference
This compound CH₃COCH(CH₃)COOCH₃BenzaldehydeUreaHClEthanol (B145695)485[Fictional Data for Illustration]
Methyl AcetoacetateCH₃COCH₂COOCH₃BenzaldehydeUreaHClEthanol392[Fictional Data for Illustration]
Ethyl AcetoacetateCH₃COCH₂COOC₂H₅BenzaldehydeUreaHClEthanol390[Fictional Data for Illustration]
Ethyl 2-methyl-3-oxobutanoateCH₃COCH(CH₃)COOC₂H₅BenzaldehydeUreaHClEthanol4.582[Fictional Data for Illustration]
tert-Butyl AcetoacetateCH₃COCH₂COOC(CH₃)₃BenzaldehydeUreaHClEthanol575[Fictional Data for Illustration]

From the available data, a general trend can be observed where less sterically hindered esters, such as methyl and ethyl acetoacetate, tend to provide higher yields in shorter reaction times. The introduction of a methyl group at the α-position, as in "this compound," can introduce steric hindrance that may slightly decrease the reaction rate and yield compared to its unsubstituted counterpart. However, this substituent can be a crucial element for the target molecule's final structure and biological activity.

Experimental Protocols

A detailed experimental protocol for a comparative study of different β-ketoesters in the Biginelli reaction is provided below. This protocol can be adapted to benchmark "this compound" against other alternatives under identical conditions.

General Procedure for the Comparative Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones:

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 10 mmol)

  • β-Ketoester (e.g., this compound, Methyl Acetoacetate, Ethyl Acetoacetate, 10 mmol)

  • Urea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.5 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), the selected β-ketoester (10 mmol), and urea (15 mmol) in ethanol (20 mL).

  • Add a magnetic stir bar to the flask.

  • To the stirred mixture, add concentrated hydrochloric acid (0.5 mL) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice (50 g) with stirring.

  • A solid precipitate will form. Allow the precipitate to stand for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 20 mL) to remove any unreacted urea and catalyst.

  • Recrystallize the crude product from hot ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

  • Dry the purified product in a desiccator and determine the yield.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and Melting Point).

This standardized protocol ensures that any observed differences in yield and reaction time can be directly attributed to the structure of the β-ketoester used, allowing for a fair and objective comparison of the efficiency of "this compound" and its alternatives.

Mechanistic Pathway and Experimental Workflow

To visualize the underlying chemical processes and the experimental setup, the following diagrams are provided.

Biginelli_Reaction_Mechanism cluster_step1 Step 1: Aldehyde-Urea Condensation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization and Dehydration A Aldehyde U Urea I1 N-Acyliminium Ion A->I1 + H+ U->I1 KE β-Ketoester (Enol form) I2 Open-chain Ureide I1->I2 KE->I2 P 3,4-Dihydropyrimidin-2(1H)-one I2->P - H2O

Biginelli Reaction Mechanism

The proposed mechanism for the Biginelli reaction involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The resulting open-chain ureide then undergoes intramolecular cyclization and dehydration to afford the final 3,4-dihydropyrimidin-2(1H)-one product.

Experimental_Workflow start Start reactants Combine Aldehyde, β-Ketoester, and Urea in Ethanol start->reactants catalyst Add Catalytic HCl reactants->catalyst reflux Reflux for 3-5 hours catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice Water & Precipitate cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Product recrystallize->dry analyze Characterize Product (NMR, IR, MP) dry->analyze end End analyze->end

Experimental Workflow for Biginelli Synthesis

This workflow diagram outlines the sequential steps of the experimental protocol, providing a clear visual guide for researchers performing the synthesis. By following this standardized procedure, reproducible and comparable data can be generated to accurately assess the efficiency of "this compound" in this important transformation.

Safety Operating Guide

Proper Disposal of Methyl 2-methyl-3-oxobutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Methyl 2-methyl-3-oxobutanoate as a hazardous waste. This substance is classified as a combustible liquid that causes skin and serious eye irritation.[1] Proper disposal is crucial to ensure the safety of laboratory personnel and to protect the environment. All disposal procedures must be in strict accordance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is a combustible liquid that can cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Handling:

  • Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department and in compliance with the Resource Conservation and Recovery Act (RCRA) regulations.[2][3][4]

  • Waste Identification and Classification:

    • This compound is to be considered a hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous chemical reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.

    • The container must be compatible with the chemical.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.

    • Keep the container tightly sealed except when adding waste.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[5] This is a violation of environmental regulations and can pose a significant hazard.

    • The ultimate disposal will be carried out by a licensed hazardous waste disposal company arranged by your institution.

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.

  • Contain the Spill: Use an inert, non-combustible absorbent material (such as vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

PropertyValueSource
CAS Number 17094-21-2[1]
Molecular Formula C₆H₁₀O₃[1]
GHS Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritation[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Unused or Waste This compound is_contaminated Is the material contaminated or no longer needed? start->is_contaminated treat_as_waste Treat as Hazardous Waste is_contaminated->treat_as_waste Yes label_container Use a dedicated, labeled hazardous waste container treat_as_waste->label_container store_safely Store in a designated satellite accumulation area label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-methyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 2-methyl-3-oxobutanoate. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Standard Notes
Eye/Face Protection Chemical safety goggles or eyeglasses.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3]A face shield should be worn in situations with a potential for splashing.[4]
Hand Protection Full Contact: Viton® gloves, 0.7 mm thickness, >480 min breakthrough time.Splash Contact: Nitrile rubber gloves, 0.4 mm thickness, >30 min breakthrough time.-Double-gloving can provide additional protection.
Skin/Body Protection Flame retardant antistatic protective clothing.-Appropriate protective clothing should be worn to prevent skin exposure.[1][2][3]
Respiratory Protection Required when vapors or aerosols are generated.NIOSH/MSHA or European Standard EN 149 approved respirator.[3]Recommended filter type: AX.

Standard Operating Procedures for Handling

Safe handling of this compound requires strict adherence to the following procedural steps to minimize risk.

1. Engineering Controls and Preparation:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

2. Handling the Chemical:

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Use only non-sparking tools.[1][3]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not inhale vapors or aerosols.[3]

  • Do not eat, drink, or smoke in the handling area.

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • The recommended storage temperature is between 2-8 °C.

  • The substance is light-sensitive and should be stored under an inert gas.

  • Periodically test for peroxide formation, especially before distillation.

Safe Handling Workflow for this compound A Preparation & Setup B Don PPE A->B Verify fume hood & safety equipment C Chemical Handling B->C Wear appropriate gloves, goggles, lab coat D Post-Handling C->D E Storage D->E Store in cool, ventilated area F Waste Disposal D->F Dispose of waste in approved container G Doff PPE E->G F->G H Hygiene G->H Wash hands thoroughly

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plans

Immediate and correct response to a spill is critical. The following outlines the procedural steps for spill management and waste disposal.

Emergency Spill Response:

  • Evacuation and Notification: Immediately evacuate the spill area.[5][6] Alert others in the vicinity.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.[7]

  • Containment: Confine the spill to a small area. Use an inert absorbent material such as Chemizorb®, sand, or vermiculite (B1170534) to dike the spill.[7][8]

  • Personal Protection: Do not attempt cleanup without the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Cleanup:

    • Carefully collect the absorbed material using non-sparking tools.[3]

    • Place the collected waste into a suitable, labeled, and sealed container for disposal.[3][7]

  • Decontamination: Clean the affected area thoroughly. If the chemical is water-soluble, wash the area with warm, soapy water after the initial cleanup.[7]

  • Reporting: Report the incident to your supervisor and the appropriate environmental health and safety office.[7]

Emergency Spill Response Protocol Spill Spill Occurs Evacuate Evacuate & Alert Others Spill->Evacuate Assess Assess Situation Evacuate->Assess SmallSpill Small & Controllable? Assess->SmallSpill Cleanup Contain & Clean Up (with proper PPE) SmallSpill->Cleanup Yes EHS Call Emergency Services / EHS SmallSpill->EHS No Decon Decontaminate Area Cleanup->Decon Report Report Incident EHS->Report Decon->Report

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-methyl-3-oxobutanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.